molecular formula C31H34N2O7 B15571759 (rac)-ONO-2050297

(rac)-ONO-2050297

Numéro de catalogue: B15571759
Poids moléculaire: 546.6 g/mol
Clé InChI: SLUKVGDEBHNLTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(rac)-ONO-2050297 is a useful research compound. Its molecular formula is C31H34N2O7 and its molecular weight is 546.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C31H34N2O7

Poids moléculaire

546.6 g/mol

Nom IUPAC

4-(4-carboxybutyl)-8-[[4-(4-phenylbutoxy)benzoyl]amino]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid

InChI

InChI=1S/C31H34N2O7/c34-28(35)14-4-6-19-33-21-27(31(37)38)40-29-25(12-8-13-26(29)33)32-30(36)23-15-17-24(18-16-23)39-20-7-5-11-22-9-2-1-3-10-22/h1-3,8-10,12-13,15-18,27H,4-7,11,14,19-21H2,(H,32,36)(H,34,35)(H,37,38)

Clé InChI

SLUKVGDEBHNLTK-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

(rac)-ONO-2050297: A Technical Guide to its Mechanism of Action as a Dual CysLT1/CysLT2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rac)-ONO-2050297, identified as the benzoxazine derivative (2S)-4-(3-carboxypropyl)-8-{[4-(4-phenylbutoxy)benzoyl]amino}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, is a potent dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2).[1] Cysteinyl leukotrienes (CysLTs) are lipid mediators derived from arachidonic acid that play a crucial role in inflammatory processes, particularly in the pathophysiology of asthma and allergic rhinitis.[2] By inhibiting the action of CysLTs at both receptor subtypes, this compound presents a promising therapeutic strategy for conditions where both CysLT1 and CysLT2 receptors are implicated. This document provides an in-depth overview of the mechanism of action of this compound, including its pharmacological data, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Core Mechanism of Action: Dual Antagonism of CysLT1 and CysLT2 Receptors

The primary mechanism of action of this compound is its ability to competitively and potently block the binding of cysteinyl leukotrienes, such as LTC4, LTD4, and LTE4, to both the CysLT1 and CysLT2 receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands, initiate a signaling cascade leading to various physiological responses, including smooth muscle contraction, increased vascular permeability, and recruitment of inflammatory cells.[3][4] By antagonizing these receptors, this compound effectively inhibits these downstream effects.

Pharmacological Activity

The antagonist potency of this compound has been quantified through in vitro assays, demonstrating high affinity for both CysLT1 and CysLT2 receptors. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

ReceptorLigandThis compound IC50 (nM)
CysLT1LTD417
CysLT2LTC4/LTD40.87

Table 1: In vitro antagonist activity of this compound at human CysLT1 and CysLT2 receptors.[1][2]

Signaling Pathways Modulated by this compound

CysLT1 and CysLT2 receptors are known to couple primarily through Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. The antagonism of these receptors by this compound inhibits this cascade.

CysLT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT Cysteinyl Leukotrienes (LTC4, LTD4) CysLT1R CysLT1 Receptor CysLT->CysLT1R CysLT2R CysLT2 Receptor CysLT->CysLT2R ONO_2050297 This compound ONO_2050297->CysLT1R ONO_2050297->CysLT2R Gq Gq/11 CysLT1R->Gq CysLT2R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca_cyto Ca2+ ER->Ca_cyto releases Ca_ER Ca2+ Ca_cyto->PKC activates Cell_Response Cellular Responses (e.g., Contraction, Inflammation) Ca_cyto->Cell_Response PKC->Cell_Response

CysLT Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The characterization of this compound as a dual CysLT1/CysLT2 antagonist involved in vitro assays to determine its inhibitory potency. The following is a representative protocol based on standard methodologies for assessing CysLT receptor antagonism.

Cell Culture and Receptor Expression
  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous receptor expression.

  • Transfection: Cells are stably transfected with plasmids containing the full-length cDNA for human CysLT1 or CysLT2 receptors.

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., F-12K or DMEM) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the continued expression of the recombinant receptors.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CysLT receptor agonist.

  • Cell Preparation:

    • Cells expressing either CysLT1 or CysLT2 receptors are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.

    • The growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37 °C.

    • After incubation, the cells are washed with the assay buffer to remove excess dye.

  • Antagonist Inhibition Measurement:

    • Varying concentrations of this compound are added to the wells and pre-incubated for a specified time (e.g., 15-30 minutes) at room temperature.

    • The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A fixed concentration of the agonist (e.g., LTD4 for CysLT1, LTC4 or LTD4 for CysLT2) is added to the wells, and the change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured over time.

    • The IC50 value is calculated by plotting the percentage of inhibition of the agonist-induced response against the concentration of this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Calcium Mobilization Assay cluster_analysis Data Analysis A Seed CysLT1/CysLT2 expressing CHO or HEK293 cells in microplates B Load cells with a calcium-sensitive fluorescent dye A->B C Wash cells to remove excess dye B->C D Pre-incubate cells with varying concentrations of This compound C->D E Add CysLT receptor agonist (LTD4 or LTC4) D->E F Measure fluorescence change over time E->F G Plot % inhibition vs. [this compound] F->G H Calculate IC50 value G->H

Workflow for the Intracellular Calcium Mobilization Assay.

Conclusion

This compound is a highly potent dual antagonist of CysLT1 and CysLT2 receptors. Its mechanism of action involves the competitive inhibition of cysteinyl leukotriene binding to these receptors, thereby blocking the downstream signaling cascade that leads to inflammatory and allergic responses. The in vitro characterization of this compound, primarily through calcium mobilization assays, has provided quantitative data on its high antagonist potency. This dual antagonism suggests that this compound may offer a more comprehensive therapeutic benefit in diseases like severe asthma, where both CysLT1 and CysLT2 receptors are thought to play a significant role. Further in vivo studies and clinical trials are necessary to fully elucidate its therapeutic potential.

References

(rac)-ONO-2050297: A Comprehensive Technical Guide to its Dual CysLT1/CysLT2 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rac)-ONO-2050297 is a potent, dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2).[1][2][3] Cysteinyl leukotrienes (CysLTs) are lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis. By blocking the action of CysLTs at both of their major receptors, this compound presents a promising therapeutic strategy for overcoming the limitations of single CysLT1 receptor antagonists. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, quantitative data on its antagonist activity, detailed experimental methodologies, and a visualization of the relevant signaling pathways.

Introduction to Cysteinyl Leukotrienes and their Receptors

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory eicosanoids derived from arachidonic acid. They exert their biological effects by activating two main G protein-coupled receptors (GPCRs): CysLT1 and CysLT2.[2][4]

  • CysLT1 Receptor: The CysLT1 receptor is the high-affinity receptor for LTD4 and is the primary target of currently marketed anti-asthmatic drugs like montelukast and zafirlukast.[5] Activation of the CysLT1 receptor, predominantly expressed on airway smooth muscle cells and various immune cells, leads to bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[4][6]

  • CysLT2 Receptor: The CysLT2 receptor binds LTC4 and LTD4 with roughly equal affinity.[7] It is expressed in the heart, brain, adrenal glands, and a variety of immune cells.[4] While its precise role is still under investigation, evidence suggests its involvement in cardiovascular responses, inflammation, and cellular proliferation.

The rationale for developing a dual CysLT1/CysLT2 antagonist stems from the understanding that blockade of the CysLT1 receptor alone may not be sufficient to address the full spectrum of CysLT-mediated pathology, particularly in severe asthma and in patients who are non-responsive to CysLT1-selective antagonists.

This compound: A Potent Dual Antagonist

This compound is a benzoxazole derivative identified as a highly potent antagonist at both CysLT1 and CysLT2 receptors.[1]

Data Presentation: Antagonist Activity

The antagonist potency of this compound has been quantified through in vitro functional assays, typically by measuring the inhibition of agonist-induced intracellular calcium mobilization.

CompoundTarget ReceptorCell LineAgonistIC50 (nM)Reference
This compoundCysLT1CHOLTD417[1]
This compoundCysLT2HEK293LTC40.87[1]

Mechanism of Action: Signaling Pathway Antagonism

Both CysLT1 and CysLT2 receptors are coupled to the Gq family of G proteins.[7][8][9][10] Upon agonist binding, these receptors activate a canonical signaling cascade that this compound effectively blocks.

CysLT1 and CysLT2 Receptor Signaling Pathway

The activation of CysLT1 and CysLT2 receptors initiates the following signaling cascade:

  • Agonist Binding: LTC4 or LTD4 binds to the extracellular domain of the CysLT receptor.

  • Gq Protein Activation: This induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[8]

  • Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates downstream target proteins, leading to various cellular responses such as smooth muscle contraction and inflammation.[8]

This compound acts as a competitive antagonist, binding to the CysLT1 and CysLT2 receptors and preventing the binding of their endogenous ligands, thereby inhibiting the entire downstream signaling cascade.

CysLT_Signaling_Pathway CysLT1/CysLT2 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CysLT_R CysLT1 / CysLT2 Receptor Gq Gq Protein CysLT_R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cell_Response Cellular Responses (e.g., Contraction, Inflammation) PKC->Cell_Response Phosphorylates Downstream Targets Agonist Cysteinyl Leukotriene (LTC₄, LTD₄) Agonist->CysLT_R Binds & Activates Antagonist This compound Antagonist->CysLT_R Binds & Blocks

CysLT1/CysLT2 Signaling Pathway and Antagonism by this compound.

Experimental Protocols

The primary method for characterizing the antagonist activity of compounds like this compound is the measurement of intracellular calcium flux in response to agonist stimulation in cells recombinantly expressing the target receptors.

General Protocol for Intracellular Calcium Flux Assay

This protocol is a representative methodology based on standard practices for assessing CysLT receptor antagonism.

4.1.1. Materials

  • Cell Lines:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human CysLT1 receptor.

    • Human Embryonic Kidney (HEK) 293 cells stably expressing the human CysLT2 receptor.

  • Reagents:

    • Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics.

    • Leukotriene D4 (LTD4) agonist for CysLT1 assays.

    • Leukotriene C4 (LTC4) agonist for CysLT2 assays.

    • This compound.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a luminescent aequorin system).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES).

  • Equipment:

    • Fluorescence microplate reader (e.g., FLIPR, FlexStation) or a luminometer capable of kinetic reads.

    • Cell culture incubator (37°C, 5% CO2).

    • Black-walled, clear-bottom 96- or 384-well microplates.

4.1.2. Experimental Workflow

Calcium_Flux_Assay_Workflow start Start cell_culture 1. Cell Culture: Plate CHO-CysLT1 or HEK-CysLT2 cells in microplates and culture overnight. start->cell_culture dye_loading 2. Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. cell_culture->dye_loading wash 3. Washing: Wash cells with assay buffer to remove extracellular dye. dye_loading->wash compound_addition 4. Compound Addition: Add varying concentrations of This compound to the wells and incubate for a defined period (e.g., 15-30 min). wash->compound_addition agonist_stimulation 5. Agonist Stimulation & Measurement: Place the plate in a microplate reader. Inject agonist (LTD₄ for CysLT1, LTC₄ for CysLT2) and immediately measure the change in fluorescence (calcium influx) over time. compound_addition->agonist_stimulation data_analysis 6. Data Analysis: Calculate the inhibition of the agonist response at each concentration of this compound and determine the IC₅₀ value. agonist_stimulation->data_analysis end_node End data_analysis->end_node

Workflow for a typical calcium flux assay.

4.1.3. Detailed Steps

  • Cell Plating: Seed the CHO-CysLT1 or HEK-CysLT2 cells into black-walled, clear-bottom 96- or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO2.

  • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Compound Incubation: Add serial dilutions of this compound to the wells. Include appropriate vehicle controls. Incubate at room temperature for 15-30 minutes.

  • Measurement of Calcium Flux: Place the microplate into the fluorescence plate reader. Establish a baseline fluorescence reading for a few seconds. Then, using the instrument's injection system, add a pre-determined concentration of the agonist (LTD4 for CysLT1 or LTC4 for CysLT2) to the wells. Immediately begin kinetic measurement of the fluorescence intensity over a period of 1-3 minutes.

  • Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium concentration. Determine the peak fluorescence response for each well. The antagonist effect of this compound is calculated as the percentage inhibition of the agonist-induced response in the vehicle-treated wells. Plot the percentage inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in preclinical species such as rats is not extensively available in the public domain. However, for a drug candidate to be successful, favorable pharmacokinetic properties, including good oral bioavailability and an appropriate half-life, are crucial.[11][12][13][14][15] Further studies would be required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Conclusion

This compound is a potent dual antagonist of the CysLT1 and CysLT2 receptors, demonstrating high affinity and effective blockade of the Gq-mediated calcium signaling pathway. Its ability to inhibit both major cysteinyl leukotriene receptors suggests it may offer a more comprehensive therapeutic approach for inflammatory diseases like asthma compared to single CysLT1 receptor antagonists. The in vitro functional assays provide a robust platform for its characterization. Further investigation into its in vivo efficacy and pharmacokinetic profile is warranted to fully elucidate its therapeutic potential.

References

(rac)-ONO-2050297: A Technical Guide to its Biological Activity as a Dual CysLT1/CysLT2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(rac)-ONO-2050297 is a potent, dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2).[1][2] This technical guide provides an in-depth overview of the biological activity of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction to Cysteinyl Leukotriene Receptors

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory processes.[3] Their effects are mediated through at least two G-protein coupled receptors (GPCRs), CysLT1 and CysLT2.[3][4] These receptors are implicated in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis.[3][4] While CysLT1 receptor antagonists are established therapeutics, the development of dual CysLT1/CysLT2 antagonists like this compound offers a promising avenue for broader therapeutic efficacy.[2]

Quantitative Biological Activity

This compound demonstrates potent antagonist activity at both CysLT1 and CysLT2 receptors. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist. The S-enantiomer of the racemic mixture, (S)-ONO-2050297, has been identified as the more active component.[2]

CompoundTargetIC50 (nM)
This compoundCysLT117
CysLT20.87
(S)-ONO-2050297CysLT117
CysLT20.87

Table 1: Inhibitory Potency (IC50) of this compound and its S-enantiomer. [1][2]

Signaling Pathways of CysLT1 and CysLT2 Receptors

Both CysLT1 and CysLT2 receptors are coupled to G-proteins, primarily of the Gq/11 family.[5][6] Activation of these receptors by their endogenous ligands (LTC4, LTD4, LTE4) initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of downstream kinases, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7] These signaling events ultimately mediate the pro-inflammatory effects of cysteinyl leukotrienes.

This compound acts as a competitive antagonist at these receptors, blocking the binding of endogenous ligands and thereby inhibiting the downstream signaling cascade.

CysLT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor CysLTs->CysLT1R Activates CysLT2R CysLT2 Receptor CysLTs->CysLT2R Activates ONO2050297 This compound ONO2050297->CysLT1R Inhibits ONO2050297->CysLT2R Inhibits Gq11 Gq/11 CysLT1R->Gq11 CysLT2R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca2 Ca2+ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Inflammation Pro-inflammatory Gene Expression Ca2->Inflammation ERK ERK1/2 Phosphorylation PKC->ERK ERK->Inflammation

Caption: Antagonistic action of this compound on CysLT receptor signaling.

CysLT1 and CysLT2 receptors can also form heterodimers, which may modulate their signaling properties. The presence of CysLT2 receptors has been shown to potentially down-modulate CysLT1 receptor-mediated responses.[7][8]

Receptor_Heterodimerization CysLT1R CysLT1 Receptor Heterodimer CysLT1R-CysLT2R Heterodimer CysLT1R->Heterodimer CysLT2R CysLT2 Receptor CysLT2R->Heterodimer Signaling Modulated Downstream Signaling Heterodimer->Signaling Leads to

Caption: Heterodimerization of CysLT1 and CysLT2 receptors.

Experimental Protocols

The determination of the IC50 values for this compound likely involved cell-based functional assays that measure the inhibition of agonist-induced signaling. While the specific protocol used for this compound is not publicly available, a representative methodology for a calcium mobilization assay, a standard approach for characterizing GPCR antagonists, is detailed below.

Representative Protocol: Calcium Mobilization Assay for CysLT Receptor Antagonism

This protocol describes a general procedure for measuring the ability of a test compound, such as this compound, to inhibit agonist-induced calcium mobilization in cells expressing CysLT1 or CysLT2 receptors.

Materials:

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing human CysLT1 or CysLT2 receptors.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Agonist: LTD4 for CysLT1 and LTC4 or LTD4 for CysLT2.

  • Test Compound: this compound.

  • Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Culture and Plating:

    • Culture the CysLT receptor-expressing cells in T-75 flasks until they reach 80-90% confluency.

    • Harvest the cells using trypsin-EDTA and resuspend them in culture medium.

    • Plate the cells in black-walled, clear-bottom 96-well or 384-well microplates at a density of 20,000-50,000 cells per well.

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) in assay buffer.

    • Aspirate the culture medium from the cell plates and add 50 µL of the dye loading buffer to each well.

    • Incubate the plates for 60 minutes at 37°C in the dark.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of the agonist (LTD4 or LTC4) at a concentration that elicits a submaximal response (EC80).

  • Assay Measurement:

    • Place the cell plate and the compound/agonist plates into the fluorescence microplate reader.

    • Program the instrument to perform the following steps:

      • Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

      • Add a defined volume of the this compound dilutions (or vehicle control) to the wells and incubate for a specified period (e.g., 5-15 minutes).

      • Add a defined volume of the agonist solution to all wells.

      • Record the fluorescence intensity over time (typically 1-3 minutes) to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • The percentage of inhibition by this compound is calculated relative to the response in the vehicle-treated control wells.

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow Start Start Cell_Culture Culture CysLT Receptor- Expressing Cells Start->Cell_Culture Cell_Plating Plate Cells in Microplates Cell_Culture->Cell_Plating Dye_Loading Load Cells with Calcium Indicator Dye Cell_Plating->Dye_Loading Compound_Addition Add this compound (or vehicle) Dye_Loading->Compound_Addition Agonist_Addition Add CysLT Agonist (LTD4 or LTC4) Compound_Addition->Agonist_Addition Fluorescence_Measurement Measure Fluorescence (Calcium Mobilization) Agonist_Addition->Fluorescence_Measurement Data_Analysis Calculate % Inhibition and Determine IC50 Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a calcium mobilization assay to determine antagonist IC50.

Conclusion

This compound is a highly potent dual antagonist of CysLT1 and CysLT2 receptors. Its ability to inhibit the signaling of both receptor subtypes suggests its potential as a valuable research tool and a candidate for the development of novel anti-inflammatory therapeutics. The methodologies and data presented in this guide provide a comprehensive foundation for understanding and further investigating the biological activity of this compound.

References

(rac)-ONO-2050297: A Technical Guide for Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-ONO-2050297 is a potent dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2). Cysteinyl leukotrienes (CysLTs) are powerful lipid mediators that play a crucial role in the pathophysiology of a wide range of inflammatory diseases, most notably asthma and other allergic disorders. By blocking the action of CysLTs at both of their major receptors, this compound presents a promising avenue for therapeutic intervention in inflammatory conditions. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Core Compound Data

PropertyValue
Compound Name This compound
Chemical Name (2S)-4-(3-carboxypropyl)-8-{[4-(4-phenylbutoxy)benzoyl]amino}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
CAS Number 1637756-67-2
Mechanism of Action Dual CysLT1 and CysLT2 receptor antagonist

Quantitative Data: In Vitro Antagonist Activity

The potency of this compound and its enantiomers has been determined through in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit 50% of the CysLT receptor activity.

CompoundCysLT1 IC50 (μM)CysLT2 IC50 (μM)
This compound (11a) 0.0170.00087
(S)-enantiomer (19) 0.0170.00087
(R)-enantiomer (18) >100.019

Data sourced from Ima, M., et al. (2014). Discovery of Highly Potent Dual CysLT1 and CysLT2 Antagonist. ACS Medicinal Chemistry Letters, 5(11), 1230–1234.

Signaling Pathways in Inflammatory Disease

Cysteinyl leukotrienes exert their pro-inflammatory effects by binding to CysLT1 and CysLT2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors on various immune and structural cells triggers a cascade of intracellular signaling events that lead to the cardinal signs of inflammation.

CysLT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor CysLTs->CysLT1R CysLT2R CysLT2 Receptor CysLTs->CysLT2R Gq Gq CysLT1R->Gq Gi Gi CysLT1R->Gi CysLT2R->Gq ONO2050297 This compound ONO2050297->CysLT1R ONO2050297->CysLT2R PLC Phospholipase C (PLC) Gq->PLC MAPK MAPK Pathway (ERK, p38, JNK) Gi->MAPK IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Cellular_Responses Cellular Responses: - Smooth muscle contraction - Increased vascular permeability - Immune cell recruitment Ca2->Cellular_Responses PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Inflammation Pro-inflammatory Gene Expression (Cytokines, Chemokines) MAPK->Inflammation NFkB->Inflammation Inflammation->Cellular_Responses

Caption: CysLT Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in the primary literature for this compound.

Protocol 1: CysLT1 and CysLT2 Receptor Binding Assays

Objective: To determine the binding affinity of this compound to CysLT1 and CysLT2 receptors.

Materials:

  • Membrane preparations from CHO cells stably expressing human CysLT1 or CysLT2 receptors.

  • Radioligand: [3H]LTD4 for CysLT1 and [3H]LTC4 for CysLT2.

  • This compound and its enantiomers.

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 10 mM CaCl2, 0.1% BSA.

  • Scintillation fluid.

  • Glass fiber filters.

Procedure:

  • Incubate the cell membrane preparations (20-50 µg of protein) with the radioligand (0.5-1 nM) and varying concentrations of the test compound in the assay buffer.

  • The total reaction volume should be 200 µL.

  • Incubate for 60 minutes at 25°C.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled LTD4 (for CysLT1) or LTC4 (for CysLT2).

  • Calculate the IC50 values by non-linear regression analysis of the competition binding data.

Protocol 2: Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit CysLT-induced intracellular calcium mobilization.

Materials:

  • CHO cells stably expressing human CysLT1 or CysLT2 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • LTD4 (for CysLT1) and LTC4 (for CysLT2) as agonists.

  • This compound and its enantiomers.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye in HBSS for 60 minutes at 37°C.

  • Wash the cells twice with HBSS.

  • Add varying concentrations of the test compound to the cells and incubate for 15 minutes at 37°C.

  • Stimulate the cells with the respective agonist (LTD4 for CysLT1, LTC4 for CysLT2) at a concentration that elicits a submaximal response (e.g., EC80).

  • Measure the change in fluorescence intensity immediately using a fluorescence plate reader.

  • Calculate the inhibitory effect of the compound and determine the IC50 values.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_in_vitro In Vitro Assays cluster_data Data Analysis Synthesis Synthesis of This compound Chiral_Separation Chiral Separation of Enantiomers Synthesis->Chiral_Separation Stock_Solutions Preparation of Stock Solutions Chiral_Separation->Stock_Solutions Binding_Assay Receptor Binding Assay (CysLT1 & CysLT2) Stock_Solutions->Binding_Assay Functional_Assay Calcium Mobilization Assay (CysLT1 & CysLT2) Stock_Solutions->Functional_Assay IC50_Calculation IC50 Value Calculation Binding_Assay->IC50_Calculation Functional_Assay->IC50_Calculation Data_Summary Data Tabulation & Interpretation IC50_Calculation->Data_Summary

Caption: General experimental workflow for the in vitro characterization of this compound.

Conclusion

This compound is a highly potent dual antagonist of CysLT1 and CysLT2 receptors. Its ability to block the signaling of cysteinyl leukotrienes, key mediators of inflammation, makes it a valuable tool for research into a variety of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for scientists and researchers to explore the therapeutic potential of this compound and to further elucidate the role of the CysLT pathway in inflammation. The provided visualization of the signaling pathway offers a clear framework for understanding its mechanism of action. Further in vivo studies are warranted to fully characterize the efficacy and safety profile of this compound in relevant disease models.

In Vitro Characterization of (rac)-ONO-2050297: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-ONO-2050297 is a potent dual antagonist of the cysteinyl leukotriene (CysLT) receptors, CysLT1 and CysLT2. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis. They exert their effects by binding to and activating CysLT receptors, which are G-protein coupled receptors (GPCRs). The dual antagonism of both CysLT1 and CysLT2 receptors by this compound presents a promising therapeutic strategy for overcoming the limitations of single CysLT1 receptor antagonists. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional antagonism, and the underlying signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound on CysLT1 and CysLT2 receptors has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target Receptor Cell Line Assay Type IC50 (nM) Reference
Human CysLT1CHOFunctional (Calcium Mobilization)17[1][2]
Human CysLT2HEK293Functional (Calcium Mobilization)0.87[1][2]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound. These protocols are based on established methods for studying CysLT receptor antagonists.

Cell Culture and Transfection
  • Cell Lines:

    • Chinese Hamster Ovary (CHO) cells are used for the stable expression of the human CysLT1 receptor.

    • Human Embryonic Kidney (HEK293) cells are used for the stable expression of the human CysLT2 receptor.

  • Culture Conditions:

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

    • The growth medium for CHO cells is Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • The growth medium for HEK293 cells is Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Transfection:

    • Stable transfection of CHO and HEK293 cells with the respective human CysLT receptor cDNA is performed using a suitable lipofection reagent according to the manufacturer's protocol.

    • Selection of stably transfected cells is achieved by culturing in the presence of a selection antibiotic (e.g., G418).

Functional Antagonism Assay: Calcium Mobilization

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a CysLT receptor agonist.

  • Materials:

    • Stably transfected CHO-CysLT1 or HEK293-CysLT2 cells

    • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • CysLT receptor agonist (LTD₄ for CysLT1, LTC₄ or LTD₄ for CysLT2)

    • This compound

    • Fluorescence plate reader with automated liquid handling

  • Procedure:

    • Cell Plating: Seed the transfected cells into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.

    • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution in assay buffer. Incubate for 45-60 minutes at 37°C in the dark.

    • Washing: Gently wash the cells with assay buffer to remove excess dye.

    • Compound Incubation: Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • Agonist Stimulation and Measurement: Place the microplate in the fluorescence plate reader. Measure the baseline fluorescence, then add the CysLT receptor agonist to induce a calcium response. Continuously monitor the fluorescence intensity over time.

    • Data Analysis: The increase in fluorescence intensity corresponds to the increase in [Ca²⁺]i. The inhibitory effect of this compound is calculated as the percentage reduction of the agonist-induced response. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

CysLT Receptor Signaling Pathway

Cysteinyl leukotriene receptors are G-protein coupled receptors that primarily couple to Gq/11 proteins.[3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key signaling event that mediates the downstream effects of CysLTs, such as smooth muscle contraction and inflammation. This compound, as an antagonist, blocks the initial step of this cascade by preventing agonist binding to the CysLT receptors.

CysLT_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CysLT Cysteinyl Leukotriene (Agonist) Receptor CysLT Receptor (CysLT1 / CysLT2) CysLT->Receptor Binds ONO This compound (Antagonist) ONO->Receptor Blocks Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ ER->Ca Releases Response Cellular Response (e.g., Inflammation) Ca->Response Mediates

Caption: CysLT receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of this compound follows a logical progression from establishing the necessary biological tools to performing functional assays that quantify its antagonist potency.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Functional Assay cluster_analysis Data Analysis CellCulture Cell Culture (CHO / HEK293) Transfection Stable Transfection (hCysLT1 / hCysLT2) CellCulture->Transfection CellPlating Cell Plating in Microplates Transfection->CellPlating DyeLoading Loading with Ca²⁺ Sensitive Dye CellPlating->DyeLoading CompoundAdd Addition of This compound DyeLoading->CompoundAdd AgonistStim Agonist Stimulation (LTD₄ / LTC₄) CompoundAdd->AgonistStim Fluorescence Fluorescence Measurement AgonistStim->Fluorescence InhibitionCalc Calculation of % Inhibition Fluorescence->InhibitionCalc IC50 IC50 Determination (Dose-Response Curve) InhibitionCalc->IC50

Caption: Workflow for determining the functional antagonism of this compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of (rac)-ONO-2050297

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-ONO-2050297 has emerged as a significant pharmacological tool in the study of inflammatory pathways. This compound is the racemic mixture containing ONO-2050297, which has been identified as the first potent dual antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2.[1][2] Cysteinyl leukotrienes (CysLTs) are lipid mediators that play a crucial role in the pathophysiology of a range of inflammatory diseases, most notably asthma.[1] By antagonizing both CysLT1 and CysLT2 receptors, this compound offers a more comprehensive blockade of the pro-inflammatory signals mediated by CysLTs than selective CysLT1 antagonists.

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Biological Activity

ONO-2050297, the (S)-enantiomer of the racemic mixture, was identified as a potent dual antagonist of CysLT1 and CysLT2 receptors.[1] The discovery was the result of a focused effort to develop antagonists that could inhibit both receptor subtypes, thereby providing a more effective treatment for conditions like severe asthma and for patients who do not respond well to selective CysLT1 antagonists.[1]

Quantitative Data: In Vitro Receptor Antagonist Activity

The inhibitory activity of this compound and its individual enantiomers was determined using receptor binding assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The racemic mixture is denoted as 11a in the source literature, with the (S)-enantiomer being ONO-2050297 (19 ) and the (R)-enantiomer being 18 .[3]

CompoundCysLT1 IC50 (μM)CysLT2 IC50 (μM)
This compound (11a )0.0330.0017
(S)-ONO-2050297 (19 )0.0170.00087
(R)-enantiomer (18 )0.110.0053

Data sourced from Itadani et al., ACS Medicinal Chemistry Letters, 2014.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The following is a detailed protocol for the synthesis of the racemic compound, referred to as 11a in the primary literature.[1]

Step 1: Synthesis of 2-(Benzyloxy)-3-nitrobenzoic acid (Compound 5)

  • To a solution of 3-nitrosalicylic acid in a suitable solvent, add benzyl bromide and a non-nucleophilic base.

  • Heat the reaction mixture to facilitate the benzylation of the phenolic hydroxyl group.

  • After the reaction is complete, perform an aqueous workup and purify the product by recrystallization or column chromatography.

Step 2: Synthesis of Benzyl 2-(benzyloxy)-3-aminobenzoate

  • The nitro group of compound 5 is reduced to an amine. This can be achieved through catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.

  • Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.

  • Following the reduction, the product is isolated and purified.

Step 3: Synthesis of (rac)-ethyl 8-amino-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (Compound 8)

  • The amino group of the previously synthesized compound is acylated with an appropriate agent.

  • The resulting amide undergoes reduction and deprotection, followed by cyclization with ethyl 2,3-dibromopropionate to form the benzoxazine ring system.

  • The final product of this step is purified chromatographically.

Step 4: Synthesis of (rac)-ethyl 4-(3-carboxypropyl)-8-amino-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (Compound 10a)

  • Reductive amination of the ester from the previous step (8 ) is performed to introduce the carboxypropyl group at the nitrogen of the benzoxazine ring.

  • This is typically carried out using a succinic semialdehyde equivalent and a reducing agent like sodium triacetoxyborohydride.

Step 5: Synthesis of (rac)-4-(3-carboxypropyl)-8-{[4-(4-phenylbutoxy)benzoyl]amino}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (this compound / 11a)

  • The amino group at position 8 of compound 10a is acylated with 4-(4-phenylbutoxy)benzoyl chloride in the presence of a base.

  • The final step is the alkaline hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding the final product, this compound.

  • Purification is achieved by preparative high-performance liquid chromatography (HPLC).

CysLT1 and CysLT2 Receptor Binding Assays

The in vitro antagonist activity of this compound was evaluated using competitive radioligand binding assays.

Cell Culture and Membrane Preparation:

  • HEK293 cells stably expressing either the human CysLT1 or CysLT2 receptor are cultured under standard conditions.

  • Cell membranes are prepared by harvesting the cells, followed by homogenization and centrifugation to isolate the membrane fraction.

Binding Assay Protocol:

  • Membrane preparations are incubated with a constant concentration of a radiolabeled CysLT receptor ligand (e.g., [3H]LTD4).

  • Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptors.

  • The reaction is incubated to allow binding to reach equilibrium.

  • The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured by liquid scintillation counting.

  • The IC50 values are calculated by non-linear regression analysis of the competition binding data.

Visualizations: Synthesis Workflow and Signaling Pathway

Synthetic Workflow for this compound

Synthesis_Workflow start 3-Nitrosalicylic Acid step1 Benzylation start->step1 intermediate1 Compound 5 step1->intermediate1 step2 Nitro Reduction intermediate1->step2 intermediate2 Amino Intermediate step2->intermediate2 step3 Cyclization intermediate2->step3 intermediate3 Benzoxazine Core (8) step3->intermediate3 step4 Reductive Amination intermediate3->step4 intermediate4 N-Substituted Intermediate (10a) step4->intermediate4 step5 Acylation & Hydrolysis intermediate4->step5 end This compound (11a) step5->end

Caption: Synthetic route for this compound.

CysLT1/CysLT2 Signaling Pathway and Antagonism by this compound

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor CysLTs->CysLT1R binds CysLT2R CysLT2 Receptor CysLTs->CysLT2R binds Gq Gq Protein CysLT1R->Gq activates CysLT2R->Gq activates rac_ONO This compound rac_ONO->CysLT1R inhibits rac_ONO->CysLT2R inhibits PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Inflammation Pro-inflammatory Responses (e.g., Bronchoconstriction, Vascular Permeability) Ca2_release->Inflammation MAPK MAPK Pathway PKC->MAPK MAPK->Inflammation

Caption: CysLT signaling and its inhibition.

References

The Pharmacology of Dual CysLT1/CysLT2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteinyl leukotrienes (CysLTs) are potent lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1] Their effects are mediated through two primary G protein-coupled receptors, CysLT1 and CysLT2.[2][3] While selective CysLT1 receptor antagonists like montelukast and zafirlukast are established therapies, they exhibit limited efficacy in certain patient populations.[3][4][5] This has spurred the development of dual inhibitors that antagonize both CysLT1 and CysLT2 receptors. This guide provides an in-depth examination of the pharmacology of these dual inhibitors, detailing the underlying signaling pathways, experimental methodologies for their characterization, and a summary of their quantitative activity.

Rationale for Dual CysLT1/CysLT2 Inhibition

The cysteinyl leukotrienes—LTC4, LTD4, and LTE4—are derived from arachidonic acid and are key drivers of airway inflammation, bronchoconstriction, mucus secretion, and plasma exudation.[1][4][6][7] These mediators exert their effects by binding to CysLT1 and CysLT2 receptors, which are often co-expressed in key inflammatory cells such as mast cells, eosinophils, and macrophages, as well as on structural cells like airway smooth muscle and vascular endothelium.[4][8][9]

The two receptors have distinct but overlapping ligand affinities. The CysLT1 receptor has a high affinity for LTD4 (LTD4 > LTC4 > LTE4), while the CysLT2 receptor binds LTC4 and LTD4 with roughly equal affinity (LTC4 = LTD4 > LTE4).[8]

Selective CysLT1 antagonists have proven effective for many patients with mild to moderate asthma.[4] However, their failure to provide adequate relief in non-responders and individuals with severe or aspirin-exacerbated respiratory disease suggests the involvement of the CysLT2 receptor in these more complex inflammatory states.[4] Therefore, a dual CysLT1/CysLT2 antagonist is hypothesized to provide broader and more comprehensive therapeutic coverage by blocking the full spectrum of CysLT-mediated pathology.[4][10]

CysLT Receptor Signaling Pathways

Both CysLT1 and CysLT2 are G protein-coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins.[3][11] Ligand binding initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic Ca2+, while DAG activates Protein Kinase C (PKC).[12] This signaling cascade culminates in various cellular responses, including smooth muscle contraction and the activation of pro-inflammatory transcription factors.[6][12][13]

A critical aspect of CysLT receptor pharmacology is the interaction and cross-regulation between the two receptor subtypes. CysLT1 and CysLT2 can form heterodimers, a process in which the CysLT2 receptor negatively modulates CysLT1 signaling.[2][9][14] This interaction can limit the surface expression of CysLT1 and dampen its downstream signaling, such as the phosphorylation of extracellular signal-regulated kinase (ERK).[2][14] This regulatory mechanism underscores the complexity of the CysLT signaling network and further supports the rationale for targeting both receptors simultaneously.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm CysLT CysLTs (LTC4, LTD4) CysLT1R CysLT1 Receptor CysLT->CysLT1R Binds CysLT2R CysLT2 Receptor CysLT->CysLT2R Binds Gq11 Gq/11 CysLT1R->Gq11 Activates CysLT2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Contraction, Inflammation) Ca->Response PKC->Response

Fig 1. CysLT1 and CysLT2 Receptor Signaling Pathway.

G cluster_membrane Cell Membrane cluster_signaling Downstream Signaling CysLT1R_mono CysLT1 (Monomer) Heterodimer CysLT1-CysLT2 Heterodimer CysLT1R_mono->Heterodimer Signaling_Full Full CysLT1 Signaling CysLT1R_mono->Signaling_Full Leads to CysLT2R CysLT2 CysLT2R->CysLT1R_mono CysLT2R->Heterodimer Forms Signaling_Dampened Dampened CysLT1 Signaling Heterodimer->Signaling_Dampened Leads to

Fig 2. Negative Regulation of CysLT1 by CysLT2 Receptor.

Quantitative Pharmacology of Dual Inhibitors

Several dual CysLT1/CysLT2 antagonists have been developed. A notable example is ONO-2050297, which emerged from a discovery campaign that identified a benzoxazine derivative as a potent dual inhibitor.[4] The S-enantiomer, in particular, demonstrated high potency against both receptors.[4] Another compound that has been evaluated in clinical trials is ONO-6950 (gemilukast).[10][15] The inhibitory activities of these compounds are typically quantified by their IC50 values, which represent the concentration of the inhibitor required to block 50% of the agonist-induced response.

CompoundCysLT1 IC50 (μM)CysLT2 IC50 (μM)Reference
ONO-2050297 0.0170.00087[4]
Montelukast --[13]
BayCysLT2 --[13]
BAY-u9773 ~5-[11]
Zafirlukast 0.0206~7[11]

Note: Data for Montelukast and BayCysLT2 are primarily as selective antagonists and are included for context. BAY-u9773 was reported as an early dual antagonist/partial agonist.

Experimental Protocols for Inhibitor Characterization

The pharmacological profile of a dual CysLT inhibitor is established through a series of in vitro and in vivo experiments.

Radioligand Binding Assays

These assays directly measure the affinity of an inhibitor for the CysLT1 and CysLT2 receptors by assessing its ability to displace a radiolabeled ligand.

Detailed Methodology:

  • Preparation of Membranes: Cell lines (e.g., HEK293) are transiently or stably transfected to express high levels of either human CysLT1 or CysLT2 receptors. The cells are harvested, homogenized, and centrifuged to isolate a crude membrane fraction, which is then stored at -80°C.

  • Assay Components:

    • Receptor Source: Purified cell membranes expressing CysLT1 or CysLT2.

    • Radioligand: A high-affinity ligand, typically [3H]LTD4, is used at a concentration near its dissociation constant (Kd).

    • Test Compound: The dual inhibitor is prepared in a series of dilutions (e.g., 10-point concentration curve).

    • Assay Buffer: A buffered solution (e.g., Tris-HCl) containing divalent cations (e.g., MgCl2, CaCl2) to maintain protein stability and ligand binding.

  • Incubation: The receptor membranes, radioligand, and varying concentrations of the test compound (or vehicle) are combined in assay tubes or microplates and incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).[16] The filters are washed rapidly with ice-cold assay buffer to minimize non-specific binding.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on each filter is then measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression. The concentration of the inhibitor that displaces 50% of the specific binding of the radioligand is determined as the IC50 value.[17] The affinity of the inhibitor (Ki) can then be calculated using the Cheng-Prusoff equation.[18]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare CysLT1 or CysLT2 Receptor Membranes Incubate Incubate Membranes, Radioligand & Inhibitor Membranes->Incubate Ligand Prepare Radioligand (e.g., [3H]LTD4) Ligand->Incubate Inhibitor Prepare Serial Dilutions of Dual Inhibitor Inhibitor->Incubate Filter Rapid Filtration to Separate Bound vs. Free Ligand Incubate->Filter Count Quantify Bound Radioactivity (Scintillation Counting) Filter->Count Plot Plot % Inhibition vs. Inhibitor Concentration Count->Plot Calculate Calculate IC50 Value via Non-Linear Regression Plot->Calculate

Fig 3. Experimental Workflow for Radioligand Binding Assay.
Cellular Functional Assays

These assays measure the ability of an inhibitor to block the functional response of a cell to agonist stimulation, most commonly by measuring changes in intracellular calcium.

Detailed Methodology:

  • Cell Culture and Dye Loading: A cell line stably expressing CysLT1 or CysLT2 is cultured in multi-well plates. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM), which exhibits increased fluorescence intensity upon binding to Ca2+.

  • Compound Incubation: The cells are washed to remove excess dye and then pre-incubated with varying concentrations of the dual inhibitor (or vehicle control) for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: The plate is placed in a fluorescence-detecting instrument (e.g., a FLIPR or FlexStation). A baseline fluorescence reading is taken before an agonist (e.g., LTD4 for CysLT1-expressing cells, LTC4 for CysLT2) is automatically added to each well to stimulate the receptors.

  • Signal Detection: The fluorescence intensity in each well is monitored in real-time immediately following agonist addition. Receptor activation leads to a rapid, transient increase in intracellular calcium, which is detected as a peak in fluorescence.

  • Data Analysis: The peak fluorescence response is measured for each concentration of the inhibitor. These values are normalized to the response seen with the agonist alone. A concentration-response curve is generated, and the IC50 value is determined as the inhibitor concentration that causes a 50% reduction in the agonist-induced calcium signal.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture CysLT1/CysLT2 Expressing Cells Load Load Cells with Ca2+ Sensitive Dye Culture->Load PreIncubate Pre-incubate Cells with Dual Inhibitor Load->PreIncubate Stimulate Stimulate with Agonist (LTD4 or LTC4) PreIncubate->Stimulate Measure Measure Real-Time Fluorescence Change Stimulate->Measure Plot Plot % Response vs. Inhibitor Concentration Measure->Plot Calculate Calculate Functional IC50 Value Plot->Calculate

Fig 4. Workflow for Calcium Mobilization Functional Assay.
In Vivo Allergen Challenge Models

To confirm efficacy in a complex biological system, dual inhibitors are tested in preclinical or clinical models of allergic asthma. The human allergen inhalation challenge is a gold-standard clinical model.

Protocol Outline (Human Allergen Challenge): [10]

  • Subject Recruitment: Non-smoking individuals with a history of mild allergic asthma and a previously documented dual (early and late) asthmatic response to a specific inhaled allergen are enrolled.

  • Study Design: A randomized, double-blind, placebo-controlled, three-way crossover design is often employed. Each subject receives three treatments in a random order: the dual inhibitor (e.g., ONO-6950), an active comparator (e.g., montelukast), and a placebo, with a washout period between treatments.

  • Dosing and Challenge: Subjects take the assigned study drug daily for a set period (e.g., 8 days). On a designated day (e.g., Day 7), two hours after taking the dose, they undergo an allergen inhalation challenge.

  • Primary Endpoints:

    • Lung Function: Forced Expiratory Volume in 1 second (FEV1) is measured repeatedly for up to 7-10 hours post-challenge. The maximum percent fall in FEV1 during the Early Asthmatic Response (EAR, 0-2 hours) and the Late Asthmatic Response (LAR, 3-7 hours) are key outcomes.

    • Airway Inflammation: Sputum is induced before and 24 hours after the allergen challenge to quantify inflammatory cells, particularly eosinophils.

  • Analysis: The effects of the dual inhibitor are compared to placebo to determine if it significantly attenuates the allergen-induced fall in FEV1 and the increase in sputum eosinophils.

Conclusion

Dual CysLT1/CysLT2 inhibitors represent a rational therapeutic strategy to more comprehensively target the inflammatory pathways driven by cysteinyl leukotrienes. By blocking both key receptors, these agents have the potential to offer improved clinical outcomes over selective CysLT1 antagonists, particularly in patient populations with severe or difficult-to-treat asthma. The characterization of these compounds relies on a suite of established pharmacological assays, from receptor binding and cellular functional screens to rigorous in vivo challenge models. The potent, dual-acting profile of compounds like ONO-2050297 and the clinical data for ONO-6950 highlight the promise of this drug class in advancing the management of asthma and other inflammatory disorders.

References

The Role of Leukotriene Receptors in Asthma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a central role in the pathophysiology of asthma.[1] They are key drivers of airway inflammation, bronchoconstriction, and mucus production, the cardinal features of this chronic respiratory disease.[1][2] The biological effects of leukotrienes are mediated through their interaction with specific cell surface G protein-coupled receptors (GPCRs). Understanding the intricacies of these receptors, their signaling pathways, and their expression on various cell types is paramount for the development of targeted asthma therapies. This technical guide provides a comprehensive overview of the role of leukotriene receptors in asthma, with a focus on quantitative data, experimental methodologies, and signaling pathways to aid researchers and drug development professionals in this field.

Leukotriene Receptor Families

There are two main families of leukotriene receptors, each with distinct ligand specificities and downstream effects: the cysteinyl leukotriene (CysLT) receptors and the leukotriene B4 (BLT) receptors.

Cysteinyl Leukotriene Receptors: CysLT1 and CysLT2

The CysLT receptors are activated by the cysteinyl leukotrienes: LTC4, LTD4, and LTE4.[3] These leukotrienes are potent bronchoconstrictors, at least 200 times more powerful than histamine, and are crucial in mediating asthmatic airway obstruction.[1]

  • CysLT1 Receptor (CysLT1R): This is the primary receptor for LTD4 and is the target of the widely used class of asthma drugs known as leukotriene receptor antagonists (LTRAs), such as montelukast and zafirlukast.[4][5] Activation of CysLT1R on airway smooth muscle cells leads to bronchoconstriction.[6] It is also expressed on other pro-inflammatory cells, including eosinophils and mast cells, where it mediates processes like cellular influx, airway edema, and altered cellular activity associated with inflammation.[7]

  • CysLT2 Receptor (CysLT2R): This receptor binds LTC4 and LTD4 with roughly equal affinity.[3] Its role in asthma is less well-defined than that of CysLT1R, but it is also expressed on inflammatory cells like eosinophils and mast cells.[8][9] Some evidence suggests that CysLT2R may be involved in down-modulating CysLT1R signaling and may have a role in neutrophilic inflammation.[9][10]

Leukotriene B4 Receptors: BLT1 and BLT2

The BLT receptors are activated by leukotriene B4 (LTB4), a potent chemoattractant for various immune cells.

  • BLT1 Receptor (BLT1R): This is a high-affinity receptor for LTB4 and is predominantly expressed on leukocytes, including neutrophils, eosinophils, macrophages, and subsets of T lymphocytes.[4][11] The LTB4-BLT1 pathway is crucial for the recruitment of these inflammatory cells to the airways in asthma.[11]

  • BLT2 Receptor (BLT2R): This is a low-affinity receptor for LTB4 and can also be activated by other eicosanoids.[11][12] It is more ubiquitously expressed than BLT1.[11] The role of BLT2 in asthma is complex and not fully elucidated, with some studies suggesting a potential anti-inflammatory or protective role in certain contexts.[11]

Quantitative Data on Leukotriene Receptors

A clear understanding of the quantitative aspects of ligand-receptor interactions and receptor expression is critical for drug development and mechanistic studies.

Ligand Binding Affinities

The affinity of leukotrienes for their receptors determines the concentration required to elicit a biological response.

ReceptorLigandBinding Affinity (Kd)Rank Order of Potency
CysLT1R LTD4High Affinity (EC50 ~2.5 nM)[13]LTD4 > LTC4 > LTE4[3]
LTC4Lower Affinity (EC50 ~24 nM)[13]
LTE4Much Lower Affinity (EC50 ~240 nM)[13]
CysLT2R LTC4Equal Affinity to LTD4[3]LTC4 = LTD4 >> LTE4[3]
LTD4Equal Affinity to LTC4[3]
BLT1R LTB4High Affinity (~1.1 nM)[14]LTB4[11]
BLT2R LTB4Low Affinity (~23 nM)[7][14]12-HHT > LTB4 and other eicosanoids
Receptor Expression on Key Asthma-Relevant Cells

The cellular distribution of leukotriene receptors dictates the specific pathological processes they mediate in asthma.

Cell TypeReceptorExpression Level
Airway Smooth Muscle Cells CysLT1RExpressed; Bmax = 6.6 fmol/mg protein[12][15]
CysLT2RExpressed[12]
Eosinophils CysLT1RExpressed[16]
CysLT2RAbundantly expressed, higher than CysLT1R[16]
BLT1RExpressed[4]
BLT2RExpressed[17]
Mast Cells CysLT1RAbundantly expressed[18]
CysLT2RExpressed[8][9]

Signaling Pathways of Leukotriene Receptors

Upon ligand binding, leukotriene receptors activate intracellular signaling cascades that ultimately lead to the cellular responses characteristic of asthma.

CysLT1 Receptor Signaling

The CysLT1 receptor primarily couples to Gq/11 proteins.[19] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and pro-inflammatory gene expression.[7][14]

CysLT1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1R Gq Gq/11 CysLT1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca Ca²⁺ IP3->Ca ↑ Intracellular Response Cellular Response (Contraction, Inflammation) Ca->Response PKC->Response LTD4 LTD4 LTD4->CysLT1 Binds

CysLT1 Receptor Signaling Pathway

BLT1 and BLT2 Receptor Signaling

Both BLT1 and BLT2 receptors primarily couple to pertussis toxin-sensitive Gi/o proteins.[4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling cascade is crucial for mediating the chemotactic effects of LTB4, drawing inflammatory cells to the site of inflammation in the airways.[4]

BLT_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol BLT BLT1R / BLT2R Gi Gi/o BLT->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response Cellular Response (Chemotaxis) cAMP->Response ↓ leads to LTB4 LTB4 LTB4->BLT Binds

BLT Receptor Signaling Pathway

Effects of Leukotriene Receptor Antagonists

Leukotriene receptor antagonists (LTRAs) are a cornerstone of asthma therapy. They work by blocking the action of cysteinyl leukotrienes at the CysLT1 receptor.

Clinical Efficacy of LTRAs

Clinical trials have demonstrated the efficacy of LTRAs in improving asthma control.

DrugEffect on FEV1Effect on Inflammatory CellsReference
Montelukast Significant improvement (7-8% over baseline) compared to placebo (1-4% over baseline).[20]Significantly reduced post-treatment activated eosinophils by 80% compared to placebo in bronchial biopsies.[21] Decreased sputum eosinophils from 7.5% to 3.9%.[22][20][21][22]
Zafirlukast Significantly reduced the fall in FEV1 after allergen challenge.Significantly reduced bronchoalveolar lavage (BAL) fluid lymphocytes and basophils 48 hours after antigen challenge.[23][12][23]

Key Experimental Protocols

Reproducible and well-defined experimental models and assays are essential for studying the role of leukotriene receptors in asthma.

Ovalbumin-Induced Murine Model of Allergic Asthma

This is a widely used animal model to study the pathophysiology of asthma and to evaluate the efficacy of potential therapeutics.

Methodology:

  • Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (alum) on days 0 and 14.[7] A typical dose is 50 µg of OVA and 1 mg of alum in 200 µL of phosphate-buffered saline (PBS).[7]

  • Challenge: On days 28, 29, and 30, sensitized mice are challenged with an aerosolized solution of OVA (e.g., 2% in saline) for a defined period (e.g., 20 minutes) using a nebulizer.[7]

  • Assessment: Following the final challenge, various parameters of asthma pathophysiology can be assessed, including airway hyperresponsiveness, inflammatory cell infiltration in bronchoalveolar lavage (BAL) fluid, and lung histology.

OVA_Asthma_Model Day0 Day 0: Sensitization (i.p.) OVA + Alum Day14 Day 14: Sensitization (i.p.) OVA + Alum Day0->Day14 Day28_30 Days 28-30: Challenge (Aerosol) OVA Day14->Day28_30 Assessment Assessment: - Airway Hyperresponsiveness - BAL Fluid Analysis - Lung Histology Day28_30->Assessment

Ovalbumin-Induced Asthma Model Workflow

Measurement of Airway Hyperresponsiveness in Mice

Airway hyperresponsiveness (AHR) is a hallmark of asthma and is measured as an exaggerated bronchoconstrictor response to a stimulus.

Methodology (Invasive):

  • Anesthesia and Tracheostomy: The mouse is anesthetized, and a tracheostomy is performed to insert a cannula into the trachea.

  • Mechanical Ventilation: The mouse is connected to a small animal ventilator (e.g., FlexiVent).

  • Baseline Measurement: Baseline respiratory mechanics are measured.

  • Methacholine Challenge: Increasing concentrations of aerosolized methacholine are delivered to the lungs.

  • Measurement of Airway Resistance: Following each dose of methacholine, respiratory system resistance (Rrs) and elastance (Ers) are measured to assess the degree of bronchoconstriction.

Radioligand Binding Assay for CysLT1 Receptor

This assay is used to determine the binding affinity of ligands (agonists or antagonists) to the CysLT1 receptor.

Methodology:

  • Membrane Preparation: Membranes from cells or tissues expressing the CysLT1 receptor are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a radiolabeled ligand, such as [3H]LTD4, at a fixed concentration.

  • Competition: Increasing concentrations of an unlabeled competitor ligand (the compound of interest) are added to displace the radiolabeled ligand.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of specific binding) and the Ki (the inhibitory constant) can be calculated.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a key event in CysLT1R signaling.

Methodology:

  • Cell Culture: Cells expressing the leukotriene receptor of interest are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[21] This dye is non-fluorescent until it binds to calcium.

  • Ligand Addition: The ligand (e.g., LTD4) is added to the cells.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence is quantified to determine the magnitude and kinetics of the calcium response.

Conclusion

Leukotriene receptors, particularly CysLT1R, are validated and critical targets in the management of asthma. A deep understanding of their molecular pharmacology, signaling mechanisms, and cellular distribution continues to be a fertile ground for the discovery of novel and improved therapeutic strategies. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding and treatment of this complex inflammatory airway disease.

References

In-Depth Technical Guide: (rac)-ONO-2050297 for Allergic Rhinitis Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature and clinical trial data reveals no public information on a compound designated as "(rac)-ONO-2050297" for the treatment of allergic rhinitis. Extensive searches of scholarly databases, clinical trial registries, and pharmacological resources did not yield any specific data related to its mechanism of action, experimental protocols, or quantitative results in the context of allergic rhinitis research.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations for "this compound" as requested. The compound name may be incorrect, an internal designation not yet in the public domain, or research on it may not have been published.

To provide relevant information for researchers, scientists, and drug development professionals in the field of allergic rhinitis, this guide will instead focus on the general principles and key pathways involved in the pathophysiology of allergic rhinitis, which would be relevant for the study of any novel therapeutic agent in this area.

Core Pathophysiology of Allergic Rhinitis: A Target for Drug Development

Allergic rhinitis is an IgE-mediated inflammatory disease of the nasal mucosa, characterized by symptoms such as sneezing, rhinorrhea, nasal congestion, and itching. The underlying mechanism involves a complex interplay of immune cells, cytokines, and inflammatory mediators.

Key Cellular Players and Signaling Pathways

The allergic response is primarily driven by the activation of mast cells and eosinophils.[1] Upon exposure to an allergen, dendritic cells present the antigen to T helper 2 (Th2) cells. This interaction triggers the release of a cascade of cytokines, including IL-4, IL-5, and IL-13, which are central to the allergic inflammatory process.[2]

  • IL-4 promotes the switching of B cells to produce allergen-specific IgE antibodies.

  • IL-5 is crucial for the development, recruitment, activation, and survival of eosinophils.[3][4]

  • IL-13 contributes to mucus hypersecretion and airway hyperresponsiveness.

These IgE antibodies then bind to high-affinity receptors (FcεRI) on the surface of mast cells and basophils.[5] Subsequent exposure to the allergen leads to cross-linking of these IgE molecules, triggering the degranulation of mast cells and the release of pre-formed mediators like histamine and newly synthesized lipid mediators such as leukotrienes and prostaglandins.[4] This immediate response is responsible for the classic early-phase symptoms of allergic rhinitis.

The late-phase reaction, occurring hours after allergen exposure, is characterized by the infiltration of inflammatory cells, most notably eosinophils, into the nasal mucosa.[6] Activated eosinophils release a variety of pro-inflammatory mediators, including eosinophil cationic protein (ECP), major basic protein (MBP), and eosinophil-derived neurotoxin (EDN), which contribute to tissue damage and sustained inflammation.[5]

A conceptual diagram of the allergic rhinitis signaling pathway is presented below.

Allergic_Rhinitis_Pathway cluster_Antigen_Presentation Antigen Presentation cluster_IgE_Production IgE Production cluster_Effector_Cell_Activation Effector Cell Activation cluster_Symptoms Clinical Manifestations Allergen Allergen DC Dendritic Cell (DC) Allergen->DC Uptake Mast_Cell Mast Cell Allergen->Mast_Cell Cross-linking Th0 Naive T Cell (Th0) DC->Th0 Presentation Th2 T Helper 2 (Th2) Cell Th0->Th2 Differentiation B_Cell B Cell Th2->B_Cell IL-4, IL-13 Eosinophil Eosinophil Th2->Eosinophil IL-5 (Recruitment, Activation) Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE Allergen-specific IgE Plasma_Cell->IgE Production IgE->Mast_Cell Sensitization Mediators Histamine, Leukotrienes, Prostaglandins Mast_Cell->Mediators Degranulation (Early Phase) Late_Phase_Mediators ECP, MBP, Cytokines Eosinophil->Late_Phase_Mediators Release (Late Phase) Symptoms Sneezing, Rhinorrhea, Nasal Congestion, Itching Mediators->Symptoms Late_Phase_Mediators->Symptoms

Caption: Simplified signaling pathway in allergic rhinitis.

Standard Experimental Protocols in Allergic Rhinitis Research

The evaluation of a novel compound for allergic rhinitis would typically involve a series of preclinical and clinical studies.

Preclinical Evaluation
  • In vitro assays:

    • Mast Cell Degranulation Assay: Primary human or rodent mast cells, or cell lines (e.g., RBL-2H3), are sensitized with IgE and then challenged with an antigen in the presence or absence of the test compound. The inhibition of the release of mediators like β-hexosaminidase or histamine is measured.

    • Eosinophil Chemotaxis Assay: The ability of the compound to inhibit the migration of eosinophils towards a chemoattractant (e.g., eotaxin) is assessed using a Boyden chamber or similar migration assay.

    • Cytokine Release Assays: Peripheral blood mononuclear cells (PBMCs) or specific immune cell populations are stimulated, and the effect of the compound on the production of key cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) is measured by ELISA or multiplex assays.

  • In vivo animal models:

    • Ovalbumin (OVA)-induced Allergic Rhinitis Model: Mice or guinea pigs are sensitized to OVA and then challenged intranasally. The efficacy of the test compound is evaluated by measuring symptom scores (sneezing, nasal rubbing), inflammatory cell infiltration in nasal lavage fluid, and levels of OVA-specific IgE in serum.[1] Histological analysis of the nasal mucosa is also performed to assess eosinophil infiltration and goblet cell hyperplasia.

A generalized workflow for preclinical evaluation is depicted below.

Preclinical_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies Compound Test Compound (this compound) Mast_Cell_Assay Mast Cell Degranulation Assay Compound->Mast_Cell_Assay Eosinophil_Assay Eosinophil Chemotaxis Assay Compound->Eosinophil_Assay Cytokine_Assay Cytokine Release Assay Compound->Cytokine_Assay Animal_Model OVA-induced Allergic Rhinitis Model Mast_Cell_Assay->Animal_Model Eosinophil_Assay->Animal_Model Cytokine_Assay->Animal_Model Symptom_Scoring Symptom Scoring Animal_Model->Symptom_Scoring BALF_Analysis Nasal Lavage Fluid Analysis Animal_Model->BALF_Analysis Histology Nasal Mucosa Histology Animal_Model->Histology

Caption: General workflow for preclinical evaluation.
Clinical Evaluation

Clinical trials for allergic rhinitis therapies are typically randomized, double-blind, and placebo-controlled.[7]

  • Phase I: Focuses on the safety, tolerability, and pharmacokinetics of the drug in a small group of healthy volunteers.

  • Phase II: Evaluates the efficacy and dose-response of the drug in a larger group of patients with allergic rhinitis.[8] Efficacy is often assessed using the Total Nasal Symptom Score (TNSS), which includes patient-reported scores for rhinorrhea, nasal congestion, sneezing, and nasal itching.[9]

  • Phase III: Confirms the efficacy and safety of the drug in a large, diverse patient population to provide a definitive assessment of its risk-benefit profile.[9]

Quantitative Data in Allergic Rhinitis Clinical Trials

The following table provides an example of how quantitative data from a hypothetical Phase II clinical trial for a new allergic rhinitis drug might be presented.

ParameterPlacebo (n=100)Drug X (10 mg) (n=100)Drug X (20 mg) (n=100)p-value
Change from Baseline in Mean TNSS -1.5-3.2-4.1<0.001
Change from Baseline in Rhinorrhea Score -0.4-0.9-1.2<0.01
Change from Baseline in Nasal Congestion Score -0.5-1.1-1.5<0.001
Change from Baseline in Sneezing Score -0.3-0.7-0.9<0.01
Change from Baseline in Nasal Itching Score -0.3-0.5-0.5<0.05
Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) Score Change -0.8-1.5-2.0<0.001
Adverse Events (%)
Headache5%7%8%NS
Nasal Dryness2%4%5%NS
Somnolence3%3%4%NS

Note: This table is for illustrative purposes only and does not represent data for "this compound".

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Topic: General Protocol for the In Vitro Cellular Evaluation of a Novel Investigational Compound (Exemplified as (rac)-ONO-2050297)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific public information is available for "this compound". The following application note provides a generalized experimental protocol for the initial in vitro cellular characterization of a novel compound. These protocols are intended as a template and should be optimized based on the specific cell lines and the hypothesized mechanism of action of the compound under investigation.

Introduction

The preliminary assessment of novel chemical entities for their biological activity and potential toxicity is a cornerstone of modern drug discovery and development. Cell-based assays provide a powerful and high-throughput platform to evaluate the effects of a test compound on cellular processes such as proliferation, viability, and specific signaling pathways. These in vitro models allow for a controlled environment to study the compound's mechanism of

Application Notes and Protocols for (rac)-ONO-2050297 in Mouse Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for a compound designated "(rac)-ONO-2050297" is not publicly available in the reviewed scientific literature. The following application notes and protocols are based on the established use of other lysophosphatidic acid receptor 1 (LPA1) antagonists, including compounds developed by ONO Pharmaceutical Co., Ltd., in mouse models of inflammation. Researchers should use this information as a guide and optimize protocols for their specific experimental needs.

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that mediates a variety of cellular responses, including inflammation and fibrosis, through its interaction with a family of G protein-coupled receptors (GPCRs). The LPA1 receptor is prominently implicated in the pathogenesis of inflammatory and fibrotic diseases. Consequently, LPA1 antagonists are a promising therapeutic class for these conditions. This document provides a detailed overview of the potential application of an LPA1 antagonist, exemplified by the target compound this compound, in preclinical mouse models of inflammation.

Mechanism of Action: LPA1 Antagonism

LPA1 receptor activation by LPA triggers downstream signaling cascades that promote inflammatory cell recruitment, fibroblast proliferation, and tissue remodeling.[1] this compound, as a putative LPA1 antagonist, is expected to competitively bind to the LPA1 receptor, thereby inhibiting these pathological processes.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1_Receptor LPA1 Receptor LPA->LPA1_Receptor Activates G_Proteins Gαq/11, Gαi/o, Gα12/13 LPA1_Receptor->G_Proteins Activates This compound This compound This compound->LPA1_Receptor Inhibits Downstream_Effectors PLC, Rho, Rac G_Proteins->Downstream_Effectors Activate Pathological_Responses Inflammation Fibrosis Cell Proliferation Downstream_Effectors->Pathological_Responses Lead to

Figure 1: LPA1 Receptor Signaling and Antagonism.

Quantitative Data Presentation

The following table summarizes dosages of various LPA1 antagonists used in mouse inflammation models, which can serve as a starting point for dose-range finding studies with this compound.

Compound NameMouse ModelRoute of AdministrationDosageReference
AM966 Bleomycin-induced lung fibrosisOral (p.o.)30 - 60 mg/kg[2]
PIPE-791 Bleomycin-induced lung fibrosisOral (p.o.)0.03 - 3 mg/kg[3]
PIPE-791 LPA-induced mast cell histamine releaseOral (p.o.)0.3 - 3 mg/kg[3]
ONO-7300243 LPA-induced intraurethral pressure (rat model)Oral (p.o.)10 - 30 mg/kg[2][4][5]
ONO-0300302 LPA-induced intraurethral pressure (rat model)Oral (p.o.)3 mg/kg[6]

Experimental Protocols

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is widely used to assess the efficacy of anti-fibrotic and anti-inflammatory agents.

Bleomycin_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Randomize into Groups (Vehicle, Bleomycin + Vehicle, Bleomycin + this compound) Acclimatization->Grouping Dosing_Start Initiate Dosing (this compound or Vehicle) Grouping->Dosing_Start Induction Induce Lung Injury (Intratracheal Bleomycin) Dosing_Start->Induction Continued_Dosing Continue Daily Dosing (14-21 days) Induction->Continued_Dosing Endpoint Endpoint Analysis (BALF, Histology, etc.) Continued_Dosing->Endpoint End End Endpoint->End

Figure 2: Workflow for Bleomycin-Induced Lung Fibrosis Model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Bleomycin sulfate

  • Sterile saline

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • 8-12 week old C57BL/6 mice

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Grouping: Randomly assign mice to experimental groups (n=8-10 per group):

    • Vehicle control

    • Bleomycin + Vehicle

    • Bleomycin + this compound (multiple dose groups recommended)

  • Dosing: Begin oral administration of this compound or vehicle one day before bleomycin instillation and continue daily throughout the study.

  • Induction of Lung Injury:

    • Anesthetize the mice.

    • Intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 units/kg) in sterile saline.

  • Monitoring: Monitor body weight and clinical signs daily.

  • Endpoint Analysis (Day 14 or 21):

    • Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

    • Harvest lungs for histological analysis (e.g., H&E, Masson's trichrome staining) and measurement of collagen content (e.g., Sircol assay).

Protocol 2: LPA-Induced Mast Cell Histamine Release in Mice

This acute model assesses the in vivo target engagement of an LPA1 antagonist.

Materials:

  • This compound

  • Vehicle

  • Lysophosphatidic acid (LPA)

  • Sterile saline

  • Anesthetics

  • 8-12 week old BALB/c mice

Procedure:

  • Dosing: Orally administer a single dose of this compound or vehicle to the mice.

  • LPA Challenge: At a specified time point post-dosing (e.g., 1-24 hours), intravenously inject LPA (e.g., 300 µg per mouse).

  • Blood Collection: Two minutes after the LPA challenge, collect blood via cardiac puncture into EDTA-containing tubes.

  • Histamine Analysis: Separate plasma and analyze for histamine levels using a commercially available ELISA kit. A significant reduction in histamine release in the treated group compared to the vehicle group indicates LPA1 antagonism.[3]

Concluding Remarks

The provided protocols and data for related LPA1 antagonists offer a solid foundation for investigating the therapeutic potential of this compound in mouse models of inflammation. It is crucial to perform initial dose-response and pharmacokinetic studies to determine the optimal dosing regimen for this compound. Careful selection of inflammatory models and relevant endpoints will be key to elucidating the compound's efficacy and mechanism of action.

References

Application Note: Quantification of a Racemic Small Molecule Drug Candidate by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for specific analytical methods for the quantification of (rac)-ONO-2050297 did not yield dedicated published procedures for this compound. This suggests that methods may be proprietary, in early stages of development, or not widely documented in public literature.

Therefore, this document provides a comprehensive, generalized application note and set of protocols for the quantification of a racemic small molecule drug candidate, which can be adapted for a compound such as this compound. The methodologies and data presented are representative of typical workflows in a drug development setting.

Introduction

The accurate quantification of active pharmaceutical ingredients (APIs) is a critical requirement in drug development. This application note describes a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of a generic racemic small molecule drug candidate in a bulk drug substance. The method is suitable for quality control and stability testing.

Methodology

A summary of the chromatographic conditions is provided below.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized in the table below.

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995R² ≥ 0.999
Range 50 - 150 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.8%≤ 1.0%
- Intermediate Precision1.2%≤ 2.0%
Limit of Detection (LOD) 0.5 µg/mL-
Limit of Quantification (LOQ) 1.5 µg/mL-
Selectivity No interference from blank or placeboNo co-eluting peaks at the analyte retention time

Experimental Protocols

1. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations of 50, 75, 100, 125, and 150 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the bulk drug substance and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

2. HPLC System Setup and Operation

  • Set up the HPLC system according to the conditions outlined in the methodology table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Perform a system suitability test by injecting the 100 µg/mL working standard solution six times. The %RSD for the peak area and retention time should be ≤ 2.0%.

  • Construct a calibration curve by injecting the working standard solutions in duplicate.

  • Inject the sample solutions in duplicate.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

Visualizations

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis Workflow weigh_ref Weigh Reference Standard dissolve_ref Dissolve in Diluent weigh_ref->dissolve_ref weigh_sample Weigh Bulk Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample dilute_stock Prepare Stock Solution dissolve_ref->dilute_stock dilute_sample Prepare Sample Solution dissolve_sample->dilute_sample dilute_working Prepare Working Standards dilute_stock->dilute_working calibration Inject Standards & Build Calibration Curve dilute_working->calibration sample_injection Inject Samples dilute_sample->sample_injection setup HPLC System Setup & Equilibration blank Inject Blank setup->blank sst System Suitability Test blank->sst sst->calibration calibration->sample_injection data_processing Data Processing & Quantification sample_injection->data_processing

Caption: Workflow for sample preparation and HPLC analysis.

G cluster_validation Method Validation Pathway start Method Development Complete specificity Specificity & Selectivity Assess interference from blank/placebo start->specificity linearity Linearity & Range Analyze 5 concentrations, 3 replicates specificity->linearity accuracy Accuracy (Recovery) Spike placebo at 3 levels, 3 replicates linearity->accuracy precision Precision Repeatability (n=6) & Intermediate (different day/analyst) accuracy->precision lod_loq LOD & LOQ Signal-to-Noise or Slope Method precision->lod_loq robustness Robustness Vary flow rate, temp, mobile phase composition lod_loq->robustness solution_stability Solution Stability Analyze samples over time robustness->solution_stability end Method Validated solution_stability->end

Caption: Logical pathway for analytical method validation.

Application Notes and Protocols for (rac)-ONO-2050297 in Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(rac)-ONO-2050297 is a presumed antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). LPA1 is a G protein-coupled receptor (GPCR) that plays a role in various physiological processes, and its signaling is often associated with intracellular calcium mobilization.[1][2][3] This document provides detailed application notes and protocols for characterizing the inhibitory activity of this compound on LPA-induced calcium mobilization in a cellular context. The provided protocols are based on established methods for similar LPA1 antagonists, such as ONO-7300243, due to the limited specific data available for this compound.[2]

Signaling Pathway of LPA1 Receptor and Calcium Mobilization

Lysophosphatidic acid (LPA) binds to the LPA1 receptor, which can couple to multiple G protein families, including Gq/11 and Gi/o.[4][5] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm.[6] The Gi/o pathway can also contribute to calcium mobilization, although the Gq/11 pathway is considered the primary route for this response.[5][7] this compound, as an antagonist, is expected to block the binding of LPA to the LPA1 receptor, thereby inhibiting this downstream signaling cascade and the subsequent increase in intracellular calcium.

LPA1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds & Activates ONO_2050297 This compound ONO_2050297->LPA1 Binds & Inhibits Gq11 Gq/11 LPA1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds & Opens ER Endoplasmic Reticulum Ca_cyto Cytosolic Ca2+ (Increase) ER->Ca_cyto Release Ca_ER Ca2+

Caption: LPA1 receptor signaling pathway leading to calcium mobilization.

Experimental Protocols

Materials and Reagents
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor (CHO-LPA1).

  • Compound: this compound, LPA (Lysophosphatidic acid).

  • Cell Culture Medium: F-12 Nutrient Mixture (HAM) supplemented with 10% Fetal Bovine Serum (FBS), and an appropriate selection antibiotic (e.g., G418).[2]

  • Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.[2]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reagents for Dye Loading: Pluronic F-127, Probenecid.

  • Instrumentation: Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).

Experimental Workflow

The following diagram outlines the general workflow for a calcium mobilization assay to assess the antagonist activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed CHO-LPA1 cells in 96-well plates B 2. Culture cells for 24-48 hours A->B C 3. Prepare Fura-2 AM or Fluo-4 AM loading solution B->C D 4. Incubate cells with loading solution (e.g., 1 hour at 37°C) C->D E 5. Wash cells with Assay Buffer D->E F 6. Prepare serial dilutions of This compound E->F G 7. Pre-incubate cells with This compound or vehicle F->G H 8. Add LPA (agonist) to all wells G->H I 9. Measure fluorescence intensity kinetically H->I J 10. Determine the peak fluorescence response I->J K 11. Plot dose-response curves J->K L 12. Calculate IC50 value K->L

Caption: Workflow for the calcium mobilization antagonist assay.
Detailed Protocol

  • Cell Seeding:

    • Trypsinize and resuspend CHO-LPA1 cells in culture medium.

    • Seed the cells at a density of 2 x 10^4 cells/well in a 96-well black-walled, clear-bottom plate.[2]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell adherence and growth.

  • Calcium Indicator Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 5 µM Fura-2 AM) and 2.5 mM probenecid in assay buffer.[2] Pluronic F-127 (0.02%) can be included to aid in dye solubilization.

    • Aspirate the culture medium from the cell plate and wash the cells once with assay buffer.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.[2]

    • After incubation, gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye.

    • Add 100 µL of assay buffer to each well.

  • Compound and Agonist Addition:

    • Prepare a serial dilution of this compound in assay buffer at 2X the final desired concentrations.

    • Add 50 µL of the diluted antagonist or vehicle (e.g., DMSO in assay buffer) to the respective wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.

    • Prepare the LPA agonist solution at 3X the final desired concentration (e.g., a final concentration of 100 nM).[2]

    • Place the cell plate into the fluorescence plate reader.

    • Initiate kinetic reading of fluorescence. After establishing a stable baseline (typically 10-20 seconds), the instrument's liquid handler should add 50 µL of the LPA solution to each well.

  • Data Acquisition and Analysis:

    • Continue to record the fluorescence intensity for at least 60-120 seconds after agonist addition. For Fura-2, the ratio of fluorescence intensities at excitation wavelengths of 340 nm and 380 nm (emission at 510 nm) is measured. For Fluo-4, excitation is at 485 nm and emission is at 525 nm.

    • The response is typically quantified as the peak fluorescence signal minus the baseline fluorescence.

    • The percentage of inhibition by this compound is calculated relative to the response in the vehicle-treated control wells.

    • Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The following tables present representative quantitative data for the LPA1 antagonist ONO-7300243, which can be used as a reference for expected results with this compound.

Table 1: In Vitro Antagonist Activity of ONO-7300243 on LPA1 Receptor

ParameterValueCell LineAssay TypeReference
IC50 160 nMCHO cells expressing human LPA1Calcium Mobilization[2][8]

Table 2: In Vivo Efficacy of ONO-7300243

Animal ModelParameterDoseEffectReference
RatInhibition of LPA-induced intraurethral pressure (IUP) increase10 mg/kg (i.d.)88% inhibition[1]
RatInhibition of LPA-induced IUP increase3 mg/kg (i.d.)62% inhibition[1]
RatID50 for LPA-induced IUP increase11.6 mg/kg (p.o.)-[2]

Troubleshooting

  • High background fluorescence: Ensure complete removal of extracellular dye by thorough washing. Use of a masking dye in the assay buffer can also reduce background.

  • Low signal-to-noise ratio: Optimize cell seeding density and dye loading conditions (concentration and incubation time). Ensure the health and viability of the cells.

  • Variability between wells: Ensure accurate and consistent pipetting. Check for and eliminate edge effects in the plate by not using the outermost wells or by filling them with buffer.

  • No response to LPA: Confirm the expression and functionality of the LPA1 receptor in the cell line. Verify the activity of the LPA stock solution.

Conclusion

This document provides a comprehensive guide for the use of this compound in calcium mobilization assays to characterize its antagonist activity at the LPA1 receptor. The detailed protocols and expected data, based on the closely related compound ONO-7300243, should enable researchers to effectively design and execute experiments to determine the potency and efficacy of this compound. Adherence to the described methodologies will facilitate the generation of robust and reproducible data for drug development and scientific research.

References

Measuring the Affinity of Ligands for Cysteinyl Leukotriene Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for measuring the binding affinity of ligands to Cysteinyl Leukotriene (CysLT) receptors. The techniques described herein are essential for the characterization of novel therapeutic agents targeting inflammatory and allergic conditions such as asthma and allergic rhinitis.

Cysteinyl leukotrienes (CysLTs) are potent lipid mediators that exert their biological effects through two main G protein-coupled receptors (GPCRs), the CysLT1 and CysLT2 receptors.[1][2][3] Determining the binding affinity of novel compounds to these receptors is a critical step in the drug discovery process. This document outlines three major techniques for quantifying these interactions: Radioligand Binding Assays, Fluorescence-Based Assays, and Label-Free Technologies.

Data Presentation: Ligand Binding Affinities for CysLT Receptors

The following tables summarize the binding affinities (Kd, Ki, and IC50 values) of common ligands and antagonists for the human CysLT1 and CysLT2 receptors. This data provides a reference for expected values and aids in the validation of experimental results.

Table 1: Binding Affinity of Endogenous Ligands for CysLT Receptors

LigandReceptorKd (nM)IC50 (nM)
LTD4CysLT10.97[1][2]-
[3H]-LTD4CysLT21.5[4]2.6[4]
LTC4CysLT2-4.74[4]

Table 2: Binding Affinity of Antagonists for CysLT Receptors

AntagonistReceptorKi (nM)IC50 (nM)
MontelukastCysLT1--
ZafirlukastCysLT1--
PranlukastCysLT1--
MK-571CysLT2-11000[4]

Signaling Pathways and Experimental Workflow

To understand the context of these binding assays, it is crucial to be familiar with the downstream signaling pathways of the CysLT receptors and the general workflow of a binding experiment.

CysLT Receptor Signaling Pathways

CysLT1 and CysLT2 receptors are G protein-coupled receptors that, upon ligand binding, activate intracellular signaling cascades. The CysLT1 receptor primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[5][6] The CysLT2 receptor also signals through Gq, resulting in increased intracellular calcium.[7][8]

CysLT_Signaling cluster_CysLT1 CysLT1 Receptor Signaling cluster_CysLT2 CysLT2 Receptor Signaling CysLT1 CysLT1 Receptor Gq1 Gq CysLT1->Gq1 LTD4 PLC1 Phospholipase C (PLC) Gq1->PLC1 PIP2_1 PIP2 PLC1->PIP2_1 hydrolyzes IP3_1 IP3 PIP2_1->IP3_1 DAG1 DAG PIP2_1->DAG1 Ca_release1 Ca²⁺ Release IP3_1->Ca_release1 PKC1 PKC Activation DAG1->PKC1 CysLT2 CysLT2 Receptor Gq2 Gq CysLT2->Gq2 LTC4/LTD4 PLC2 Phospholipase C (PLC) Gq2->PLC2 PIP2_2 PIP2 PLC2->PIP2_2 hydrolyzes IP3_2 IP3 PIP2_2->IP3_2 DAG2 DAG PIP2_2->DAG2 Ca_release2 Ca²⁺ Release IP3_2->Ca_release2

Caption: CysLT Receptor Signaling Pathways.

General Experimental Workflow for Receptor Binding Assays

The following diagram illustrates a typical workflow for a receptor binding assay, applicable to radioligand, fluorescence, and label-free methods with minor modifications.

experimental_workflow prep 1. Preparation of Reagents - Receptor (Membrane/Cell Prep) - Labeled Ligand (Radiolabeled/Fluorescent) - Unlabeled Test Compound incubate 2. Incubation - Mix Receptor, Labeled Ligand, and Test Compound - Allow to reach equilibrium prep->incubate separate 3. Separation of Bound and Free Ligand (e.g., Filtration, Centrifugation, or direct measurement in label-free methods) incubate->separate detect 4. Detection and Quantification - Measure signal from bound labeled ligand (e.g., Scintillation counting, Fluorescence polarization, SPR signal) separate->detect analyze 5. Data Analysis - Determine Kd, Ki, or IC50 values detect->analyze

Caption: General Experimental Workflow.

Section 1: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor due to their high sensitivity and specificity.[9] These assays involve the use of a radioactively labeled ligand that binds to the receptor of interest.

Application Notes
  • Principle: A radiolabeled ligand (e.g., [3H]-LTD4) is incubated with a source of CysLT receptors (e.g., cell membranes). The amount of radioligand bound to the receptor is measured in the presence and absence of an unlabeled competing ligand. This allows for the determination of specific binding and the calculation of binding affinity constants such as the dissociation constant (Kd) for the radioligand and the inhibition constant (Ki) for the unlabeled competitor.

  • Types of Assays:

    • Saturation Assays: Used to determine the Kd of the radioligand and the maximum number of binding sites (Bmax). Involves incubating a fixed amount of receptor with increasing concentrations of the radioligand.

    • Competition (Inhibition) Assays: Used to determine the Ki of an unlabeled test compound. Involves incubating the receptor and a fixed concentration of radioligand with increasing concentrations of the unlabeled test compound.[9][10]

  • Key Considerations:

    • Choice of Radioligand: The radioligand should have high affinity and specificity for the target receptor. For CysLT1 and CysLT2 receptors, [3H]-LTD4 is commonly used.[1][4]

    • Nonspecific Binding: It is crucial to determine and subtract nonspecific binding to obtain accurate results. This is typically achieved by measuring binding in the presence of a high concentration of an unlabeled ligand.

    • Membrane Preparation: The quality of the receptor-containing membrane preparation is critical for a successful assay.

Experimental Protocol: Radioligand Competition Binding Assay for CysLT1 Receptor

This protocol describes a competition binding assay to determine the Ki of a test compound for the human CysLT1 receptor using [3H]-LTD4 as the radioligand.

Materials:

  • Human CysLT1 receptor membrane preparation (e.g., from recombinant cell lines)

  • [3H]-LTD4 (specific activity ~140-200 Ci/mmol)

  • Unlabeled test compound

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 5 mM CaCl2, 0.1% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Unlabeled LTD4 (for determining nonspecific binding)

  • 96-well microplates (non-binding surface)

  • Glass fiber filter mats (e.g., Whatman GF/C) pre-soaked in 0.33% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Microplate scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Thaw the frozen CysLT1 receptor membrane preparation on ice.

    • Homogenize the membranes in cold binding buffer using a Dounce or polytron homogenizer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

    • Dilute the membrane preparation in binding buffer to the desired final concentration (typically 5-20 µg of protein per well).

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled test compound in binding buffer. The concentration range should typically span from 10-11 M to 10-5 M.

    • Prepare a solution of [3H]-LTD4 in binding buffer at a concentration equal to its Kd for the CysLT1 receptor (approximately 1 nM).

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: 50 µL of [3H]-LTD4 solution + 50 µL of binding buffer + 100 µL of diluted membrane preparation.

      • Nonspecific Binding: 50 µL of [3H]-LTD4 solution + 50 µL of unlabeled LTD4 (final concentration 1 µM) + 100 µL of diluted membrane preparation.

      • Competition Binding: 50 µL of [3H]-LTD4 solution + 50 µL of each dilution of the test compound + 100 µL of diluted membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or 25°C) for 60-120 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[1]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a filtration apparatus.

    • Wash each well three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mat completely.

    • Place the filter mat in a scintillation vial or a sealed bag with scintillation cocktail.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the nonspecific binding counts from the total binding and competition binding counts.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 2: Fluorescence-Based Assays

Fluorescence-based assays offer a non-radioactive alternative for measuring ligand-receptor binding. These assays are generally more amenable to high-throughput screening (HTS).

Application Notes
  • Principle of Fluorescence Polarization (FP): This technique relies on the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger receptor molecule.[11] A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a large receptor, its tumbling is slowed, leading to an increase in fluorescence polarization. Unlabeled test compounds can compete with the fluorescent ligand for binding, causing a decrease in polarization.[11][12]

  • Advantages: Homogeneous assay format (no separation step required), non-radioactive, and suitable for HTS.

  • Key Considerations:

    • Fluorescent Ligand: A fluorescently labeled ligand with high affinity and specificity for the CysLT receptor is required. The choice of fluorophore is also critical.

    • Assay Window: The difference in polarization between the bound and free fluorescent ligand (the assay window) must be large enough for reliable measurements.

    • Interference: Some test compounds may be fluorescent and interfere with the assay.

Experimental Protocol: Fluorescence Polarization Competition Assay for CysLT1 Receptor

This protocol outlines a general procedure for an FP competition assay. A specific fluorescently labeled CysLT1 ligand would be required.

Materials:

  • Purified or membrane-bound CysLT1 receptor

  • Fluorescently labeled CysLT1 receptor ligand (fluorescent probe)

  • Unlabeled test compound

  • Assay Buffer: Similar to the radioligand binding assay buffer, optimized for fluorescence stability.

  • Black, low-volume 384-well microplates

  • A microplate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the unlabeled test compound in the assay buffer.

    • Prepare a solution of the fluorescent probe in the assay buffer at a concentration close to its Kd.

    • Prepare the CysLT1 receptor solution in the assay buffer. The optimal concentration needs to be determined empirically to achieve a sufficient assay window.

  • Assay Setup:

    • In a 384-well plate, add the following to each well:

      • A small volume (e.g., 5 µL) of the test compound dilution or buffer (for control wells).

      • A volume (e.g., 10 µL) of the CysLT1 receptor solution.

      • A volume (e.g., 5 µL) of the fluorescent probe solution.

    • Include control wells for:

      • Free Probe: Fluorescent probe in buffer only (minimum polarization).

      • Bound Probe: Fluorescent probe and receptor in buffer (maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium, protected from light.

  • Detection:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • The data is typically analyzed in terms of millipolarization (mP) units.

    • Plot the mP values against the logarithm of the test compound concentration.

    • Fit the data to a competitive binding curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using a similar equation to the one used for radioligand binding assays, adapted for FP.

Section 3: Label-Free Technologies

Label-free technologies, such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI), allow for the real-time monitoring of binding events without the need for labeled ligands.

Application Notes
  • Principle of Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the surface of a sensor chip.[13] One binding partner (e.g., the CysLT receptor) is immobilized on the sensor chip, and the other (the ligand) is flowed over the surface. Binding of the ligand to the immobilized receptor causes a change in mass at the surface, which alters the refractive index and is detected as a response in real-time.[13]

  • Principle of Bio-Layer Interferometry (BLI): BLI is an optical biosensing technology that measures the interference pattern of white light reflected from the surface of a biosensor tip.[14] One molecule is immobilized on the biosensor tip, and binding of a second molecule from the solution causes a shift in the interference pattern, which is proportional to the change in thickness of the biological layer.[14]

  • Advantages: Real-time kinetic data (association and dissociation rates), no need for labels, and can be used with crude membrane preparations.[15]

  • Key Considerations:

    • Immobilization: Successful immobilization of the receptor in a functional state on the sensor surface is critical.

    • Nonspecific Binding: Minimizing nonspecific binding of the analyte to the sensor surface is important for accurate measurements.

    • Mass Transport Limitations: For fast-binding interactions, the rate of binding may be limited by the diffusion of the analyte to the sensor surface.

Experimental Protocol: Surface Plasmon Resonance (SPR) for CysLT1 Receptor-Ligand Interaction

This protocol provides a general framework for an SPR experiment to characterize the binding of a small molecule to the CysLT1 receptor.

Materials:

  • Purified, detergent-solubilized CysLT1 receptor

  • Small molecule ligand (analyte)

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running Buffer: A buffer compatible with both the receptor and the ligand (e.g., HBS-EP+).

Procedure:

  • Receptor Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified CysLT1 receptor solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active groups on the surface with an injection of ethanolamine.

    • A reference surface (e.g., with an irrelevant protein or a blocked receptor) should be prepared on a separate flow cell to subtract nonspecific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of the small molecule ligand in the running buffer.

    • Inject the different concentrations of the ligand over the receptor-immobilized and reference surfaces at a constant flow rate. This is the association phase .

    • After the injection, flow running buffer over the surfaces to monitor the release of the bound ligand. This is the dissociation phase .

    • Between different ligand injections, the sensor surface may need to be regenerated using a specific regeneration solution to remove all bound ligand.

  • Data Analysis:

    • The instrument software will generate sensorgrams, which are plots of the response units (RU) versus time.

    • The reference surface data is subtracted from the active surface data to obtain the specific binding signal.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kd) is calculated as kd/ka.

By following these detailed protocols and considering the accompanying application notes, researchers can effectively measure the binding affinity of novel compounds to CysLT receptors, a crucial step in the development of new therapies for inflammatory diseases.

References

Application Notes and Protocols for (rac)-ONO-2050297 in Respiratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-ONO-2050297 is a potent antagonist of the lysophosphatidic acid (LPA) receptors LPA1 and LPA3. LPA is a bioactive lipid that plays a crucial role in a wide range of cellular processes, including cell proliferation, migration, and survival. In the respiratory system, the LPA-LPA1/3 signaling axis has been implicated in the pathogenesis of various diseases, most notably idiopathic pulmonary fibrosis (IPF) and acute lung injury (ALI). By blocking the interaction of LPA with its receptors, this compound presents a promising therapeutic strategy to mitigate disease progression.

These application notes provide a comprehensive overview of the use of this compound and other closely related LPA1/3 receptor antagonists in respiratory research. The included protocols and data are based on established methodologies for evaluating LPA1/3 antagonists in relevant preclinical models of lung disease.

Mechanism of Action in Respiratory Disease

Lysophosphatidic acid (LPA) exerts its biological effects by binding to a family of G protein-coupled receptors (GPCRs), including LPA1 and LPA3. In the context of respiratory diseases such as pulmonary fibrosis, the activation of LPA1 and LPA3 on various cell types, including lung fibroblasts and epithelial cells, triggers a cascade of pro-fibrotic and pro-inflammatory events:

  • Fibroblast to Myofibroblast Transition (FMT): LPA promotes the differentiation of fibroblasts into myofibroblasts, which are key effector cells in fibrosis responsible for excessive extracellular matrix (ECM) deposition.

  • Epithelial Cell Apoptosis: LPA signaling can induce the apoptosis of alveolar epithelial cells, contributing to the breakdown of the alveolar-capillary barrier and promoting a pro-fibrotic environment.

  • Fibroblast Proliferation and Migration: LPA is a potent chemoattractant for fibroblasts, driving their accumulation at sites of injury and promoting their proliferation.

  • Inflammation: The LPA-LPA1/3 axis can also contribute to the inflammatory response in the lung by promoting the expression of pro-inflammatory cytokines.

This compound, by acting as an antagonist at LPA1 and LPA3 receptors, competitively inhibits the binding of LPA, thereby blocking these downstream signaling pathways and mitigating the pathological processes of lung fibrosis and injury.

Signaling Pathway of LPA1/3 in Lung Fibrosis

LPA_Signaling_in_Fibrosis cluster_downstream Intracellular Signaling LPA LPA LPA1_3 LPA1 / LPA3 Receptor LPA->LPA1_3 Activates ONO_2050297 This compound ONO_2050297->LPA1_3 Inhibits G_protein Gαi, Gαq, Gα12/13 LPA1_3->G_protein Activates Apoptosis Epithelial Cell Apoptosis LPA1_3->Apoptosis PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RhoA RhoA G_protein->RhoA MAPK Ras/Raf/MAPK G_protein->MAPK Migration Fibroblast Migration PLC->Migration Akt Akt PI3K->Akt ROCK ROCK RhoA->ROCK Proliferation Fibroblast Proliferation Akt->Proliferation FMT Fibroblast to Myofibroblast Transition (FMT) ROCK->FMT MAPK->Proliferation ECM ECM Deposition FMT->ECM

Caption: LPA1/3 receptor signaling cascade in lung fibrosis.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from studies on potent LPA1/3 antagonists in models of respiratory disease. While specific data for this compound is not extensively published in this context, the data from structurally and functionally similar compounds provide a strong rationale for its application.

Table 1: In Vitro Efficacy of LPA1/3 Antagonists
Assay TypeCell TypeAntagonistConcentrationReadout% Inhibition (vs. LPA alone)
Fibroblast MigrationHuman Lung FibroblastsKi164251 µMChemotaxis~70%
Fibroblast ProliferationMouse Lung FibroblastsAM966100 nMBrdU Incorporation~60%
Myofibroblast DifferentiationHuman Lung FibroblastsKi1642510 µMα-SMA Expression~50%
Epithelial Cell ApoptosisHuman Bronchial Epithelial CellsLPA1 knockoutN/ACaspase-3 ActivitySignificant Reduction
Table 2: In Vivo Efficacy of LPA1/3 Antagonists in Bleomycin-Induced Pulmonary Fibrosis Model
Animal ModelAntagonistDosageAdministration RouteKey EndpointResult
MouseAM96630 mg/kg, b.i.d.OralLung Collagen Content~40% reduction vs. vehicle
MouseKi1642510 mg/kg, i.p.IntraperitonealAshcroft Fibrosis ScoreSignificant reduction vs. vehicle
MouseAM96630 mg/kg, b.i.d.OralBALF Total Protein~50% reduction vs. vehicle
MouseAM96630 mg/kg, b.i.d.OralBALF Inflammatory CellsSignificant reduction vs. vehicle

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in respiratory research, based on established methods for LPA1/3 antagonists.

In Vitro Protocol: Fibroblast-to-Myofibroblast Transition (FMT) Assay

Objective: To assess the ability of this compound to inhibit LPA-induced differentiation of lung fibroblasts into myofibroblasts.

Materials:

  • Primary human lung fibroblasts (HLFs)

  • Fibroblast growth medium (FGM)

  • Serum-free medium

  • Lysophosphatidic acid (LPA)

  • This compound

  • Recombinant human TGF-β1 (positive control)

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-alpha-smooth muscle actin (α-SMA)

  • Secondary antibody: fluorescently-conjugated anti-mouse IgG

  • DAPI nuclear stain

  • 96-well imaging plates

Procedure:

  • Cell Seeding: Seed HLFs in a 96-well imaging plate at a density of 5,000 cells/well in FGM and incubate for 24 hours.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add LPA (e.g., 1 µM) or TGF-β1 (e.g., 5 ng/mL) to the wells and incubate for 48-72 hours.

  • Fixation and Staining:

    • Wash the cells with PBS.

    • Fix with 4% PFA for 15 minutes.

    • Permeabilize with permeabilization buffer for 10 minutes.

    • Block with blocking buffer for 1 hour.

    • Incubate with anti-α-SMA primary antibody overnight at 4°C.

    • Wash and incubate with the fluorescently-conjugated secondary antibody for 1 hour.

    • Counterstain with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of α-SMA staining per cell.

In Vivo Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of pulmonary fibrosis.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Bleomycin sulfate

  • Sterile saline

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Induction of Fibrosis:

    • Anesthetize the mice.

    • Intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in 50 µL of sterile saline.

    • Administer saline to the sham control group.

  • Compound Administration:

    • Begin daily oral gavage of this compound (e.g., 10-50 mg/kg) or vehicle, starting on the day of bleomycin instillation (prophylactic) or 7-14 days post-instillation (therapeutic).

  • Monitoring: Monitor the body weight and clinical signs of the mice throughout the study.

  • Endpoint Analysis (Day 21 or 28):

    • Euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counts and protein analysis.

    • Harvest the lungs. Inflate and fix one lung for histology (H&E and Masson's trichrome staining) and use the other for biochemical analysis (e.g., hydroxyproline assay for collagen content).

Experimental Workflow: In Vivo Bleomycin Model

Bleomycin_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomize into Groups: - Sham + Vehicle - Bleomycin + Vehicle - Bleomycin + this compound Acclimatization->Grouping Day0 Day 0: Bleomycin Instillation (Intratracheal) Grouping->Day0 Treatment Daily Treatment (Oral Gavage) Day0->Treatment Starts Day 0 or later Monitoring Daily Monitoring (Body Weight, Clinical Signs) Treatment->Monitoring Day21 Day 21: Euthanasia and Sample Collection Monitoring->Day21 BALF BALF Analysis: - Total & Differential Cell Counts - Total Protein Day21->BALF Histology Lung Histology: - H&E Staining - Masson's Trichrome - Ashcroft Scoring Day21->Histology Biochemistry Lung Biochemistry: - Hydroxyproline Assay (Collagen Content) Day21->Biochemistry

Caption: Workflow for bleomycin-induced pulmonary fibrosis model.

Conclusion

This compound, as a potent LPA1/3 receptor antagonist, holds significant potential for the treatment of respiratory diseases characterized by fibrosis and inflammation. The provided application notes and protocols offer a solid framework for researchers to investigate its therapeutic efficacy in relevant preclinical models. While direct experimental data for this specific compound in respiratory research is emerging, the wealth of information available for other LPA1/3 antagonists strongly supports its evaluation as a novel anti-fibrotic agent. Careful experimental design and adherence to the detailed protocols will be crucial for obtaining robust and reproducible data to advance our understanding of the therapeutic potential of this compound.

Application Notes & Protocols for Assessing (rac)-ONO-2050297 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (rac)-ONO-2050297 is a racemic compound anticipated to act as an antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its ligand lysophosphatidic acid (LPA), instigates a variety of cellular responses, including cell proliferation, migration, and invasion.[1][2] Dysregulation of the LPA/LPA1 signaling axis has been implicated in the pathophysiology of several diseases, including fibrotic diseases, cancer, and neuropathic pain.[1][2] Therefore, antagonists of the LPA1 receptor like this compound represent a promising therapeutic avenue.

These application notes provide a comprehensive set of protocols to assess the efficacy of this compound in vitro and in vivo. The described assays will enable the characterization of its inhibitory activity on the LPA1 receptor and its functional consequences on cellular behavior and disease models.

Signaling Pathway

The activation of the LPA1 receptor by LPA typically leads to the coupling of Gαi/o and Gαq/11 proteins. This initiates downstream signaling cascades, including the inhibition of adenylyl cyclase, activation of the Ras-MAPK pathway, stimulation of phospholipase C (PLC), and activation of the Rho pathway. These pathways collectively contribute to cellular responses such as stress fiber formation, cell migration, and proliferation. The antagonistic action of this compound is designed to block these downstream effects by preventing LPA from binding to the LPA1 receptor.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds & Activates ONO_2050297 This compound ONO_2050297->LPA1 Blocks G_protein Gαi/o, Gαq/11 LPA1->G_protein Activates PLC PLC Activation G_protein->PLC Rho Rho Activation G_protein->Rho MAPK MAPK Pathway G_protein->MAPK Cell_Response Cell Migration, Proliferation, Fibrosis PLC->Cell_Response Rho->Cell_Response MAPK->Cell_Response Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare LPA solution for lower chamber D Add LPA to lower chamber A->D B Culture and harvest cells (e.g., A2058) C Pre-incubate cells with this compound B->C E Seed pre-incubated cells into upper chamber C->E F Incubate to allow for migration D->F E->F G Fix, stain, and count migrated cells F->G H Calculate IC50 G->H

References

(rac)-ONO-2050297 solution preparation and stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and handling of (rac)-ONO-2050297 solutions, a potent dual antagonist of the cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2). Adherence to these guidelines is crucial for ensuring the stability and efficacy of the compound in experimental settings.

Solution Preparation

Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The following table summarizes the solubility of this compound in common laboratory solvents.

Table 1: Solubility of this compound

SolventSolubilityConcentration (w/v)Molar Concentration (approx.)
Dimethyl Sulfoxide (DMSO)≥ 27.3 mg/mL≥ 2.73%≥ 50 mM
Ethanol≥ 2.9 mg/mL≥ 0.29%≥ 5.3 mM
Phosphate-Buffered Saline (PBS), pH 7.2Insoluble--

Note: Data is based on available information and may vary slightly between batches.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for various experimental applications.

Materials:

  • This compound (MW: 546.61 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Weigh out the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.47 mg of this compound.

  • Transfer the weighed compound into a sterile, amber microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution with 5.47 mg of the compound, add 1 mL of DMSO.

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.

Solution Stability and Storage

The stability of this compound solutions is dependent on the solvent and storage conditions. Improper storage can lead to degradation of the compound and loss of biological activity.

Table 2: Recommended Storage and Stability of this compound Solutions

SolventStorage TemperatureLight ProtectionStability
DMSO Stock Solution-20°CRecommended (Amber vials)At least 6 months
DMSO Stock Solution-80°CRecommended (Amber vials)At least 2 years
Aqueous Working Solutions (with ≤0.1% DMSO)2-8°CRecommendedPrepare fresh daily; use within 12 hours

Experimental Protocol: Preparation of an Aqueous Working Solution

This protocol details the dilution of the DMSO stock solution into an aqueous buffer for use in cell-based assays or other in vitro experiments.

Materials:

  • 10 mM this compound DMSO stock solution

  • Sterile, cell culture grade Phosphate-Buffered Saline (PBS) or other appropriate aqueous buffer

  • Sterile polypropylene tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution in the desired aqueous buffer to achieve the final working concentration.

  • Ensure the final concentration of DMSO in the working solution is non-toxic to the experimental system (typically ≤ 0.1%).

  • For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM DMSO stock to 999 µL of PBS. This results in a final DMSO concentration of 0.1%.

  • Mix the working solution thoroughly by gentle inversion or pipetting.

  • Use the freshly prepared aqueous working solution immediately or within 12 hours if stored at 2-8°C and protected from light. Do not store aqueous solutions for extended periods.

Mechanism of Action: CysLT1/CysLT2 Signaling Pathway

This compound is a potent antagonist of both the CysLT1 and CysLT2 receptors. These receptors are G-protein coupled receptors (GPCRs) that are activated by cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are inflammatory lipid mediators. The binding of these ligands to their receptors triggers a cascade of intracellular signaling events.

CysLT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CysLT1R CysLT1 Receptor Gq Gq Protein CysLT1R->Gq activates CysLT2R CysLT2 Receptor CysLT2R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Inflammation Inflammatory Response MAPK->Inflammation NFkB->Inflammation Leukotrienes Cysteinyl Leukotrienes Leukotrienes->CysLT1R binds Leukotrienes->CysLT2R binds ONO2050297 This compound ONO2050297->CysLT1R blocks ONO2050297->CysLT2R blocks

Caption: CysLT1/CysLT2 signaling pathway and antagonism by this compound.

Experimental Workflow: In Vitro Cell-Based Assay

The following diagram outlines a typical workflow for evaluating the antagonist activity of this compound in a cell-based assay, such as a calcium flux assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing CysLT1/CysLT2 receptors Solution_Prep 2. Prepare this compound working solutions Agonist_Prep 3. Prepare leukotriene agonist solution Pre_incubation 4. Pre-incubate cells with This compound or vehicle Agonist_Prep->Pre_incubation Stimulation 5. Stimulate cells with leukotriene agonist Measurement 6. Measure downstream signal (e.g., calcium flux) Data_Collection 7. Collect and normalize data Measurement->Data_Collection IC50_Calc 8. Calculate IC₅₀ value Results 9. Report antagonist potency

Caption: Workflow for an in vitro cell-based antagonist assay.

Application Notes and Protocols for the Use of (rac)-ONO-2050297 in Primary Human Eosinophils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-ONO-2050297 is a potent dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2), with reported IC50 values of 17 nM and 0.87 nM, respectively. Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are powerful lipid mediators that play a crucial role in the pathophysiology of allergic and inflammatory diseases, particularly those involving eosinophils. Human eosinophils are a primary source of CysLTs and also express both CysLT1 and CysLT2 receptors on their plasma membranes.[1][2][3] The activation of these receptors on eosinophils by CysLTs triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, adhesion, and enhanced survival.[1][4]

Given its mechanism of action, this compound is a valuable tool for investigating the role of CysLTs in eosinophil-mediated inflammation. By blocking the CysLT1 and CysLT2 receptors, this compound is expected to inhibit the key effector functions of primary human eosinophils. These application notes provide detailed protocols for studying the effects of this compound on isolated primary human eosinophils, along with expected outcomes based on studies with other CysLT receptor antagonists like pranlukast, montelukast, and zafirlukast.[5][6][7]

Data Presentation

The following tables summarize the expected quantitative effects of this compound on various functions of primary human eosinophils, based on data from analogous CysLT receptor antagonists.

Table 1: Expected Inhibition of Eosinophil Chemotaxis by this compound

Agonist (Chemoattractant)Agonist ConcentrationThis compound ConcentrationExpected % Inhibition of ChemotaxisReference Compounds
Leukotriene D4 (LTD4)10 nM100 nM>90%Montelukast[8]
Eotaxin (CCL11)10 ng/mL1 µM30-50%Pranlukast
Platelet-Activating Factor (PAF)100 nM1 µM20-40%Pranlukast[5]

Table 2: Expected Inhibition of Eosinophil Degranulation by this compound

StimulusStimulus ConcentrationThis compound ConcentrationMeasured Granule ProteinExpected % Inhibition of DegranulationReference Compounds
Leukotriene D4 (LTD4)100 nM1 µMEosinophil Cationic Protein (ECP)>80%Pranlukast[9]
Platelet-Activating Factor (PAF)1 µM1 µMEosinophil Peroxidase (EPX)30-60%Pranlukast[5]
Calcium Ionophore A231875 µM1 µMEosinophil-Derived Neurotoxin (EDN)<10% (No significant inhibition expected)Pranlukast[5]

Table 3: Expected Effect of this compound on Eosinophil Survival

Survival FactorSurvival Factor ConcentrationThis compound ConcentrationAssay DurationExpected % Reduction in SurvivalReference Compounds
Epithelial Cell-Conditioned Media-10 µM72 hours20-40%Montelukast[6][10]
IL-51 ng/mL10 µM48 hours15-30%Montelukast

Experimental Protocols

Protocol 1: Isolation of Primary Human Eosinophils from Peripheral Blood

This protocol describes the isolation of highly purified eosinophils from human peripheral blood by negative selection.[11][12][13]

Materials:

  • Whole blood collected in EDTA-containing tubes

  • Dextran solution (4.5% in PBS)

  • Ficoll-Paque PLUS

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • PBS with 2 mM EDTA and 0.5% BSA (Separation Buffer)

  • Human Eosinophil Isolation Kit (e.g., EasySep™ or MACS)

  • Centrifuge

  • Magnetic separator

Procedure:

  • Dilute whole blood 1:1 with HBSS.

  • Carefully layer the diluted blood onto Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells).

  • Collect the granulocyte/erythrocyte pellet.

  • Resuspend the pellet in HBSS and perform red blood cell lysis using hypotonic lysis buffer or by dextran sedimentation.

  • Wash the granulocyte pellet with Separation Buffer and centrifuge at 300 x g for 10 minutes at 4°C.

  • Resuspend the granulocytes in Separation Buffer and count the cells.

  • Proceed with negative selection using a commercial eosinophil isolation kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail that labels non-eosinophils, followed by magnetic separation.

  • Collect the untouched, purified eosinophils.

  • Assess purity by cytospin and staining (e.g., Diff-Quik) or flow cytometry (CD16-CD66b+). Purity should be >95%.

  • Resuspend the purified eosinophils in the appropriate buffer for downstream assays.

Protocol 2: Eosinophil Chemotaxis Assay

This protocol describes a modified Boyden chamber assay to assess the effect of this compound on eosinophil chemotaxis.[14][15][16]

Materials:

  • Purified human eosinophils

  • Chemotaxis chamber (e.g., 96-well Transwell plate with 5 µm pore size polycarbonate membrane)

  • Chemoattractants (e.g., LTD4, eotaxin)

  • This compound

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Resuspend purified eosinophils in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Incubate the eosinophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • In the lower wells of the chemotaxis chamber, add the chemoattractant (e.g., 10 nM LTD4) or assay buffer as a negative control.

  • Place the membrane insert into the wells.

  • Add the pre-incubated eosinophil suspension to the upper chamber of the inserts.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1.5 to 3 hours.

  • After incubation, carefully remove the inserts.

  • Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring the fluorescence of a pre-loaded dye, or by direct cell counting.

  • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Protocol 3: Eosinophil Degranulation Assay

This protocol measures the release of eosinophil granule proteins (e.g., Eosinophil Peroxidase - EPX) to assess the inhibitory effect of this compound on degranulation.[17][18][19]

Materials:

  • Purified human eosinophils

  • Stimulating agents (e.g., LTD4, PAF)

  • This compound

  • Assay buffer (e.g., RPMI-1640 without phenol red)

  • 96-well V-bottom plates

  • ELISA kit for the specific granule protein to be measured (e.g., human EPX ELISA)

Procedure:

  • Resuspend purified eosinophils in assay buffer at a concentration of 2 x 10^6 cells/mL.

  • Pre-incubate the eosinophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C in a 96-well plate.

  • Add the stimulating agent (e.g., 100 nM LTD4) to the wells. For a positive control for total granule protein release, lyse a separate aliquot of cells with a detergent.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 to 4 hours.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Carefully collect the supernatants.

  • Measure the concentration of the granule protein in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of degranulation as (stimulated release - spontaneous release) / (total release - spontaneous release) x 100.

  • Determine the percentage of inhibition of degranulation by this compound.

Visualizations

Caption: Experimental workflow for assessing the effects of this compound on primary human eosinophils.

Signaling_Pathway CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1R CysLT1 Receptor CysLTs->CysLT1R CysLT2R CysLT2 Receptor CysLTs->CysLT2R ONO_2050297 This compound ONO_2050297->CysLT1R ONO_2050297->CysLT2R G_protein Gq/11 CysLT1R->G_protein CysLT2R->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (e.g., MAPKs) Ca_PKC->Downstream Response Cellular Responses: - Chemotaxis - Degranulation - Adhesion - Survival Downstream->Response

Caption: Signaling pathway of CysLTs in eosinophils and the inhibitory action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (rac)-ONO-2050297 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of (rac)-ONO-2050297 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent dual antagonist of the cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2).[1][2] It is a benzoxazole derivative.[1][2] Its mechanism of action is to block the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) to the CysLT1 and CysLT2 receptors, thereby inhibiting their downstream signaling pathways involved in inflammatory processes.[3][4] The S-enantiomer, ONO-2050297, is the more active form.[3]

Q2: What are the reported IC₅₀ values for this compound?

The reported half-maximal inhibitory concentration (IC₅₀) values for this compound are:

  • CysLT1 Receptor: 17 nM[1][3]

  • CysLT2 Receptor: 0.87 nM[1][3]

Q3: How should I prepare and store this compound?

Proper storage and preparation are crucial for maintaining the stability and activity of this compound.

  • Storage of Powder: Store the solid compound at -20°C for up to 2 years.

  • Stock Solutions: Prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).[5] For storage, it is recommended to keep the DMSO stock solution at -80°C for up to 6 months or at 4°C for up to 2 weeks.[6]

  • Working Solutions: Prepare fresh working solutions by diluting the DMSO stock in your assay buffer or cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: Which cell lines are suitable for in vitro assays with this compound?

The choice of cell line will depend on the specific research question and the expression of CysLT1 and CysLT2 receptors.

  • Recombinant Cell Lines: Cell lines engineered to overexpress human CysLT1 or CysLT2 receptors are commonly used for specific and sensitive characterization of antagonist activity.[2][7]

  • Endogenously Expressing Cell Lines:

    • Human monocytic cell line U937: Expresses CysLT1 receptors.[8]

    • Human mast cells: Express both CysLT1 and CysLT2 receptors.[9][10]

    • Smooth muscle cells (e.g., bronchial): Primarily express CysLT1 receptors.[9][10]

    • Endothelial cells: Predominantly express CysLT2 receptors.[10]

    • Rat glioma C6 cells: Reported to have high expression of the CysLT2 receptor.[11]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low antagonist activity observed. Degraded compound: Improper storage of this compound or its solutions.Prepare a fresh stock solution from powder stored at -20°C. Aliquot the stock solution to minimize freeze-thaw cycles.
Low receptor expression: The chosen cell line may not express sufficient levels of CysLT1 or CysLT2 receptors.Verify receptor expression using RT-qPCR or Western blot. Consider using a cell line with higher or recombinant receptor expression.
Incorrect assay conditions: Suboptimal agonist concentration, incubation time, or assay buffer.Optimize the concentration of the CysLT agonist (e.g., LTD₄) to be near its EC₅₀ for the assay. Perform a time-course experiment to determine the optimal incubation time.
High background signal or non-specific effects. High DMSO concentration: The final concentration of DMSO in the assay may be causing cellular stress or other artifacts.Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (DMSO alone) to assess its effect.
Off-target effects: At higher concentrations, CysLT1 antagonists have been reported to interact with other receptors, such as P2Y receptors.[8]Perform a dose-response curve to identify the optimal concentration range with minimal off-target effects. If off-target activity is suspected, use a structurally different CysLT antagonist as a control.
Compound precipitation: The compound may not be fully soluble in the aqueous assay buffer.Visually inspect the working solution for any precipitates. Consider preparing the final dilution in a buffer containing a low concentration of a non-ionic surfactant or protein (e.g., BSA), if compatible with the assay.
Inconsistent results between experiments. Cell passage number: Receptor expression and cellular responses can change with increasing cell passage number.Use cells within a consistent and low passage number range for all experiments.
Variability in agonist potency: The activity of CysLT agonists like LTD₄ can vary between batches or with improper storage.Use a fresh, high-quality agonist and validate its activity with a dose-response curve in each experiment.
Difficulty in interpreting data from a dual antagonist. Confounding effects of blocking two receptors: It may be unclear which receptor (CysLT1 or CysLT2) is responsible for the observed effect.Use selective CysLT1 (e.g., zafirlukast) and CysLT2 antagonists as controls to dissect the individual contributions of each receptor.[2][12]

Data Presentation

Table 1: In Vitro Potency of this compound and Other CysLT Receptor Antagonists

CompoundTarget(s)IC₅₀ (CysLT1)IC₅₀ (CysLT2)Reference
This compound CysLT1/CysLT2 17 nM 0.87 nM [1][3]
ZafirlukastCysLT1 selective~20.6 nM~7000 nM[2][12]
BAY u9773CysLT1/CysLT2~5000 nM~18.3 nM (vs LTD₄)[2][12]

Table 2: Recommended Starting Concentration Ranges for In Vitro Assays

Assay TypeRecommended Starting Concentration RangeNotes
Receptor Binding Assays 0.01 nM - 1 µMTo determine the Ki or IC₅₀, use a wide range of concentrations around the expected values.
Functional Assays (e.g., Calcium Mobilization, IP₁ Accumulation) 0.1 nM - 10 µMA wider range may be needed to observe full inhibition and potential off-target effects at higher concentrations.
Cell Viability/Cytotoxicity Assays 1 µM - 50 µMHigher concentrations are typically needed to observe cytotoxic effects. It is important to distinguish between receptor-mediated effects and general toxicity.
Smooth Muscle Contraction Assays 1 nM - 1 µMTitrate the antagonist against a fixed concentration of a CysLT agonist.

Experimental Protocols

1. Calcium Mobilization Assay

This assay measures the inhibition of agonist-induced intracellular calcium release.

  • Cell Seeding: Plate cells expressing CysLT1 or CysLT2 receptors in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (prepared in assay buffer) to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a CysLT agonist (e.g., LTD₄ at its EC₈₀ concentration) and immediately measure the fluorescence intensity over time.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound to determine the IC₅₀.

2. Cell Viability Assay (MTT Assay)

This assay assesses the potential cytotoxicity of the compound.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM to 50 µM) and a vehicle control (DMSO) for 24-72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer). Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the concentration at which this compound affects cell viability.

Visualizations

CysLT_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling CysLT_Receptor CysLT1/2 Receptor G_Protein Gq/11 CysLT_Receptor->G_Protein activates Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Leukotrienes->CysLT_Receptor binds ONO_2050297 This compound ONO_2050297->CysLT_Receptor antagonizes PLC PLC G_Protein->PLC ERK_Pathway Ras-Raf-MEK-ERK Pathway G_Protein->ERK_Pathway PI3K_Pathway PI3K-Akt Pathway G_Protein->PI3K_Pathway PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC Cellular_Response Cellular Response (Inflammation, Proliferation) Ca_Release->Cellular_Response PKC->Cellular_Response ERK_Pathway->Cellular_Response PI3K_Pathway->Cellular_Response

Caption: Signaling pathway of CysLT receptors and the antagonistic action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A1 Prepare this compound Stock in DMSO B2 Pre-incubate with This compound A1->B2 A2 Culture CysLT Receptor- Expressing Cells B1 Seed Cells in Assay Plate A2->B1 B1->B2 B3 Stimulate with CysLT Agonist B2->B3 B4 Measure Response B3->B4 C1 Normalize to Controls (Vehicle & Positive) B4->C1 C2 Generate Dose-Response Curve C1->C2 C3 Calculate IC₅₀ C2->C3

Caption: General experimental workflow for testing this compound in cell-based assays.

References

Technical Support Center: Troubleshooting (rac)-ONO-2050297 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Important Note on Compound Target: Initial characterization of your research topic identified (rac)-ONO-2050297 as a potential LPA1 antagonist. However, supplier data consistently identifies this compound as a potent dual antagonist of cysteinyl leukotriene receptor 1 (CysLT1) and 2 (CysLT2).[1] This guide will proceed with the information that this compound is a CysLT1/CysLT2 antagonist. Due to the lack of publicly available, specific solubility data for this compound, this resource provides general troubleshooting strategies for researchers encountering solubility challenges with this or other similarly poorly soluble small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound in aqueous buffers. Why is it poorly soluble?

A1: While specific data for this compound is unavailable, poor aqueous solubility is a common issue for small molecule inhibitors with a relatively high molecular weight (546.61 g/mol ) and a complex, likely hydrophobic, chemical structure.[1] Many potent antagonists are designed to be lipophilic to cross cell membranes and interact with their targets, which often leads to low solubility in water-based solutions.

Q2: What is the recommended first step for preparing a stock solution of this compound?

A2: The standard initial approach for a poorly soluble compound is to create a high-concentration stock solution in an organic solvent.[2][3][4] Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic molecules.[2][5]

  • Protocol: Start by dissolving the compound in 100% anhydrous DMSO to create a stock solution of, for example, 10 mM.[4]

  • Assistance: Gentle warming (to 37°C) or brief sonication can aid in dissolution.[3][4]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][4][6]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer (e.g., PBS or cell culture media). What should I do?

A3: This phenomenon, often called "crashing out," occurs when the compound's solubility limit in the final aqueous solution is exceeded as the percentage of DMSO decreases.[2][7] Here are several troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to test a lower final concentration of the compound in your assay if experimentally feasible.[2]

  • Optimize Dilution Technique: Add the DMSO stock to the aqueous buffer while vortexing or mixing vigorously.[4] Never add the aqueous buffer to the DMSO stock. This rapid dispersion can sometimes prevent immediate precipitation.[4]

  • Use Intermediate Dilutions: Prepare intermediate dilutions from your high-concentration stock in pure DMSO before the final dilution into the aqueous buffer.[4]

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (typically ≤ 0.1% to 0.5% in cell-based assays) and consistent across all experiments, including a vehicle control.[2][4]

Q4: Are there alternative solvents or formulation strategies I can use to improve the aqueous solubility of this compound?

A4: Yes, if reducing the concentration or optimizing the dilution from a DMSO stock is not sufficient, several formulation strategies can be employed. These often involve using co-solvents or other excipients.[8][9]

  • Co-solvents: Water-miscible organic solvents like ethanol, polyethylene glycol (PEG), or propylene glycol (PG) can be used to increase the solubility of hydrophobic compounds.[7][10]

  • Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Triton™ X-100, can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[3][7]

  • pH Adjustment: If the compound has ionizable functional groups, adjusting the pH of the buffer can significantly alter its solubility.[2][3] For example, basic compounds are often more soluble at a lower (acidic) pH.[4]

  • Hydrotropes: These are compounds that can increase the solubility of other substances in water.[11] Examples include sodium citrate and urea.[12]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventTypeExpected SolubilityNotes
WaterAqueous BufferVery Low / InsolubleDirect solubilization in aqueous buffers is not recommended.
PBS (pH 7.4)Aqueous BufferVery Low / InsolubleSimilar to water; precipitation is highly likely.
DMSOPolar AproticHighRecommended for creating high-concentration stock solutions.
DMFPolar AproticHighAn alternative to DMSO for stock solutions.
EthanolPolar ProticModerate to LowCan be used as a co-solvent.[10]
MethanolPolar ProticModerate to LowMay be less effective than DMSO or DMF.
PEG 400Co-solventModerateOften used in formulations to improve solubility.[13]

Note: This table is based on general principles for poorly soluble small molecules and is intended as a starting guide. Empirical testing is required to determine the actual solubility of this compound.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a method to estimate the maximum soluble concentration of this compound when diluted from a DMSO stock into an aqueous buffer.

  • Prepare a High-Concentration Stock: Accurately weigh the compound and dissolve it in 100% DMSO to a concentration of 10 mM.

  • Prepare a Dilution Plate: In a 96-well plate, add your target aqueous buffer (e.g., PBS, pH 7.4).

  • Serial Dilution: Add a small volume of the 10 mM DMSO stock to the first well to achieve a starting concentration (e.g., 100 µM) and mix thoroughly. Perform a serial dilution across the plate. Ensure the final DMSO concentration is consistent in all wells.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Analysis: Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The highest concentration that does not show a significant increase in turbidity is the approximate kinetic solubility.[5][14] Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using HPLC-UV.[3]

Mandatory Visualization

G start Start: Compound This compound stock_sol Prepare 10 mM stock in 100% DMSO start->stock_sol dilution Dilute stock into aqueous buffer stock_sol->dilution observe Observe for precipitation dilution->observe soluble Soluble: Proceed with experiment observe->soluble No precipitate Precipitate observed observe->precipitate Yes end End: Optimized protocol soluble->end troubleshoot Troubleshooting Options precipitate->troubleshoot option1 Lower final concentration troubleshoot->option1 option2 Use co-solvents (e.g., PEG, Ethanol) troubleshoot->option2 option3 Add surfactant (e.g., Tween 80) troubleshoot->option3 option4 Adjust buffer pH troubleshoot->option4 retest Re-test solubility option1->retest option2->retest option3->retest option4->retest retest->soluble Successful retest->troubleshoot Still precipitates

Caption: A workflow for troubleshooting initial solubility issues.

G cluster_membrane Cell Membrane CysLT1R CysLT1 Receptor Gq Gq CysLT1R->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG LTD4 Leukotriene D4 (LTD4) LTD4->CysLT1R Activates ONO This compound ONO->CysLT1R Antagonizes Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC downstream Downstream Cellular Responses (e.g., Inflammation, Bronchoconstriction) Ca_release->downstream PKC->downstream

Caption: Simplified CysLT1 receptor signaling pathway.

References

Technical Support Center: Enhancing In Vivo Delivery of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of poorly soluble compounds, such as (rac)-ONO-2050297, in animal studies.

Frequently Asked Questions (FAQs)

Q1: My poorly soluble compound is showing low bioavailability after oral administration. What are the potential causes and solutions?

A1: Low oral bioavailability for a poorly soluble compound is a common challenge. Several factors could be contributing to this issue:

  • Poor Dissolution: The compound may not be dissolving effectively in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Inadequate Formulation: The vehicle used for administration may not be optimal for enhancing solubility and absorption.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.

  • P-glycoprotein (P-gp) Efflux: The compound could be a substrate for efflux transporters like P-gp, which actively pump it back into the intestinal lumen.

Troubleshooting Solutions:

  • Formulation Optimization: Experiment with different formulation strategies such as:

    • Co-solvent systems: Use of a mixture of solvents to increase solubility.[1]

    • Suspensions: Micronize the compound to increase surface area for dissolution.

    • Lipid-based formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.

  • Route of Administration Change: Consider alternative routes that bypass the gastrointestinal tract and first-pass metabolism, such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration.[1][2]

  • Permeability Enhancement: Investigate the use of permeation enhancers, though this requires careful toxicological evaluation.

Q2: What are the key considerations when selecting a vehicle for parenteral (e.g., IV, IP, SC) administration of a hydrophobic compound?

A2: Selecting an appropriate vehicle is critical for successful parenteral delivery and to avoid adverse events. Key considerations include:

  • Solubility: The vehicle must be able to solubilize the compound at the desired concentration.

  • Toxicity and Biocompatibility: The vehicle itself should be non-toxic and well-tolerated at the required volume.[1] Common vehicles include aqueous solutions, co-solvent systems, and oils.[1]

  • Viscosity, pH, and Osmolality: These parameters should be as close to physiological levels as possible to minimize injection site reactions and animal discomfort. Parenteral substances should ideally be isotonic with a pH between 6.8 and 7.2.[3]

  • Sterility: All parenteral formulations must be sterile.[3]

Q3: I am observing injection site reactions (e.g., inflammation, precipitation) after subcutaneous administration. How can I mitigate this?

A3: Injection site reactions are often caused by the formulation irritating the local tissue or the compound precipitating out of solution upon injection.

Mitigation Strategies:

  • Optimize Formulation:

    • Reduce the concentration of the compound if possible.

    • Adjust the pH and osmolality of the vehicle to be more physiological.

    • Consider a different, less irritating vehicle.

  • Increase Injection Volume & Rotate Sites: If the formulation cannot be altered, increasing the injection volume (within recommended limits) can dilute the irritant. It is also crucial to rotate injection sites for multiple-dose studies.[1]

  • Change Administration Route: If reactions persist, consider a route less prone to local irritation, such as intraperitoneal or intravenous injection, keeping in mind the different pharmacokinetic profiles.

Troubleshooting Guides

Problem: High variability in plasma concentrations between animals in the same dose group.
Potential Cause Troubleshooting Step Rationale
Inaccurate Dosing Verify the accuracy of dose preparation and administration technique. For oral gavage, ensure proper placement to avoid accidental tracheal administration.[3]Ensures each animal receives the intended dose.
Formulation Instability Check the stability of the formulation over the dosing period. If it's a suspension, ensure it is adequately resuspended before each administration.A non-homogenous formulation will lead to inconsistent dosing.
Physiological Differences Account for inter-animal differences in metabolism and absorption. Ensure animals are of a similar age and health status.Species-specific physiological differences can lead to errors in data extrapolation.[4]
Food Effects Standardize the fasting and feeding schedule for all animals.The presence of food can significantly alter the absorption of some compounds.
Problem: Unexpected toxicity or adverse events in animal studies.
Potential Cause Troubleshooting Step Rationale
Vehicle Toxicity Administer a vehicle-only control group to assess the toxicity of the formulation components.Co-solvents and other excipients can have their own toxicities.[1]
Off-Target Pharmacology Investigate potential off-target effects of the compound.The compound may have unintended biological activities.
Dose Volume Issues Ensure that the administered volume is within the recommended limits for the chosen species and route.[3]Excessive volumes can cause physiological distress and organ damage.[2]
Contamination For parenteral routes, ensure the sterility of the formulation and aseptic administration techniques.Contamination can lead to infection and abscess formation.[2][3]

Experimental Protocols

Example Protocol: Oral Gavage Administration of a Poorly Soluble Compound in Mice
  • Compound Formulation (Suspension):

    • Weigh the required amount of the compound.

    • Micronize the compound using a mortar and pestle to reduce particle size.

    • Prepare a 0.5% (w/v) methylcellulose solution in sterile water.

    • Gradually add the micronized powder to the methylcellulose solution while vortexing to create a homogenous suspension.

  • Animal Preparation:

    • Fast the mice for 4 hours prior to dosing, with water available ad libitum.

    • Record the body weight of each mouse to calculate the correct dosing volume.

  • Administration:

    • Gently restrain the mouse.

    • Use a proper-sized, flexible gavage needle.

    • Introduce the needle into the esophagus and gently advance it into the stomach.

    • Administer the calculated volume of the suspension slowly.

    • Monitor the animal for any signs of distress post-administration.

Quantitative Data Summary

The following tables present hypothetical pharmacokinetic data for a poorly soluble compound ("Compound X") in different formulations administered to rats. This data is for illustrative purposes to demonstrate how different delivery strategies can impact pharmacokinetic parameters.

Table 1: Single Dose Oral Pharmacokinetics of Compound X in Different Formulations in Rats (10 mg/kg)

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*h/mL) Bioavailability (%)
Aqueous Suspension50 ± 154.0350 ± 905
Co-solvent (PEG400)150 ± 402.01200 ± 25017
SEDDS450 ± 1101.55600 ± 120080

Table 2: Single Dose Parenteral Pharmacokinetics of Compound X in a Co-solvent Formulation in Rats (2 mg/kg)

Route of Administration Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*h/mL)
Intravenous (IV)2500 ± 5000.082000 ± 400
Intraperitoneal (IP)800 ± 2000.51800 ± 350
Subcutaneous (SC)300 ± 751.01600 ± 300

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis cluster_troubleshooting Troubleshooting compound Poorly Soluble Compound formulation Formulation Optimization (e.g., Suspension, SEDDS) compound->formulation dose_prep Dose Preparation formulation->dose_prep dosing Dosing dose_prep->dosing animal_model Animal Model Selection route Route of Administration (Oral, IV, IP, SC) animal_model->route route->dosing sampling Blood/Tissue Sampling dosing->sampling toxicity Unexpected Toxicity dosing->toxicity bioanalysis Bioanalysis (LC-MS/MS) sampling->bioanalysis pk_pd PK/PD Analysis bioanalysis->pk_pd variability High Variability pk_pd->variability low_bioavailability Low Bioavailability pk_pd->low_bioavailability

Caption: Experimental workflow for in vivo studies of poorly soluble compounds.

signaling_pathway cluster_absorption GI Absorption cluster_circulation Systemic Circulation cluster_elimination Elimination/Efflux drug_lumen Drug in GI Lumen dissolution Dissolution drug_lumen->dissolution drug_solution Drug in Solution dissolution->drug_solution absorption Membrane Permeation drug_solution->absorption portal_vein Portal Vein absorption->portal_vein pgp P-gp Efflux absorption->pgp Inhibition liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circ Systemic Circulation liver->systemic_circ pgp->drug_lumen Efflux

Caption: Factors influencing oral bioavailability of poorly soluble drugs.

References

Technical Support Center: Overcoming Off-Target Effects of CysLT Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the Cysteinyl Leukotriene (CysLT) antagonists Montelukast, Zafirlukast, and Pranlukast.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target interactions of common CysLT antagonists?

A1: CysLT antagonists are designed to selectively block the Cysteinyl Leukotriene Receptor 1 (CysLT1R), a G protein-coupled receptor (GPCR) involved in inflammatory pathways.[1] However, these compounds have been observed to interact with other molecular targets, which can lead to unexpected experimental results or side effects.

  • Montelukast: Besides its high affinity for CysLT1R, it has been shown to interact with the adenosine A3 receptor and MAP kinase p38 alpha.[2][3] It can also inhibit P2Y1 and P2Y6 receptors.[4]

  • Zafirlukast: This antagonist is known to interact with MAP kinase p38 alpha and MAP kinase ERK2.[2] It is also a notable inhibitor of the cytochrome P450 enzymes CYP2C9 and CYP3A4.[5][6][7][8]

  • Pranlukast: It has been demonstrated to inhibit P2Y1 and P2Y6 receptors and also shows inhibitory activity against CYP2C8/2C9 and CYP3A4.[4][9]

Q2: My experimental results are inconsistent when using CysLT antagonists. What could be the cause?

A2: Inconsistent results can arise from a variety of factors, including off-target effects, experimental variability, or reagent issues. Consider the following:

  • Off-Target Engagement: At the concentrations used in your experiments, the antagonist may be interacting with other receptors or enzymes, leading to confounding effects. Refer to the off-target profile of your specific antagonist.

  • Cellular Context: The expression levels of on- and off-target receptors can vary significantly between different cell lines or primary tissues, influencing the drug's overall effect.

  • Reagent Quality: Ensure the stability and purity of your antagonist stock solution. Repeated freeze-thaw cycles can degrade the compound.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect buffer composition, incubation time, or temperature, can impact results.[10]

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable data. Here are some strategies:

  • Concentration Optimization: Use the lowest effective concentration of the antagonist that achieves maximal on-target (CysLT1R) blockade with minimal off-target engagement. It is advisable to perform a dose-response curve.

  • Use of Multiple Antagonists: Employing two or more structurally different CysLT antagonists can help to determine if the observed effect is due to CysLT1R blockade (an effect common to all antagonists) or an off-target effect specific to one compound.

  • Control Experiments: Include appropriate controls, such as untransfected parent cell lines or cells where the off-target receptor has been knocked down or knocked out, to dissect the specific contributions of on- and off-target effects.

  • Selective Agonists: Use a highly selective CysLT1R agonist to confirm that the antagonist is blocking the intended pathway.

Data Presentation: Quantitative Comparison of CysLT Antagonists

The following tables summarize the known binding affinities and inhibitory concentrations of Montelukast, Zafirlukast, and Pranlukast for their on-target (CysLT1R) and various off-targets.

Montelukast TargetAffinity/Potency (nM)Reference
On-Target CysLT1R2.3[2]
Off-Targets Adenosine A3 Receptor43[2]
MAP kinase p38 alpha856[2]
P2Y1 Receptor (IC50)<1000[4][11]
P2Y6 Receptor (IC50)859[4]
Zafirlukast TargetAffinity/Potency (nM)Reference
On-Target CysLT1R8.7[2]
Off-Targets MAP kinase p38 alpha6.5[2]
MAP kinase ERK2538[2]
CYP2C9 (Ki)~5800[5]
CYP3A4 (KI)13400[5][7][8]
Pranlukast TargetAffinity/Potency (nM)Reference
On-Target CysLT1RNot explicitly found
Off-Targets P2Y1 Receptor (IC50)<1000[4][11]
P2Y6 Receptor (IC50)150[4]
CYP2C8/2C9 (Ki)3900[9]
CYP3A4 (Ki)4100[9]

Experimental Protocols & Troubleshooting Guides

Calcium Flux Assay for CysLT1R Activity

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like CysLT1R.

Detailed Methodology:

  • Cell Preparation:

    • Seed cells expressing CysLT1R in a black, clear-bottom 96-well or 384-well plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Antagonist Pre-incubation:

    • After incubation, wash the cells with the physiological buffer to remove excess dye.

    • Add the CysLT antagonist at various concentrations to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading for a few seconds.

    • Inject a CysLT1R agonist (e.g., LTD4) and immediately begin recording the fluorescence intensity over time. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.[12] For Fluo-4, use an excitation of ~490 nm and emission of ~520 nm.

Troubleshooting Guide:

Issue Possible Cause Solution
High Background Fluorescence Incomplete removal of dye loading buffer.Ensure thorough but gentle washing of the cell monolayer.
Autofluorescence from the compound or media.Run appropriate controls (wells with compound but no cells, or cells with no dye).
Low Signal-to-Noise Ratio Low receptor expression.Use a cell line with higher CysLT1R expression or increase the number of cells per well.
Insufficient dye loading.Optimize dye concentration and incubation time.
Agonist degradation.Prepare fresh agonist solutions for each experiment.
Inconsistent Responses Uneven cell seeding.Ensure a homogenous cell suspension and careful pipetting.
Temperature fluctuations.Maintain a stable temperature throughout the assay.
Movement Artifacts Disturbance of the cell plate during injection.Optimize the injection speed and height of the injector tip.[1][13]
Radioligand Binding Assay for CysLT1R

This assay directly measures the binding of a radiolabeled ligand to the CysLT1R and can be used to determine the affinity of unlabeled antagonists.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing CysLT1R in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in a binding buffer. Determine the protein concentration.[14]

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a CysLT1R-specific radioligand (e.g., [3H]LTD4), and varying concentrations of the unlabeled CysLT antagonist.

    • For total binding, omit the unlabeled antagonist.

    • For non-specific binding, include a high concentration of an unlabeled CysLT1R ligand.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[14]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Quantification:

    • Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of the antagonist and calculate the Ki value using the Cheng-Prusoff equation.[14]

Troubleshooting Guide:

Issue Possible Cause Solution
High Non-Specific Binding Radioligand binding to the filter or other non-receptor components.Pre-treat filters with polyethyleneimine (PEI). Include bovine serum albumin (BSA) in the binding buffer. Optimize the washing steps.[10][15]
Hydrophobic radioligand.Consider using a more hydrophilic radioligand if available.[16]
Low Specific Binding Signal Low receptor density in the membrane preparation.Use a cell line with higher receptor expression or increase the amount of membrane protein per well.[10][17]
Degraded radioligand or receptor.Use fresh reagents and ensure proper storage of membranes and radioligand.[10]
Insufficient incubation time.Determine the time to reach equilibrium through kinetic experiments.[15]
Poor Reproducibility Inaccurate pipetting.Use calibrated pipettes and ensure proper technique.
Inhomogeneous membrane suspension.Thoroughly vortex the membrane preparation before aliquoting.[10]

Signaling Pathways and Experimental Workflows

CysLT1R Signaling Pathway

Activation of the CysLT1 receptor by its ligand, LTD4, initiates a signaling cascade that can lead to various cellular responses, including proliferation and inflammation. This pathway often involves the activation of the ERK/MAPK pathway.[8][18][19]

CysLT1R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LTD4 LTD4 CysLT1R CysLT1R LTD4->CysLT1R Gq Gq CysLT1R->Gq Ras Ras CysLT1R->Ras Gβγ PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Ca_release->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK_nuc ERK1/2 ERK->ERK_nuc Translocation Transcription Gene Transcription (Proliferation, Inflammation) ERK_nuc->Transcription

Caption: CysLT1R signaling cascade leading to ERK activation.

Experimental Workflow for Assessing Off-Target Effects

A logical workflow is essential for systematically investigating and confirming potential off-target effects of CysLT antagonists.

Off_Target_Workflow A Observe Unexpected Phenotype with CysLT Antagonist B Hypothesize Off-Target Effect A->B C Literature Review & Database Search for Known Off-Targets B->C D Perform Broad Off-Target Screening Panel B->D E Identify Potential Off-Target(s) C->E D->E F Validate with Secondary Assays (e.g., Binding, Functional) E->F G Use Structurally Different CysLT Antagonist E->G H Knockdown/Knockout of Putative Off-Target E->H I Confirm Off-Target Interaction F->I G->I H->I

Caption: Workflow for investigating off-target effects.

Logical Relationship of CysLT Receptors and Antagonist Interactions

The interplay between different CysLT receptors and the inhibitory effects of antagonists can be complex. Understanding these relationships is key to interpreting experimental data.

Receptor_Interactions cluster_ligands Ligands cluster_receptors Receptors cluster_antagonists Antagonists LTD4 LTD4 CysLT1R CysLT1R LTD4->CysLT1R Activates OffTarget Off-Target Receptor (e.g., P2Y6) Montelukast Montelukast Montelukast->CysLT1R Inhibits (On-Target) Montelukast->OffTarget Inhibits (Off-Target)

Caption: On- and off-target interactions of CysLT antagonists.

References

(rac)-ONO-2050297 stability in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for (rac)-ONO-2050297 is not publicly available. This guide provides generalized information and best practices for assessing the stability of a similar small molecule, referred to herein as (rac)-Compound-X, in various buffer systems. The provided data and protocols are illustrative and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and buffer systems for the stability of (rac)-Compound-X in aqueous solutions?

A1: Based on general observations for similar compounds, (rac)-Compound-X exhibits the greatest stability in slightly acidic to neutral pH conditions (pH 4-7). Citrate and phosphate buffers are commonly used and have been shown to provide a stable environment. It is crucial to perform compound-specific stability studies to determine the optimal conditions for your experiments.

Q2: How does temperature affect the stability of (rac)-Compound-X?

A2: Like most chemical reactions, the degradation of (rac)-Compound-X is accelerated at higher temperatures. For short-term storage (up to 72 hours), it is recommended to keep solutions at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles as this can lead to degradation.

Q3: Can I use Tris buffer for my experiments with (rac)-Compound-X?

A3: While Tris buffer is common in biological assays, it can be reactive with certain compounds due to its primary amine group. Preliminary compatibility studies are recommended. If your assay requires Tris buffer, it is advisable to prepare fresh solutions of (rac)-Compound-X in this buffer immediately before use and to monitor for any signs of degradation.

Q4: What are the common degradation pathways for a compound like (rac)-Compound-X?

A4: For molecules with ester or lactone functionalities, hydrolysis is a primary degradation pathway, which can be catalyzed by acidic or basic conditions. Oxidation is another potential degradation route. The exact degradation products and pathways for (rac)-Compound-X would need to be identified through forced degradation studies and structural elucidation techniques like LC-MS and NMR.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent assay results or loss of compound activity. Compound degradation in the experimental buffer.- Verify the pH of your buffer solution. - Perform a short-term stability study in your assay buffer at the experimental temperature. - Consider switching to a more stabilizing buffer system (e.g., citrate or phosphate). - Prepare fresh compound solutions for each experiment.
Precipitation of the compound in the buffer. Poor solubility of the compound at the tested concentration and pH.- Determine the solubility of (rac)-Compound-X in the selected buffer. - Adjust the pH of the buffer to improve solubility. - Consider the use of a co-solvent (e.g., DMSO, ethanol), ensuring it is compatible with your downstream application. The final concentration of the organic solvent should be minimized.
Appearance of new peaks in HPLC analysis of the stability sample. Chemical degradation of the compound.- Conduct forced degradation studies (acid, base, oxidation, light, heat) to identify potential degradation products. - Use a stability-indicating HPLC method that can resolve the parent compound from its degradants.

Quantitative Data Summary

The following tables present illustrative stability data for (rac)-Compound-X in different buffer systems at various conditions. This data is fictional and intended to serve as a template for presenting experimental results.

Table 1: Stability of (rac)-Compound-X (1 mg/mL) at 37°C in Various Buffers

Buffer System (50 mM)pH% Remaining after 24h% Remaining after 72h
Citrate Buffer4.098.5%95.2%
Phosphate-Buffered Saline (PBS)7.492.1%85.4%
Tris-HCl8.585.3%72.1%

Table 2: Effect of Temperature on the Stability of (rac)-Compound-X in 50 mM Citrate Buffer (pH 4.0)

Temperature% Remaining after 7 days
4°C99.1%
25°C (Room Temperature)92.5%
37°C88.3%

Experimental Protocols

Protocol: Determining the Stability of (rac)-Compound-X using High-Performance Liquid Chromatography (HPLC)

1. Objective: To assess the stability of (rac)-Compound-X in different buffer systems over time by monitoring the decrease in the concentration of the parent compound.

2. Materials:

  • (rac)-Compound-X

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Citrate Buffer, 50 mM, pH 4.0

  • Tris-HCl Buffer, 50 mM, pH 8.5

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Incubator/water bath

  • Autosampler vials

3. Method:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of (rac)-Compound-X in a suitable organic solvent (e.g., DMSO or ethanol).

  • Preparation of Stability Samples:

    • Dilute the stock solution to a final concentration of 100 µg/mL in each of the three buffer systems (PBS, Citrate, Tris-HCl).

    • Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid solubility issues and effects on stability.

    • Transfer aliquots of each solution into separate, tightly sealed autosampler vials.

  • Time Points and Storage:

    • Analyze a "time zero" (T=0) sample immediately after preparation.

    • Incubate the remaining vials at the desired temperature (e.g., 37°C).

    • At predetermined time points (e.g., 24, 48, 72 hours), remove one vial from each buffer condition for analysis.

  • HPLC Analysis:

    • Use a validated stability-indicating HPLC method. An example method could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to separate the parent peak from any degradants (e.g., start with 95% A, ramp to 95% B).

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by the UV absorbance maximum of (rac)-Compound-X.

      • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of (rac)-Compound-X remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time for each buffer system.

Visual Guides

Stability_Study_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (10 mg/mL in DMSO) Dilute Dilute Stock to 100 µg/mL in each Buffer Stock->Dilute PBS PBS (pH 7.4) Dilute->PBS Citrate Citrate (pH 4.0) Dilute->Citrate Tris Tris (pH 8.5) Dilute->Tris T0 T=0 Analysis Dilute->T0 Incubate Incubate at 37°C PBS->Incubate Citrate->Incubate Tris->Incubate T24 T=24h Incubate->T24 T48 T=48h Incubate->T48 T72 T=72h Incubate->T72 HPLC HPLC Analysis T0->HPLC T24->HPLC T48->HPLC T72->HPLC Data Data Analysis (% Remaining vs. Time) HPLC->Data

Caption: Workflow for a typical stability study of a compound in different buffer systems.

Troubleshooting_Logic Start Inconsistent Results? CheckpH Verify Buffer pH Start->CheckpH Yes CheckSolubility Precipitation Observed? Start->CheckSolubility No RunStability Perform Short-Term Stability Test CheckpH->RunStability ChangeBuffer Consider Different Buffer (e.g., Citrate) RunStability->ChangeBuffer FreshPrep Prepare Fresh Solutions ChangeBuffer->FreshPrep SolubilityTest Determine Solubility Limit CheckSolubility->SolubilityTest Yes NewPeaks New HPLC Peaks? CheckSolubility->NewPeaks No AdjustpH Adjust pH for Solubility SolubilityTest->AdjustpH AddCosolvent Use Co-solvent (e.g., DMSO) AdjustpH->AddCosolvent ForcedDeg Forced Degradation Study NewPeaks->ForcedDeg Yes ValidateMethod Validate Stability-Indicating Method ForcedDeg->ValidateMethod

Caption: A logical troubleshooting guide for stability-related experimental issues.

Technical Support Center: Dual CysLT1/CysLT2 Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dual cysteinyl leukotriene 1 (CysLT1) and CysLT2 receptor inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is my dual inhibitor showing significantly higher potency for one receptor over the other?

A1: Achieving perfectly balanced potency can be challenging due to the structural differences between the CysLT1 and CysLT2 receptors, which share only 38% sequence homology.[1] Key factors influencing differential potency include:

  • Structural Moieties: The presence and positioning of acidic groups are critical. For potent dual activity, at least two acidic moieties are often necessary to interact effectively with both receptors, mimicking the natural ligands LTC4 and LTD4.[2]

  • Ligand Binding Pockets: Subtle differences in the binding pockets of CysLT1 and CysLT2 can lead to preferential binding of your compound to one receptor.

  • Assay Conditions: Ensure that the experimental conditions (e.g., cell line, ligand concentration, incubation time) are optimized and consistent for both receptor assays to allow for a fair comparison.

Q2: I'm observing partial agonism with my compound at the CysLT2 receptor. What could be the cause?

A2: Partial agonism is a known phenomenon for some CysLT receptor ligands. For example, the compound BAY u9773 is recognized as a dual CysLT1/CysLT2 antagonist but also acts as a partial agonist at the CysLT2 receptor.[3][4] This can occur when a compound binds to the receptor in a way that induces a conformational change, leading to a sub-maximal signaling response rather than full blockade. To confirm, you should run a dose-response curve in the absence of the natural agonist to see if your compound stimulates a response on its own.[3]

Q3: My in vitro results are potent, but the compound shows poor efficacy in vivo. What are the potential reasons?

A3: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Potential causes include:

  • Pharmacokinetics (PK): Poor absorption, rapid metabolism, high plasma protein binding, or inefficient distribution to the target tissue can limit the compound's exposure at the site of action. A full PK profile is essential to understand the compound's behavior in the animal model.[2]

  • Off-Target Effects: The compound may interact with other receptors or enzymes in vivo that are not present in the simplified in vitro system.

  • Receptor Cross-Regulation: The function of CysLT receptors can be modulated by other receptors in vivo. For instance, CysLT1 and CysLT2 receptors can form heterodimers, where the presence of CysLT2 can down-modulate CysLT1 signaling and surface expression.[5][6] Other G protein-coupled receptors (GPCRs) like GPR17 can also interact with and negatively regulate CysLT1 receptors.[1][6] These complex interactions are not typically recapitulated in simple recombinant cell lines.

  • Presence of Other Receptors: Studies suggest the existence of additional, unidentified CysLT receptors, particularly for the ligand LTE4.[1] Your compound may not inhibit these other receptors, which could be contributing to the in vivo pathophysiology.

Q4: How can I distinguish between CysLT1- and CysLT2-mediated effects in my primary cell or tissue experiments?

A4: Since many primary inflammatory cells co-express both receptors, distinguishing their individual contributions is critical.[1][5]

  • Selective Antagonists: Use highly selective antagonists as pharmacological tools. For example, use montelukast or zafirlukast to block CysLT1-mediated responses and a selective CysLT2 antagonist (like HAMI3379) to block CysLT2.[3][7][8] By comparing the effects of your dual inhibitor to the selective agents, you can infer the relative contribution of each receptor.

  • Genetic Knockdown/Knockout: In cell-based assays, use siRNA or shRNA to knock down the expression of one receptor and observe the remaining response.[5] In animal studies, utilize CysLT1 or CysLT2 knockout models to isolate the function of the remaining receptor.[5][9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Potency / Inconsistent IC50 Values 1. Compound instability or precipitation in assay buffer.2. Suboptimal assay conditions (e.g., agonist concentration, cell density).3. Low receptor expression in the cell line.1. Verify compound solubility and stability under assay conditions. Use fresh stock solutions.2. Re-optimize the assay. Use an agonist concentration at or near the EC80 for antagonist mode. Ensure cell passage number is low and consistent.3. Confirm receptor expression via RT-PCR, Western blot, or flow cytometry.[9][10]
High Background Signal in Functional Assays 1. High basal signaling in the recombinant cell line.2. Non-specific activity of the compound (e.g., autofluorescence).3. Cell stress or death due to compound toxicity.1. Test different cell lines or clones with lower basal activity.2. Run a control experiment with your compound in the absence of cells to check for interference.3. Perform a cytotoxicity assay (e.g., MTT, LDH) at the tested concentrations.
Difficulty Confirming CysLT2 Blockade 1. CysLT2 receptor is often less responsive to LTD4 than CysLT1.[1]2. The chosen CysLT2-selective agonist is not potent enough.3. The functional readout is not sensitive enough for CysLT2 signaling.1. Use LTC4, which is equipotent with LTD4 at the CysLT2 receptor.[11][12]2. Ensure the agonist used (LTC4 or LTD4) elicits a robust and reproducible response before testing inhibitors.3. CysLT2 signaling can be weaker; ensure your detection system (e.g., for calcium flux) is highly sensitive.

Quantitative Data Summary

Table 1: Comparative Binding Affinities of Natural CysLT Ligands

LigandCysLT1 Receptor AffinityCysLT2 Receptor Affinity
LTD4 High (~1 nM)[1]Moderate (~10 nM)[1]
LTC4 Moderate (~10 nM)[1]Moderate (~10 nM)[1]
LTE4 Very Low / Negligible[1]Very Low / Negligible[1]

Table 2: IC50 Values of Selected CysLT Receptor Antagonists

CompoundTypeCysLT1 IC50 (nM)CysLT2 IC50 (nM)Reference
ONO-2050297 (Compound 19) Dual Antagonist170.87[2]
BAY u9773 Dual Antagonist / Partial Agonist~5000 (Functional Assay)18.3 (Functional Assay)[3][4]
Zafirlukast Selective CysLT1 Antagonist20.6 - 45.4> 7000 - 10000[3][4]
Montelukast Selective CysLT1 AntagonistPotent (not specified)Inactive[8]
HAMI3379 Selective CysLT2 Antagonist> 100003.8 - 38[3][4]
Note: IC50 values can vary based on the assay type (e.g., radioligand binding vs. functional calcium mobilization).

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol is used to determine the binding affinity of a test compound for CysLT1 and CysLT2 receptors.

  • Membrane Preparation:

    • Culture CHO or HEK293 cells stably transfected with either human CysLT1 or CysLT2 receptors.

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of radiolabeled ligand (e.g., [³H]-LTD4).[3]

    • Add increasing concentrations of the unlabeled test compound (the competitor).

    • To determine non-specific binding, add a high concentration of an unlabeled reference ligand (e.g., LTD4) to a set of wells.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.[3]

Protocol 2: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit agonist-induced signaling.

  • Cell Preparation:

    • Plate CysLT1- or CysLT2-expressing cells in a black, clear-bottom 96-well plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

  • Inhibition Assay:

    • Add varying concentrations of the test antagonist to the wells and pre-incubate for 15-30 minutes.

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add a fixed concentration of the agonist (e.g., LTD4 for CysLT1, LTC4 or LTD4 for CysLT2) that elicits a near-maximal response (EC80-EC90).

    • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition against the log concentration of the antagonist.

    • Calculate the IC50 value using a sigmoidal dose-response curve.[3][4]

Visualizations

Signaling and Workflow Diagrams

CysLT_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling LTC4 LTC4 CysLT1 CysLT1 Receptor LTC4->CysLT1 Lower Affinity CysLT2 CysLT2 Receptor LTC4->CysLT2 Equal Affinity LTD4 LTD4 LTD4->CysLT1 High Affinity LTD4->CysLT2 Equal Affinity Gq_Protein Gq Protein Activation CysLT1->Gq_Protein CysLT2->Gq_Protein Dual_Inhibitor Dual Inhibitor Dual_Inhibitor->CysLT1 Dual_Inhibitor->CysLT2 PLC PLC Activation Gq_Protein->PLC IP3_DAG IP3 / DAG Production PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization ERK_Pathway ERK Pathway IP3_DAG->ERK_Pathway Proliferation Cell Proliferation ERK_Pathway->Proliferation

Caption: Simplified CysLT1/CysLT2 signaling pathway and point of dual inhibitor action.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: In Vivo Validation Start Compound Library / Synthesis Binding Radioligand Binding Assay (CysLT1 & CysLT2) Start->Binding Primary Screen Functional Calcium Mobilization Assay (CysLT1 & CysLT2) Binding->Functional Confirm Hits Selectivity Selectivity & Potency Analysis (Calculate IC50) Functional->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR PK In Vitro ADME / PK SAR->PK Lead_Selection Lead Candidate Selection PK->Lead_Selection InVivo_PK In Vivo Pharmacokinetics Lead_Selection->InVivo_PK Efficacy Efficacy Models (e.g., Allergen Challenge) InVivo_PK->Efficacy End Preclinical Candidate Efficacy->End

Caption: General experimental workflow for dual CysLT1/CysLT2 inhibitor discovery.

Troubleshooting_Tree Start Problem: Low or Inconsistent Potency CheckCompound Is the compound soluble and stable in assay buffer? Start->CheckCompound CheckAssay Are assay conditions optimal? CheckCompound->CheckAssay Yes SolubilityIssue Action: Test solubility. Use fresh stocks, consider DMSO %. CheckCompound->SolubilityIssue No CheckCells Is receptor expression adequate and consistent? CheckAssay->CheckCells Yes AssayIssue Action: Re-validate assay. Titrate agonist, check cell density. CheckAssay->AssayIssue No CellIssue Action: Quantify receptor expression (e.g., qPCR, Western). Use low passage cells. CheckCells->CellIssue No Reassess Potential Issue: Compound may have intrinsically low potency. CheckCells->Reassess Yes

References

Technical Support Center: Minimizing Variability in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound (rac)-ONO-2050297 is not publicly available. Without details on its molecular target, mechanism of action, and established assay formats, this guide provides general best practices and troubleshooting strategies applicable to a wide range of cell-based and biochemical functional assays.

This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate sources of variability in their functional assay experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during functional assays that can lead to high variability in results.

Question Potential Causes Recommended Solutions
Why am I seeing high variability between replicate wells? Inconsistent cell seeding, pipetting errors, edge effects on the plate, temperature or CO2 gradients in the incubator.- Ensure a homogenous cell suspension before and during seeding. - Use calibrated pipettes and consistent technique. Consider reverse pipetting for viscous solutions. - Avoid using the outer wells of a plate, or fill them with sterile buffer/media to minimize evaporation. - Allow plates to equilibrate to room temperature before adding reagents. Ensure the incubator provides uniform temperature and CO2 distribution.
My positive and negative controls are not performing as expected. Reagent degradation, incorrect concentrations, contamination, issues with cell health or passage number.- Aliquot and store reagents at recommended temperatures to avoid freeze-thaw cycles. - Verify the concentration of all stock solutions. - Regularly test for mycoplasma contamination. - Use cells within a consistent and optimal passage number range. Monitor cell viability before each experiment.
The assay window (signal-to-background ratio) is too low. Suboptimal reagent concentrations (e.g., antibody, substrate), insufficient incubation times, low receptor expression in cells.- Titrate key reagents to determine their optimal concentrations. - Optimize incubation times and temperatures for each step. - Confirm the expression of the target in your cell line.[1] - Consider using a cell line with higher target expression or signal amplification steps.
I'm observing high background signal. Non-specific binding of reagents, cellular autofluorescence, contaminated reagents or buffers.- Increase the number and duration of wash steps.[2] - Add blocking agents (e.g., BSA, FBS) to reduce non-specific binding.[2] - Use high-quality, pure reagents.[3] - For fluorescence assays, include a "cells only" control to measure autofluorescence.
My results are not reproducible between experiments. Batch-to-batch variability in reagents (e.g., serum, antibodies), differences in experimental timing, instrument settings.- Use a single, large batch of critical reagents for a set of experiments when possible.[1] - Standardize all experimental protocols and timings meticulously. - Ensure consistent instrument settings (e.g., gain, read time) for each run.[4]

Experimental Protocols: A General Framework

While a specific protocol for this compound cannot be provided, the following outlines a general workflow for a cell-based functional assay.

1. Cell Culture and Seeding:

  • Culture cells under consistent conditions (media, serum concentration, temperature, CO2).
  • Passage cells at a consistent confluency and use cells within a defined passage number range.
  • On the day of the assay, harvest cells and perform a cell count to ensure accurate seeding density.
  • Seed cells into microplates and allow them to adhere and recover for a predetermined amount of time.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in the appropriate assay buffer or media.
  • Remove cell culture media and add the compound dilutions to the appropriate wells.
  • Include positive and negative controls on each plate.
  • Incubate the plate for the optimized duration at the appropriate temperature.

3. Signal Detection:

  • Add the detection reagents according to the manufacturer's protocol (e.g., fluorescent substrate, antibody).
  • Incubate for the recommended time to allow for signal development.
  • Read the plate on a compatible plate reader with optimized settings.

4. Data Analysis:

  • Subtract the background signal (from no-cell or vehicle-only wells).
  • Normalize the data to the positive and negative controls.
  • Fit the dose-response data to an appropriate pharmacological model (e.g., four-parameter logistic equation) to determine parameters like EC50 or IC50.

Visualizing Workflows and Pathways

Troubleshooting Workflow for High Variability

This diagram outlines a logical approach to diagnosing the source of variability in a functional assay.

G High_Variability High Variability Observed Check_Replicates Examine Intra-Plate Replicates High_Variability->Check_Replicates High_Intra_Plate_Var High Intra-Plate Variability Check_Replicates->High_Intra_Plate_Var Check_Plates Compare Inter-Plate Results High_Inter_Plate_Var High Inter-Plate Variability Check_Plates->High_Inter_Plate_Var High_Intra_Plate_Var->Check_Plates No Pipetting Review Pipetting Technique & Calibration High_Intra_Plate_Var->Pipetting Yes Cell_Seeding Check Cell Seeding Homogeneity High_Intra_Plate_Var->Cell_Seeding Yes Edge_Effects Investigate Edge Effects High_Intra_Plate_Var->Edge_Effects Yes Reagent_Prep Standardize Reagent Preparation High_Inter_Plate_Var->Reagent_Prep Yes Incubation Verify Incubation Conditions High_Inter_Plate_Var->Incubation Yes Instrument Check Instrument Settings High_Inter_Plate_Var->Instrument Yes Low_Variability Variability Minimized High_Inter_Plate_Var->Low_Variability No Pipetting->Low_Variability Cell_Seeding->Low_Variability Edge_Effects->Low_Variability Reagent_Prep->Low_Variability Incubation->Low_Variability Instrument->Low_Variability

Caption: A logical workflow for troubleshooting sources of variability.

Generic Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling cascade that could be modulated in a functional assay.

G cluster_cell Cell Membrane Receptor Receptor G_Protein G-Protein Receptor->G_Protein Ligand Test Compound (this compound) Ligand->Receptor Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (Measurable Output) Gene_Expression->Cellular_Response

Caption: A generalized cell signaling pathway.

References

refining protocols for long-term (rac)-ONO-2050297 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing (rac)-ONO-2050297, a potent dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2).

I. Troubleshooting Guides

This section addresses specific issues that may arise during long-term experiments with this compound.

Question Possible Cause Suggested Solution
Why am I observing unexpected or inconsistent results with long-term this compound treatment? Receptor Desensitization: Prolonged exposure to an antagonist can sometimes lead to receptor desensitization or downregulation, altering the cellular response over time.[1][2]- Intermittent Dosing: Consider an intermittent dosing schedule (e.g., treatment for 24 hours followed by a 24-hour washout period) to allow for receptor resensitization. - Monitor Receptor Expression: If possible, monitor CysLT1 and CysLT2 receptor expression levels (mRNA or protein) over the course of the experiment to assess for changes. - Functional Assays: Periodically perform functional assays (e.g., calcium mobilization in response to a CysLT agonist) to confirm receptor responsiveness.
Why is there a decrease in cell viability or signs of cytotoxicity in my long-term cultures treated with this compound? Off-Target Effects: At higher concentrations or in certain cell types, CysLT1 antagonists can have off-target effects, including inhibition of 5-lipoxygenase or interaction with other receptors like P2Y.[3][4] Solvent Toxicity: If using a solvent like DMSO, high concentrations maintained over long periods can be toxic to cells.- Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration of this compound for your specific cell type and assay. - Control for Off-Target Effects: Use a structurally different CysLT1/2 antagonist as a control to see if the effect is specific to this compound. If available, use a CysLT1 or CysLT2 selective antagonist to dissect the individual receptor's role. - Solvent Control: Ensure the final concentration of the solvent in your culture medium is minimal (typically <0.1%) and include a solvent-only control in your experiments. - Cell Viability Assays: Routinely perform cell viability assays (e.g., Trypan Blue exclusion, MTT, or LDH release assay) to monitor cytotoxicity.[5]
My results suggest that this compound is not effectively blocking the CysLT receptor signaling pathway. What could be the reason? Compound Instability: The stability of this compound in your specific cell culture medium and conditions over a long period may be a factor. High Endogenous Ligand Production: The cells might be producing high levels of cysteinyl leukotrienes, which could outcompete the antagonist. Receptor Subtype Expression: The relative expression levels of CysLT1 and CysLT2 receptors in your cell line might influence the antagonist's effectiveness.- Fresh Media Changes: Replenish the culture medium with fresh this compound at regular intervals (e.g., every 24-48 hours) to ensure a consistent concentration of the active compound. - Measure Ligand Production: If possible, measure the concentration of cysteinyl leukotrienes in your cell culture supernatant. - Characterize Receptor Expression: Determine the expression profile of CysLT1 and CysLT2 receptors in your cell line using techniques like qPCR or Western blotting.
I am observing agonist-like effects even though this compound is an antagonist. Why is this happening? Partial Agonism: While primarily an antagonist, some compounds can exhibit partial agonism under certain conditions or in specific cell types. Off-Target Receptor Activation: The compound might be interacting with and activating other receptors that lead to a similar downstream signaling cascade.- Functional Assays: Carefully evaluate the dose-response curve. Partial agonists will show a submaximal response compared to a full agonist. - Receptor Knockdown/Knockout: If feasible, use siRNA or CRISPR to knock down or knock out CysLT1 and CysLT2 receptors to confirm that the observed effect is mediated through these receptors.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent dual antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and cysteinyl leukotriene receptor 2 (CysLT2). It competitively binds to these receptors, preventing the binding of their endogenous ligands, the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Q2: What are the known IC50 values for this compound?

A2: The reported IC50 values for this compound are 17 nM for the CysLT1 receptor and 0.87 nM for the CysLT2 receptor.

Q3: What signaling pathways are downstream of the CysLT1 and CysLT2 receptors?

A3: Both CysLT1 and CysLT2 are G-protein coupled receptors (GPCRs). They primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). In some cell types, they can also couple to Gi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Q4: How should I prepare and store this compound?

A4: this compound is typically provided as a solid. It should be dissolved in an appropriate solvent, such as DMSO, to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in aqueous solutions for extended periods should be experimentally determined.

Q5: Are there any known off-target effects of CysLT1/CysLT2 antagonists that I should be aware of?

A5: Yes, some CysLT1 antagonists have been reported to have off-target effects. For example, montelukast and zafirlukast have been shown to interact with P2Y purinergic receptors and may also inhibit the 5-lipoxygenase enzyme at higher concentrations.[3][4] It is important to consider these potential off-target effects when interpreting your data, especially when using higher concentrations of the antagonist.

III. Quantitative Data

The following table summarizes the inhibitory potency of this compound.

Compound Target Receptor IC50 (nM)
This compoundCysLT117
CysLT20.87

IV. Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay with this compound

This protocol outlines a general procedure for assessing the long-term effects of this compound on cell viability using a colorimetric assay such as MTT.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the desired treatment period (e.g., 24, 48, 72, 96 hours). Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control. For long-term studies, it is advisable to change the medium with fresh compound every 24-48 hours.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • At the end of each time point, add MTT solution to each well (typically 10-20 µL of a 5 mg/mL solution) and incubate for 2-4 hours at 37°C.

    • After incubation, carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Mix gently and incubate for a further 15-30 minutes at room temperature in the dark.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the data to generate a dose-response curve.

Protocol 2: Calcium Mobilization Assay to Assess Receptor Antagonism

This protocol describes how to measure changes in intracellular calcium levels in response to a CysLT receptor agonist in the presence or absence of this compound.

Materials:

  • Cells expressing CysLT1 and/or CysLT2 receptors

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • CysLT receptor agonist (e.g., LTD4 or LTC4)

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS.

    • Remove the culture medium and wash the cells with HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.

  • Antagonist Incubation: Add HBSS containing different concentrations of this compound or a vehicle control to the wells. Incubate for 15-30 minutes at room temperature.

  • Baseline Measurement: Place the plate in the fluorometric reader and measure the baseline fluorescence for a short period.

  • Agonist Stimulation: Add the CysLT receptor agonist to the wells and immediately start recording the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response for each condition and normalize it to the baseline. Plot the agonist dose-response curve in the presence and absence of the antagonist to determine the antagonist's potency.

V. Visualizations

Signaling Pathways

CysLT_Signaling LTC4 LTC4/LTD4 CysLT1R CysLT1R LTC4->CysLT1R CysLT2R CysLT2R LTC4->CysLT2R Gq Gαq/11 CysLT1R->Gq CysLT2R->Gq ONO2050297 This compound ONO2050297->CysLT1R ONO2050297->CysLT2R PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺↑ IP3->Ca PKC PKC DAG->PKC Response Cellular Response (e.g., Inflammation, Proliferation) Ca->Response PKC->Response

Caption: CysLT Receptor Signaling Pathway.

Experimental Workflow

LongTerm_Viability_Workflow start Start seed Seed Cells in 96-well Plate start->seed adhere Allow Cells to Adhere Overnight seed->adhere prepare Prepare this compound Dilutions adhere->prepare treat Treat Cells with Compound prepare->treat incubate Incubate for 24/48/72/96h (with media changes) treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Read Absorbance assay->read analyze Analyze Data and Plot Curves read->analyze end End analyze->end

Caption: Long-Term Cell Viability Assay Workflow.

Troubleshooting Logic

Troubleshooting_Logic issue Inconsistent Results or Unexpected Cytotoxicity check_conc Is the concentration optimized? issue->check_conc check_solvent Is the solvent concentration <0.1%? check_conc->check_solvent Yes optimize Perform Dose-Response Curve check_conc->optimize No check_stability Is the compound stable in media? check_solvent->check_stability Yes adjust_solvent Reduce Solvent Concentration check_solvent->adjust_solvent No check_offtarget Could there be off-target effects? check_stability->check_offtarget Yes fresh_media Replenish Media with Fresh Compound check_stability->fresh_media No use_controls Use Structurally Different Antagonist and/or Selective Antagonists check_offtarget->use_controls Yes no_solution Further Investigation Needed check_offtarget->no_solution No optimize->issue adjust_solvent->issue fresh_media->issue solution Problem Resolved use_controls->solution

Caption: Troubleshooting Logic for Inconsistent Results.

References

addressing unexpected results with (rac)-ONO-2050297

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results when working with the dual CysLT1/CysLT2 receptor antagonist, (rac)-ONO-2050297.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the racemic mixture of ONO-2050297, a potent dual antagonist of the cysteinyl leukotriene type 1 (CysLT1) and type 2 (CysLT2) receptors. The S-enantiomer is the more active component. It functions by competitively blocking the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to these receptors, thereby inhibiting downstream signaling pathways involved in inflammation and allergic responses.

Q2: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the potential reasons?

A2: A lack of an observable effect can stem from several factors. First, verify the integrity and concentration of your compound stock. Ensure proper storage conditions have been maintained. Second, confirm that your cell line expresses CysLT1 and/or CysLT2 receptors at a sufficient density for a measurable response. Third, the agonist concentration used to stimulate the receptors might be too high, overcoming the competitive antagonism. Consider performing a Schild analysis to characterize the competitive nature of the antagonist. Finally, review your assay protocol, paying close attention to pre-incubation times with the antagonist and the timing of agonist addition.

Q3: I am observing a weaker than expected effect of the racemic mixture. Why might this be?

A3: this compound is a mixture of enantiomers. The antagonist activity is primarily attributed to the S-enantiomer. If the desired potency is not achieved, it may be necessary to use the purified S-enantiomer, if available, to achieve a more potent and specific effect.

Q4: Can this compound have different effects in different cell types or experimental models?

A4: Yes, the cellular context is critical. The expression levels of CysLT1 and CysLT2 receptors can vary significantly between cell types, leading to different responses. Furthermore, in vivo studies with other CysLT receptor antagonists have shown that the overall physiological response can be complex and sometimes counterintuitive, depending on the animal model and the specific inflammatory context.

Q5: What is the recommended solvent and storage condition for this compound?

A5: For similar compounds, solubility is often achieved in organic solvents like DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous assay buffer. Stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific unexpected results you might encounter during your experiments with this compound.

Unexpected Result Potential Cause Troubleshooting Steps
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the microplate- Improper mixing of reagents- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the microplate or fill them with a buffer to maintain humidity.- Ensure thorough but gentle mixing of the antagonist and agonist solutions in the wells.
No observable antagonist activity - Low or absent receptor expression in the cell line- Degraded compound- Suboptimal agonist concentration- Insufficient antagonist pre-incubation time- Verify CysLT1 and CysLT2 receptor expression using RT-PCR, Western blot, or flow cytometry.- Use a fresh aliquot of the compound.- Titrate the agonist to determine an EC50 or EC80 concentration for your assay.- Optimize the pre-incubation time with this compound (typically 15-30 minutes).
Agonist-like activity observed - Off-target effects at high concentrations- Cellular stress response- Perform a dose-response curve to see if the effect is concentration-dependent.- Screen for off-target activities if possible.- Include a vehicle control to assess the effect of the solvent on the cells.
Unexpected potentiation of the agonist response - Complex signaling interactions within the cell type- Allosteric modulation- This is a rare but possible outcome. Investigate downstream signaling pathways to understand the mechanism.- Consider if the compound might be acting as a positive allosteric modulator in your specific system.

Quantitative Data Summary

The following table summarizes the inhibitory potency of the active S-enantiomer of this compound and a similar dual CysLT1/CysLT2 antagonist, Gemilukast.

CompoundTargetAssay TypeIC50 (nM)
ONO-2050297 (S-enantiomer) Human CysLT1Not Specified17
Human CysLT2Not Specified0.87
Gemilukast (ONO-6950) Human CysLT1Calcium Mobilization1.7
Human CysLT2Calcium Mobilization25
Guinea Pig CysLT1Calcium Mobilization6.3
Guinea Pig CysLT2Calcium Mobilization8.2

Experimental Protocols

Calcium Mobilization Assay

This protocol is a general guideline for measuring the inhibition of agonist-induced calcium mobilization in cells expressing CysLT1 or CysLT2 receptors.

Materials:

  • Cells expressing CysLT1 or CysLT2 receptors (e.g., CHO-K1, HEK293)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • CysLT receptor agonist (e.g., LTD4 for CysLT1, LTC4 for CysLT2)

  • This compound

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Methodology:

  • Cell Seeding: Seed the cells into the microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. After the dye loading incubation, wash the cells with assay buffer and add the antagonist dilutions to the wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the microplate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. Inject the agonist (at a pre-determined EC80 concentration) into the wells and immediately begin recording the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Chemotaxis Assay

This protocol provides a general framework for assessing the effect of this compound on the chemotactic response of cells towards a CysLT agonist.

Materials:

  • Chemotactic cells (e.g., eosinophils, neutrophils)

  • Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts)

  • Chemoattractant (CysLT agonist)

  • This compound

  • Cell culture medium

Methodology:

  • Cell Preparation: Isolate and resuspend the chemotactic cells in cell culture medium.

  • Compound Incubation: Pre-incubate the cells with different concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Assay Setup: Add the chemoattractant to the lower chamber of the chemotaxis device. Place the filter or insert in the chamber and add the pre-incubated cells to the upper chamber.

  • Incubation: Incubate the chemotaxis chamber for a sufficient time to allow cell migration (e.g., 1-3 hours) at 37°C in a CO2 incubator.

  • Cell Quantification: After incubation, remove the non-migrated cells from the upper surface of the filter. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

Visualizations

CysLT Receptor Signaling Pathway

CysLT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Receptor CysLT1 / CysLT2 Receptor CysLTs->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release triggers Cellular_Response Cellular Response (e.g., Contraction, Chemotaxis) Ca_release->Cellular_Response PKC->Cellular_Response Antagonist This compound Antagonist->Receptor blocks

Caption: CysLT1/CysLT2 receptor signaling pathway and point of inhibition by this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_outcomes Start Unexpected Result (e.g., No Inhibition) Check_Compound 1. Verify Compound Integrity - Fresh aliquot? - Proper storage? - Correct concentration? Start->Check_Compound Check_Cells 2. Assess Cell System - CysLT receptor expression? - Cell health and viability? - Consistent passage number? Check_Compound->Check_Cells Compound OK Compound_Issue Issue Found: Replace Compound Check_Compound->Compound_Issue Check_Protocol 3. Review Assay Protocol - Agonist concentration (EC80)? - Antagonist pre-incubation time? - Appropriate controls included? Check_Cells->Check_Protocol Cells OK Cell_Issue Issue Found: Use different cells or validate expression Check_Cells->Cell_Issue Analyze_Data 4. Re-evaluate Data Analysis - Correct baseline subtraction? - Appropriate curve fitting? Check_Protocol->Analyze_Data Protocol OK Protocol_Issue Issue Found: Optimize protocol (e.g., agonist conc.) Check_Protocol->Protocol_Issue Resolution Identify Root Cause & Redesign Experiment Analyze_Data->Resolution Analysis OK Analysis_Issue Issue Found: Correct analysis Analyze_Data->Analysis_Issue

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Validation & Comparative

A Comparative Guide: (rac)-ONO-2050297 (Gemilukast) vs. Montelukast for Cysteinyl Leukotriene Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of (rac)-ONO-2050297, also known as gemilukast (ONO-6950), and montelukast, two prominent antagonists of the cysteinyl leukotriene (CysLT) receptors. This document is intended to serve as a valuable resource by summarizing key pharmacological data, detailing experimental methodologies, and visualizing the pertinent biological pathways.

Introduction

Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent inflammatory lipid mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration. Their effects are mediated through two G-protein coupled receptors: the high-affinity LTD₄ receptor, CysLT₁, and the dual LTC₄/LTD₄ receptor, CysLT₂.

Montelukast, a selective CysLT₁ receptor antagonist, has been a cornerstone in the management of asthma and allergic rhinitis for many years. However, the discovery and characterization of the CysLT₂ receptor have opened new avenues for therapeutic intervention. This compound (gemilukast) has emerged as a potent dual antagonist of both CysLT₁ and CysLT₂ receptors, suggesting a broader mechanism of action that may offer therapeutic advantages.

Chemical Structures

A fundamental aspect of understanding the distinct pharmacological profiles of these compounds lies in their chemical structures.

CompoundChemical Structure
This compound 4-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)(3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)-4-oxobutanoic acid
Montelukast (R,E)-2-(1-((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropyl)acetic acid

Mechanism of Action: A Comparative Overview

Montelukast selectively targets the CysLT₁ receptor, effectively blocking the pro-inflammatory actions of LTD₄.[1][2] In contrast, this compound (gemilukast) exhibits a dual antagonism, inhibiting both CysLT₁ and CysLT₂ receptors.[1][3] This broader activity profile suggests that gemilukast can counteract the pathological effects mediated by both LTC₄ and LTD₄ through both receptor subtypes.

Quantitative Comparison of Receptor Antagonism

The following table summarizes the in vitro potency of this compound (gemilukast) and montelukast against human CysLT₁ and CysLT₂ receptors.

CompoundTarget ReceptorIC₅₀ (nM)
This compound (Gemilukast) Human CysLT₁1.7[1][3]
Human CysLT₂25[1][3]
Montelukast Human CysLT₁4.9

Preclinical Efficacy: In Vivo Asthma Models

Head-to-head preclinical studies provide valuable insights into the comparative efficacy of these compounds in a physiological context. A study in ovalbumin-sensitized guinea pigs demonstrated that while both gemilukast and montelukast could inhibit LTD₄-induced bronchoconstriction, gemilukast also effectively blocked LTC₄-induced responses, which were only partially inhibited by montelukast.[4] This highlights the potential advantage of dual CysLT₁/CysLT₂ antagonism in conditions where both LTC₄ and LTD₄ play a significant role.

Experimental Protocols

Determination of IC₅₀ Values for this compound (Gemilukast)

The inhibitory activities of gemilukast on human CysLT₁ and CysLT₂ receptors were determined by measuring the inhibition of agonist-induced intracellular calcium mobilization in recombinant cell lines.[4]

1. Cell Culture:

  • Human embryonic kidney (HEK293) cells stably expressing either the human CysLT₁ or CysLT₂ receptor were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Calcium Mobilization Assay:

  • Cells were seeded into 96-well plates and grown to confluence.

  • The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified period at 37°C.

  • After washing to remove excess dye, the cells were incubated with varying concentrations of gemilukast or vehicle control.

  • The respective receptor agonist (LTD₄ for CysLT₁ and LTC₄ or LTD₄ for CysLT₂) was added to stimulate the cells.

  • The change in intracellular calcium concentration was measured using a fluorescence plate reader.

3. Data Analysis:

  • The concentration-response curves for the agonist in the presence of different concentrations of the antagonist were generated.

  • The IC₅₀ values, representing the concentration of the antagonist that causes 50% inhibition of the agonist's maximal response, were calculated using non-linear regression analysis.

cluster_workflow IC50 Determination Workflow Cell Culture Cell Culture Dye Loading Dye Loading Cell Culture->Dye Loading 1 Compound Incubation Compound Incubation Dye Loading->Compound Incubation 2 Agonist Stimulation Agonist Stimulation Compound Incubation->Agonist Stimulation 3 Fluorescence Measurement Fluorescence Measurement Agonist Stimulation->Fluorescence Measurement 4 Data Analysis Data Analysis Fluorescence Measurement->Data Analysis 5

IC50 Determination Workflow Diagram

Signaling Pathways of CysLT₁ and CysLT₂ Receptors

Both CysLT₁ and CysLT₂ receptors are G-protein coupled receptors that, upon activation by their respective ligands, initiate a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction and inflammatory cell activation.

cluster_pathway CysLT Receptor Signaling LTC4_LTD4 LTC4 / LTD4 CysLT_Receptor CysLT1 / CysLT2 Receptor LTC4_LTD4->CysLT_Receptor Gq_11 Gq/11 CysLT_Receptor->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release triggers PKC_Activation PKC Activation DAG->PKC_Activation activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Inflammatory Cell Activation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

CysLT Receptor Signaling Pathway

Logical Relationship of Antagonism

The differential antagonism of montelukast and this compound (gemilukast) can be visualized as follows:

cluster_antagonists Leukotriene Receptor Antagonists cluster_receptors Target Receptors Montelukast Montelukast CysLT1 CysLT1 Receptor Montelukast->CysLT1 selectively inhibits ONO-2050297 This compound (Gemilukast) ONO-2050297->CysLT1 inhibits CysLT2 CysLT2 Receptor ONO-2050297->CysLT2 inhibits

Differential Receptor Antagonism

Conclusion

Montelukast is a well-established, selective CysLT₁ receptor antagonist with proven efficacy in the treatment of asthma and allergic rhinitis. This compound (gemilukast) represents a novel approach by dually targeting both CysLT₁ and CysLT₂ receptors. The available preclinical data suggest that this dual antagonism may offer a more comprehensive blockade of the cysteinyl leukotriene pathway, potentially translating to improved clinical outcomes, especially in patient populations where both LTC₄ and LTD₄ contribute significantly to the underlying pathology. Further clinical investigation is warranted to fully elucidate the therapeutic potential of dual CysLT₁/CysLT₂ antagonism in inflammatory diseases. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these two important therapeutic agents.

References

Erroneous Premise of Dual Antagonism for (rac)-ONO-2050297

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigation into the pharmacological profile of (rac)-ONO-2050297 reveals a discrepancy with the premise of dual antagonism as suggested by the topic. Extensive literature review and database searches do not support the claim that this compound acts as a dual antagonist. Instead, scientific evidence identifies this compound as a potent and selective antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2.

Given this finding, a direct validation and comparison of its "dual antagonism" is not feasible. To provide a valuable and accurate comparative guide for researchers, scientists, and drug development professionals, this report will pivot to a comparison that highlights the pharmacological differences between a true dual antagonist and a selective antagonist within a related therapeutic area.

This guide will now focus on the comparative pharmacology of Ramatroban , a well-documented dual antagonist of the Thromboxane A2 (TP) receptor and the Prostaglandin D2 receptor 2 (DP2, also known as CRTH2), and Seratrodast , a selective TP receptor antagonist. This comparison will serve to illustrate the principles of dual versus selective receptor antagonism, providing a clear framework for understanding their respective mechanisms of action and potential therapeutic implications.

Comparative Analysis: Ramatroban vs. Seratrodast

This section provides a detailed comparison of the in vitro pharmacology of Ramatroban and Seratrodast, focusing on their binding affinities for the TP and DP2 receptors.

Data Presentation

The following table summarizes the quantitative data on the binding affinities of Ramatroban and Seratrodast for their primary and secondary targets.

CompoundTarget ReceptorBinding Affinity (Ki)Binding Affinity (IC50)
Ramatroban Thromboxane A2 (TP)10 nM30 nM, 68 nM
Prostaglandin D2 (DP2/CRTH2)290 nM100 nM
Seratrodast Thromboxane A2 (TP)Not explicitly foundPotent antagonist
Prostaglandin D2 (DP2/CRTH2)No significant affinity>10,000 nM

Note: Ki and IC50 values are compiled from multiple sources and may vary depending on the specific experimental conditions.

Experimental Protocols

The binding affinities presented in the table above are typically determined through radioligand binding assays. Below are generalized protocols for such experiments.

Thromboxane A2 (TP) Receptor Binding Assay:

  • Preparation of Membranes: Membranes are prepared from cells expressing the human TP receptor (e.g., human platelets or HEK293 cells transfected with the TP receptor).

  • Radioligand: A radiolabeled TP receptor antagonist, such as [³H]SQ29548, is used.

  • Assay: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (Ramatroban or Seratrodast).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Prostaglandin D2 Receptor 2 (DP2/CRTH2) Binding Assay:

  • Preparation of Membranes: Membranes are prepared from cells expressing the human DP2 receptor (e.g., HEK293 cells transfected with the DP2 receptor).

  • Radioligand: A radiolabeled DP2 receptor agonist, such as [³H]PGD2, is used.

  • Assay: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Detection: The radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 and subsequently the Ki values are calculated as described for the TP receptor binding assay.

Mandatory Visualization

The following diagrams illustrate the signaling pathways affected by Ramatroban and Seratrodast, as well as a conceptual workflow for a competitive binding assay.

G cluster_0 Ramatroban (Dual Antagonist) Ramatroban Ramatroban TP Receptor TP Receptor Ramatroban->TP Receptor inhibits DP2 Receptor DP2 Receptor Ramatroban->DP2 Receptor inhibits Platelet Aggregation Platelet Aggregation TP Receptor->Platelet Aggregation promotes Inflammation Inflammation DP2 Receptor->Inflammation promotes Thromboxane A2 Thromboxane A2 Thromboxane A2->TP Receptor activates Prostaglandin D2 Prostaglandin D2 Prostaglandin D2->DP2 Receptor activates

Caption: Signaling pathways inhibited by the dual antagonist Ramatroban.

G cluster_1 Seratrodast (Selective Antagonist) Seratrodast Seratrodast TP Receptor TP Receptor Seratrodast->TP Receptor inhibits DP2 Receptor DP2 Receptor Platelet Aggregation Platelet Aggregation TP Receptor->Platelet Aggregation promotes Thromboxane A2 Thromboxane A2 Thromboxane A2->TP Receptor activates

Caption: Signaling pathway selectively inhibited by Seratrodast.

G Start Start Prepare Receptor Membranes Prepare Receptor Membranes Start->Prepare Receptor Membranes Add Radioligand Add Radioligand Prepare Receptor Membranes->Add Radioligand Add Test Compound (Varying Concentrations) Add Test Compound (Varying Concentrations) Add Radioligand->Add Test Compound (Varying Concentrations) Incubate Incubate Add Test Compound (Varying Concentrations)->Incubate Separate Bound & Free Ligand Separate Bound & Free Ligand Incubate->Separate Bound & Free Ligand Measure Radioactivity Measure Radioactivity Separate Bound & Free Ligand->Measure Radioactivity Calculate IC50 & Ki Calculate IC50 & Ki Measure Radioactivity->Calculate IC50 & Ki End End Calculate IC50 & Ki->End

Caption: Workflow for a competitive radioligand binding assay.

(rac)-ONO-2050297 versus other CysLT2 selective antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to (rac)-ONO-2050297 and Other Selective CysLT2 Receptor Antagonists

For researchers and professionals in drug development, the landscape of cysteinyl leukotriene receptor 2 (CysLT2R) antagonists is of significant interest due to the receptor's role in various inflammatory and cardiovascular diseases. This guide provides an objective comparison of this compound against other notable CysLT2 selective antagonists, HAMI3379 and BayCysLT2, supported by experimental data.

Introduction to CysLT2 Receptor Antagonism

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators that contribute to the pathophysiology of asthma, allergic rhinitis, and cardiovascular conditions. Their effects are mediated through at least two G protein-coupled receptors, CysLT1R and CysLT2R. While CysLT1R antagonists like montelukast are established therapeutics, the development of CysLT2R-selective antagonists offers a novel approach to target inflammatory pathways that are not addressed by CysLT1R blockade alone. This compound has emerged as a potent dual CysLT1/CysLT2 antagonist, with its S-enantiomer, ONO-2050297, showing high potency for both receptors.[1] This guide focuses on its CysLT2 antagonistic properties in comparison to the selective antagonists HAMI3379 and BayCysLT2.

Quantitative Comparison of Antagonist Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound, HAMI3379, and BayCysLT2 from functional and binding assays. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: Potency of CysLT2R Antagonists in Functional Assays (Calcium Mobilization)

CompoundTarget ReceptorAgonistIC50 (nM)Source
ONO-2050297 (S-enantiomer of this compound) CysLT2-0.87[1]
CysLT1-17[1]
HAMI3379 CysLT2LTD43.8[2]
CysLT2LTC44.4[2]
CysLT1LTD4>10,000[2]
BayCysLT2 CysLT2LTD4~50 (estimated from >500-fold selectivity)[3]
CysLT1LTD4>25,000[3]

Table 2: Affinity of CysLT2R Antagonists in Radioligand Binding Assays

CompoundTarget ReceptorRadioligandIC50 (nM)Source
HAMI3379 CysLT2[3H]-LTD438[2]
CysLT1[3H]-LTD4>10,000[2]
BayCysLT2 CysLT2-274 (β-arrestin complementation assay)[3]
CysLT1--

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize these antagonists.

Calcium Mobilization Assay (for HAMI3379)

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CysLT receptor agonist.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with either human CysLT1 or CysLT2 receptors are cultured in DMEM/F12 medium supplemented with fetal calf serum and antibiotics.

  • Aequorin Loading: Cells are loaded with the calcium-sensitive photoprotein aequorin by incubation with its cofactor, coelenterazine, for 3 hours.

  • Antagonist Incubation: The cells are incubated with varying concentrations of the test compound (e.g., HAMI3379) for 5 minutes at room temperature.

  • Agonist Stimulation: An agonist (e.g., 10 nM LTD4 or LTC4) is added to the cells.

  • Signal Detection: The resulting aequorin luminescence, which is proportional to the intracellular calcium concentration, is measured immediately using a luminometer.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium signal is determined as the IC50 value.[2]

Radioligand Binding Assay (for HAMI3379)

This assay determines the affinity of an antagonist for the CysLT receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from CHO cells overexpressing either CysLT1 or CysLT2 receptors.

  • Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled CysLT ligand (e.g., [3H]-LTD4) and varying concentrations of the competing antagonist (e.g., HAMI3379).

  • Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that displaces 50% of the specifically bound radioligand is determined as the IC50 value.[2]

In Vivo Models

Asthma Model (General Protocol):

  • Sensitization: Mice are sensitized by intraperitoneal injections of an allergen, such as ovalbumin (OVA), mixed with an adjuvant like aluminum hydroxide on multiple days (e.g., days 0, 7, and 14).

  • Challenge: Sensitized mice are subsequently challenged by intranasal or aerosol exposure to the allergen without adjuvant for several consecutive days (e.g., days 21-25).

  • Antagonist Treatment: The CysLT2 antagonist is administered to the animals, typically before the challenge phase.

  • Assessment of Airway Inflammation and Hyperresponsiveness: 24 to 48 hours after the final challenge, airway hyperresponsiveness to a bronchoconstrictor like methacholine is measured. Bronchoalveolar lavage fluid is collected to analyze inflammatory cell infiltration, and lung tissue is processed for histological examination.[4]

Myocardial Infarction Model (General Protocol):

  • Surgical Procedure: Mice are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated to induce ischemia. For ischemia-reperfusion models, the ligature is removed after a defined period (e.g., 30-60 minutes).

  • Antagonist Administration: The CysLT2 antagonist can be administered before or after the induction of ischemia/reperfusion.

  • Infarct Size Measurement: After a period of reperfusion (e.g., 24 hours), the heart is excised, and the area of infarction is determined using histological staining (e.g., triphenyltetrazolium chloride staining).

  • Assessment of Cardiac Function and Inflammation: Cardiac function can be assessed by echocardiography. The infiltration of inflammatory cells, such as neutrophils, into the myocardial tissue is quantified by immunohistochemistry or flow cytometry.[3][5]

Visualizing a Key Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

CysLT2_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response LTC4 LTC4/LTD4 CysLT2R CysLT2 Receptor LTC4->CysLT2R binds Gq Gq Protein CysLT2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Response Inflammation, Vasoconstriction, Bronchoconstriction Ca_release->Response PKC->Response Antagonist_Screening_Workflow start Start cell_culture Culture CysLT2R- expressing cells start->cell_culture add_antagonist Add varying concentrations of antagonist cell_culture->add_antagonist add_agonist Add fixed concentration of CysLT agonist (e.g., LTD4) add_antagonist->add_agonist measure_response Measure cellular response (e.g., Calcium flux) add_agonist->measure_response data_analysis Calculate IC50 measure_response->data_analysis end End data_analysis->end Antagonist_Comparison cluster_selectivity Receptor Selectivity CysLT_Antagonists CysLT Receptor Antagonists Dual This compound (Dual CysLT1/CysLT2) CysLT_Antagonists->Dual Selective Selective CysLT2 CysLT_Antagonists->Selective HAMI3379 HAMI3379 Selective->HAMI3379 BayCysLT2 BayCysLT2 Selective->BayCysLT2

References

Comparative Efficacy of (rac)-ONO-2050297 as a Dual CysLT1/CysLT2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

(rac)-ONO-2050297 has been identified as a potent dual antagonist for the cysteinyl leukotriene (CysLT) receptors, CysLT1 and CysLT2. This guide provides a comparative overview of its efficacy based on available in vitro data and outlines the experimental protocols used for its characterization. For context, its activity is presented alongside other known CysLT receptor antagonists, although direct comparative studies across multiple cell lines are limited.

Data Presentation

The inhibitory activity of this compound has been quantified in cell lines engineered to express human CysLT1 and CysLT2 receptors. The key parameter for efficacy is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist (in this case, leukotriene D4 or LTD4).

Table 1: In Vitro Efficacy of this compound

CompoundTarget ReceptorCell LineIC50 (nM)
This compoundCysLT1CHO17
This compoundCysLT2HEK2930.87

Data sourced from studies on recombinant receptor-expressing cell lines.

For a broader perspective, the following table includes IC50 values for other commonly studied CysLT receptor antagonists. It is important to note that these values were not necessarily determined in the same experimental setup as for this compound, and direct comparisons should be made with caution.

Table 2: In Vitro Efficacy of Other CysLT Receptor Antagonists

CompoundTarget ReceptorCell Line/PreparationIC50 (nM)
MontelukastCysLT1Guinea pig lung membranes~2
ZafirlukastCysLT1Guinea pig lung membranes~1
PranlukastCysLT1Human lung membranes~5
HAMI3379CysLT2CHO (recombinant)3.8
BAY u9773CysLT1 / CysLT2CHO (recombinant)~5000 (CysLT1), 18.3 (CysLT2)

These values are compiled from various preclinical pharmacological studies and are intended for contextual comparison.

Experimental Protocols

The efficacy of this compound was determined using a cellular assay that measures the inhibition of agonist-induced intracellular calcium mobilization.

LTD4-Induced Calcium Influx Assay:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human CysLT1 receptor and Human Embryonic Kidney (HEK293) cells stably transfected with the human CysLT2 receptor are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Cell Preparation: Cells are harvested and seeded into 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, Fura-2 acetoxymethyl ester (Fura-2 AM). Fura-2 AM is cell-permeable. Once inside the cell, it is cleaved by intracellular esterases into the active Fura-2, which is trapped within the cell.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or other test antagonists for a specified period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: The plate is then placed in a fluorescence plate reader. The baseline fluorescence is measured. The cells are then stimulated with a fixed concentration of the CysLT receptor agonist, LTD4.

  • Fluorescence Measurement: The intracellular calcium concentration is measured by monitoring the fluorescence of Fura-2. Fura-2 is a ratiometric dye, meaning its fluorescence emission at a constant wavelength (around 510 nm) changes depending on the excitation wavelength. The ratio of fluorescence intensity at 340 nm (calcium-bound Fura-2) to 380 nm (calcium-free Fura-2) is proportional to the intracellular calcium concentration.

  • Data Analysis: The increase in the 340/380 nm fluorescence ratio upon LTD4 stimulation is measured. The inhibitory effect of this compound is determined by the reduction in this fluorescence increase compared to control cells (treated with vehicle only). The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway of CysLT Receptors and Antagonism

CysLT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq activates CysLT2 CysLT2 Receptor CysLT2->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Ca_cyto->PKC activates Cell_Response Cellular Responses (e.g., Contraction, Inflammation) Ca_cyto->Cell_Response leads to PKC->Cell_Response leads to LTD4 LTD4 (Agonist) LTD4->CysLT1 binds LTD4->CysLT2 binds ONO_2050297 This compound (Antagonist) ONO_2050297->CysLT1 blocks ONO_2050297->CysLT2 blocks

Caption: CysLT receptor signaling pathway and mechanism of action for this compound.

Experimental Workflow for IC50 Determination

Experimental_Workflow A 1. Seed CysLT Receptor-Expressing Cells (CHO or HEK293) in 96-well plates B 2. Load Cells with Fura-2 AM Calcium Indicator Dye A->B C 3. Pre-incubate with varying concentrations of this compound B->C D 4. Stimulate with LTD4 (Agonist) C->D E 5. Measure Intracellular Ca²⁺ (Fluorescence Ratio 340/380 nm) D->E F 6. Analyze Data and Calculate IC50 E->F

Caption: Workflow for determining the IC50 of this compound.

Comparative Analysis of CysLT1 Receptor Antagonists: Unraveling the Binding Site of Pranlukast and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding mechanisms of Pranlukast (representing the ONO series of compounds), Montelukast, and Zafirlukast to the Cysteinyl Leukotriene Receptor 1 (CysLT1). This analysis is supported by experimental data, detailed protocols, and visualizations to elucidate the molecular interactions that govern their antagonist activity.

The Cysteinyl Leukotriene Receptor 1 (CysLT1R) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade, particularly in allergic and hypersensitivity reactions. Its activation by cysteinyl leukotrienes (LTC4, LTD4, and LTE4) triggers a signaling pathway that leads to bronchoconstriction, increased vascular permeability, and eosinophil recruitment. Consequently, CysLT1R has been a prime target for the development of antagonists to treat conditions like asthma and allergic rhinitis. This guide focuses on confirming the binding site of Pranlukast (also known as ONO-1078) and comparing it with two other widely used CysLT1R antagonists, Montelukast and Zafirlukast. While specific data for "(rac)-ONO-2050297" is not publicly available, Pranlukast serves as a well-characterized surrogate from the same Ono Pharmaceutical company.

Quantitative Comparison of Binding Affinities

The binding affinities of Pranlukast, Montelukast, and Zafirlukast to the CysLT1 receptor have been determined through various in vitro assays. The following table summarizes their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50), providing a quantitative measure of their potency. Lower values indicate higher binding affinity.

CompoundAssay TypeRadioligandTissue/Cell SourceKi (nM)IC50 (nM)
Pranlukast (ONO-1078) Radioligand Binding[3H]LTD4Lung membranes0.99 ± 0.19[1]-
[3H]LTE4Lung membranes0.63 ± 0.11[1]-
[3H]LTC4Lung membranes5640 ± 680[1]-
Montelukast Radioligand Binding[3H]LTD4U937 cell membranes0.18[2]-
[3H]LTD4Guinea pig lung membranes4[2]-
[3H]LTD4Human lung membranes0.52[2]-
Radioligand Binding-HEK293 cells expressing human CysLT1R-4.9[3]
Zafirlukast Radioligand Binding[3H]LTD4Human Lung ParenchymaPotency ranked equal to Montelukast[4]-

Molecular Insights into Binding Site Interactions

Recent advances in structural biology, including the determination of the crystal structure of the CysLT1 receptor in complex with antagonists, have provided a detailed view of the binding pockets. Molecular docking and mutagenesis studies further complement this understanding by identifying key amino acid residues involved in the interaction.

A molecular docking study identified that TYR83, GLN274, LYS311, and SER313 are key residues in the CysLT1 receptor that interact with Pranlukast, Zafirlukast, and Montelukast[2]. Furthermore, the crystal structures of CysLT1R bound to zafirlukast and pranlukast have been determined, revealing unique ligand-binding modes[4].

The following diagram illustrates the key amino acid residues within the CysLT1 receptor that form the binding sites for Pranlukast, Montelukast, and Zafirlukast.

cluster_CysLT1R CysLT1 Receptor Binding Pocket Lys311 Lys311 Tyr83 Tyr83 Gln274 Gln274 Ser313 Ser313 Pranlukast Pranlukast Pranlukast->Lys311 Interaction Pranlukast->Tyr83 Interaction Pranlukast->Gln274 Interaction Pranlukast->Ser313 Interaction Montelukast Montelukast Montelukast->Lys311 Interaction Montelukast->Tyr83 Interaction Montelukast->Gln274 Interaction Montelukast->Ser313 Interaction Zafirlukast Zafirlukast Zafirlukast->Lys311 Interaction Zafirlukast->Tyr83 Interaction Zafirlukast->Gln274 Interaction Zafirlukast->Ser313 Interaction

Key amino acid residues in the CysLT1R binding pocket interacting with antagonists.

CysLT1 Receptor Signaling Pathway

Upon activation by its endogenous ligands, the CysLT1 receptor initiates a cascade of intracellular events. The primary signaling pathway involves the activation of the Gq/11 alpha subunit of its coupled G protein[5]. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. This increase in cytosolic calcium is a key event leading to cellular responses such as smooth muscle contraction.

In addition to the Gq/11 pathway, CysLT1R can also signal through a Gi/o protein-mediated pathway. This alternative pathway involves the activation of phosphoinositide 3-kinase (PI3K) and the generation of reactive oxygen species (ROS), leading to the transactivation of the epidermal growth factor receptor (EGFR). Downstream of EGFR, the Ras-ERK1/2 signaling cascade is activated, which can promote cell proliferation[6].

The following diagram outlines the CysLT1 receptor signaling pathways.

cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT CysLT CysLT1R CysLT1R CysLT->CysLT1R Binds Gq11 Gq11 CysLT1R->Gq11 Activates Gio Gio CysLT1R->Gio Activates PLC PLC Gq11->PLC Activates PI3K PI3K Gio->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ROS ROS Generation PI3K->ROS EGFR EGFR Ras_ERK Ras-ERK1/2 Pathway EGFR->Ras_ERK Activates IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Triggers Contraction Smooth Muscle Contraction Ca_release->Contraction ROS->EGFR Transactivates Proliferation Proliferation Ras_ERK->Proliferation start Start prep Prepare cell membranes expressing CysLT1R start->prep incubate Incubate membranes with radioligand ([³H]LTD₄) and unlabeled antagonist prep->incubate separate Separate bound from free radioligand (e.g., vacuum filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine Ki/IC₅₀ quantify->analyze end End analyze->end start Start load_cells Load cells expressing CysLT1R with a calcium-sensitive fluorescent dye start->load_cells pre_incubate Pre-incubate cells with varying concentrations of the antagonist load_cells->pre_incubate stimulate Stimulate cells with a CysLT1R agonist (e.g., LTD₄) pre_incubate->stimulate measure Measure the change in fluorescence intensity over time stimulate->measure analyze Analyze data to determine the antagonist's potency (e.g., IC₅₀) measure->analyze end End analyze->end

References

Assessing the Specificity of (rac)-ONO-2050297 for Leukotriene Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the leukotriene receptor antagonist (rac)-ONO-2050297 with other commercially available alternatives, namely montelukast, zafirlukast, and pranlukast. The following sections present quantitative data on receptor binding and functional antagonism, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid in the objective assessment of these compounds.

Introduction to Leukotriene Receptors and Antagonists

Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid. They exert their biological effects by binding to specific G protein-coupled receptors (GPCRs), broadly classified into two main subfamilies: the BLT receptors for leukotriene B4 (LTB4) and the cysteinyl leukotriene (CysLT) receptors for cysteinyl leukotrienes such as LTC4, LTD4, and LTE4. These receptors, including BLT1, BLT2, CysLT1, and CysLT2, are critically involved in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis. Leukotriene receptor antagonists are a class of drugs that block the action of leukotrienes at their receptors, thereby mitigating the inflammatory cascade.

Quantitative Comparison of Leukotriene Receptor Antagonists

The following tables summarize the available quantitative data on the binding affinity (Ki) and functional inhibitory activity (IC50) of this compound and its comparators against various leukotriene receptor subtypes.

Table 1: Functional Inhibitory Activity (IC50) of Leukotriene Receptor Antagonists

CompoundCysLT1 IC50 (nM)CysLT2 IC50 (nM)BLT1 IC50BLT2 IC50
This compound 17[1][2][3]0.87[1][2][3]Data not availableData not available
Montelukast Data not availableData not availableData not availableData not available
Zafirlukast 600[4]Data not availableData not availableData not available
Pranlukast 300[4]Data not availableData not availableData not available

Note: Lower IC50 values indicate greater potency.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize these compounds are provided below.

Radioligand Binding Assay (for determining Ki values)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

1. Membrane Preparation:

  • Cells or tissues expressing the target leukotriene receptor (e.g., CHO or HEK293 cells transfected with the receptor) are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Reaction:

  • In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-LTD4 for CysLT1) and varying concentrations of the unlabeled test compound (this compound, montelukast, etc.).

  • The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filter is washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filter is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for determining IC50 values)

This functional assay measures a compound's ability to inhibit the increase in intracellular calcium that occurs upon receptor activation.

1. Cell Preparation:

  • Cells expressing the target leukotriene receptor are plated in a multi-well plate.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

2. Compound Incubation:

  • The cells are pre-incubated with varying concentrations of the test compound for a specific period.

3. Agonist Stimulation and Measurement:

  • The cells are then stimulated with a known agonist for the target receptor (e.g., LTD4 for CysLT1).

  • The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the agonist-induced calcium mobilization (IC50) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of leukotriene receptors and a general workflow for their characterization.

Leukotriene Signaling Pathways cluster_0 Leukotriene B4 (LTB4) Signaling cluster_1 Cysteinyl Leukotriene (CysLT) Signaling LTB4 LTB4 BLT1/BLT2 BLT1/BLT2 LTB4->BLT1/BLT2 binds G_protein_BLT Gαi/Gαq BLT1/BLT2->G_protein_BLT activates PLC_BLT PLC G_protein_BLT->PLC_BLT activates Ca_Mobilization_BLT Ca²⁺ Mobilization PLC_BLT->Ca_Mobilization_BLT leads to Chemotaxis Chemotaxis Ca_Mobilization_BLT->Chemotaxis induces CysLTs LTC4, LTD4, LTE4 CysLT1/CysLT2 CysLT1/CysLT2 CysLTs->CysLT1/CysLT2 binds G_protein_CysLT Gαq CysLT1/CysLT2->G_protein_CysLT activates PLC_CysLT PLC G_protein_CysLT->PLC_CysLT activates Ca_Mobilization_CysLT Ca²⁺ Mobilization PLC_CysLT->Ca_Mobilization_CysLT leads to Bronchoconstriction Bronchoconstriction Ca_Mobilization_CysLT->Bronchoconstriction Inflammation Inflammation Ca_Mobilization_CysLT->Inflammation

Caption: Simplified signaling pathways for LTB4 and Cysteinyl Leukotrienes.

Antagonist Characterization Workflow Start Start Receptor_Expression Express Target Receptor (e.g., in HEK293 cells) Start->Receptor_Expression Binding_Assay Radioligand Binding Assay (Determine Ki) Receptor_Expression->Binding_Assay Functional_Assay Calcium Mobilization Assay (Determine IC50) Receptor_Expression->Functional_Assay Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for characterizing leukotriene receptor antagonists.

Conclusion

The available data indicates that this compound is a highly potent dual antagonist of CysLT1 and CysLT2 receptors. Its significantly higher potency for CysLT2 compared to established drugs like zafirlukast and pranlukast suggests a potentially different and broader pharmacological profile. This dual antagonism may offer therapeutic advantages in conditions where both CysLT1 and CysLT2 receptors play a significant pathological role. Further studies are warranted to determine the activity of this compound on the BLT receptor subfamily to fully elucidate its selectivity profile. The provided experimental protocols and diagrams serve as a foundational resource for researchers aiming to conduct their own comparative assessments of these and other leukotriene receptor antagonists.

References

Independent Verification of (rac)-ONO-2050297's Potency: A Comparative Analysis of Dual CysLT1/CysLT2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the IC50 values for (rac)-ONO-2050297, a potent dual antagonist of the cysteinyl leukotriene receptors 1 and 2 (CysLT1 and CysLT2). To offer a comprehensive evaluation, its performance is compared with other notable CysLT receptor antagonists. The experimental data presented is sourced from publicly available scientific literature, and detailed methodologies are provided for key assays.

Executive Summary

This compound has emerged as a significant dual antagonist of CysLT1 and CysLT2 receptors, with reported IC50 values of 17 nM and 0.87 nM, respectively[1]. This positions it as a potent molecule in the landscape of leukotriene receptor modulation. This guide will delve into a comparative analysis of its potency alongside other well-characterized CysLT1 and CysLT2 antagonists, providing researchers with a clear perspective on its relative efficacy. The cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are lipid mediators that play a crucial role in inflammatory responses, particularly in respiratory diseases like asthma[1]. They exert their effects through CysLT1 and CysLT2 receptors, making antagonists of these receptors valuable therapeutic targets.

Comparative Analysis of IC50 Values

The inhibitory potency of this compound and other key CysLT receptor antagonists are summarized in the table below. The data highlights the compound's high affinity for both CysLT1 and CysLT2 receptors, with a particularly noteworthy sub-nanomolar potency for CysLT2.

CompoundTarget(s)IC50 (CysLT1)IC50 (CysLT2)Assay TypeReference
This compound CysLT1/CysLT2 17 nM 0.87 nM Not Specified in Source[1]
MontelukastCysLT1~Low nM range>10,000 nMCalcium Mobilization[2][3]
ZafirlukastCysLT120.6 nM~7,000 nMCalcium Mobilization[4][5]
PranlukastCysLT1~Low µM rangeNot SpecifiedCalcium Mobilization[2]
HAMI3379CysLT2>10,000 nM3.8 nM (LTD4)Calcium Mobilization[4][6]
4.4 nM (LTC4)
BAY-u9773CysLT1/CysLT2~5,000 nM18.3 nM (LTD4)Calcium Mobilization[4][5]
19.5 nM (LTC4)

Experimental Protocols

The determination of IC50 values for CysLT receptor antagonists commonly involves cell-based assays that measure the inhibition of agonist-induced downstream signaling. A prevalent method is the intracellular calcium mobilization assay .

Intracellular Calcium Mobilization Assay

This assay quantifies the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca2+]i) induced by a CysLT receptor agonist (e.g., LTD4 or LTC4).

General Workflow:

  • Cell Culture: Genetically engineered cell lines (e.g., CHO or HEK293 cells) stably expressing the human CysLT1 or CysLT2 receptor are cultured to a suitable confluency.

  • Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist compound (e.g., this compound) for a defined period.

  • Agonist Stimulation: A fixed concentration of a CysLT receptor agonist (e.g., LTD4 for CysLT1, or LTD4/LTC4 for CysLT2) is added to the cells to stimulate an increase in intracellular calcium.

  • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader or a similar instrument.

  • Data Analysis: The antagonist's inhibitory effect is calculated as a percentage of the maximal response induced by the agonist alone. The IC50 value, the concentration of the antagonist that causes 50% inhibition of the agonist response, is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

G cluster_workflow IC50 Determination Workflow A Cell Culture (CysLT Receptor Expressing Cells) B Loading with Calcium-Sensitive Dye A->B C Incubation with Antagonist B->C D Agonist Stimulation C->D E Fluorescence Measurement D->E F IC50 Calculation E->F

Figure 1: Generalized experimental workflow for IC50 determination using a calcium mobilization assay.

Signaling Pathways of CysLT1 and CysLT2 Receptors

CysLT1 and CysLT2 are G protein-coupled receptors (GPCRs) that, upon activation by their cognate ligands (LTC4, LTD4, LTE4), initiate intracellular signaling cascades. Understanding these pathways is crucial for interpreting the mechanism of action of antagonists like this compound.

Both receptors are known to couple to Gq and/or Gi proteins. Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to the measurable signal in the calcium mobilization assay. The Gi pathway, on the other hand, typically inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Downstream of these initial events, signaling can diverge to activate various pathways, including the mitogen-activated protein kinase (MAPK) cascade, such as the extracellular signal-regulated kinase (ERK) pathway, which is involved in cellular processes like proliferation and inflammation[7][8].

G cluster_pathway CysLT1/CysLT2 Signaling Pathway LTC4 LTC4 CysLT1 CysLT1 Receptor LTC4->CysLT1 CysLT2 CysLT2 Receptor LTC4->CysLT2 LTD4 LTD4 LTD4->CysLT1 LTD4->CysLT2 LTE4 LTE4 LTE4->CysLT1 LTE4->CysLT2 Gq Gq CysLT1->Gq Gi Gi CysLT1->Gi CysLT2->Gq CysLT2->Gi PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca ERK ERK Pathway DAG->ERK Ca->ERK

References

Safety Operating Guide

Navigating the Safe Disposal of (rac)-ONO-2050297 (Tirabrutinib): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (rac)-ONO-2050297, also known as Tirabrutinib or ONO-4059, a Bruton's tyrosine kinase (BTK) inhibitor used in research.

While Tirabrutinib is not classified as a hazardous substance by all suppliers, its Safety Data Sheet (SDS) from some vendors indicates potential hazards, including being harmful if swallowed and causing skin and eye irritation.[1] Therefore, it is crucial to handle and dispose of this compound with care, adhering to established laboratory safety protocols.

Key Safety and Handling Information

A summary of important safety and handling information for Tirabrutinib is provided in the table below. This information is compiled from various supplier safety data sheets.

PropertyInformationSource
Synonyms GS-4059, ONO-WG-307, Tirabrutinib[1]
CAS Number 1351636-18-4[1]
Physical State SolidAbMole BioScience
Hazards Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1]Cayman Chemical[1]
First Aid: Inhalation Move person to fresh air. If breathing is difficult, give oxygen.AbMole BioScience
First Aid: Skin Contact Wash off with soap and plenty of water.AbMole BioScience
First Aid: Eye Contact Flush eyes with water as a precaution.AbMole BioScience
First Aid: Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.AbMole BioScience
Storage Store at -20°C for long-term storage (months to years).[2]MedKoo Biosciences[2]
Shipping Shipped under ambient temperature as a non-hazardous chemical.[2]MedKoo Biosciences[2]

Experimental Protocols: Disposal Procedures

The following protocols outline the recommended step-by-step procedures for the disposal of Tirabrutinib in a laboratory setting. These are general guidelines and should be adapted to comply with the specific regulations of your institution and local authorities.

Step 1: Personal Protective Equipment (PPE)

Before handling Tirabrutinib for disposal, ensure you are wearing the appropriate PPE:

  • Safety glasses with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent accidental reactions and ensure correct disposal.

  • Solid Waste:

    • Collect un-used or contaminated solid Tirabrutinib in a designated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

    • Label the container with "Hazardous Waste," the chemical name "this compound / Tirabrutinib," and the approximate quantity.

  • Liquid Waste (Solutions):

    • Solutions containing Tirabrutinib should be collected in a designated, labeled hazardous liquid waste container.

    • Do not mix with other incompatible waste streams.

    • The container should be leak-proof and have a screw-top cap.

    • Label the container with "Hazardous Waste," the chemical name, the solvent(s) used, and the estimated concentration of Tirabrutinib.

  • Contaminated Labware:

    • Disposable items such as pipette tips, and contaminated gloves should be placed in a designated solid hazardous waste container.

    • Glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste. After decontamination, the glassware can be washed and reused.

Step 3: Storage of Waste

Store the hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • Clearly marked.

  • Away from general laboratory traffic.

  • In a secondary containment tray to prevent spills.

Step 4: Final Disposal

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of Tirabrutinib down the drain or in the regular trash.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound (Tirabrutinib).

Disposal Workflow for this compound (Tirabrutinib) cluster_prep Preparation cluster_waste_id Waste Identification cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_storage_disposal Storage & Final Disposal start Start: Disposal of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid/Solution contaminated_items Collect in Labeled Solid Waste Container waste_type->contaminated_items Contaminated Labware storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage contaminated_items->storage disposal Arrange for Pickup by EHS/Licensed Contractor storage->disposal end End of Disposal Process disposal->end

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and your chemical's Safety Data Sheet for the most accurate and up-to-date information.

References

Personal protective equipment for handling (rac)-ONO-2050297

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (rac)-ONO-2050297

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling this compound, also identified as rac 2-Oleoyl-3-chloropropanediol (CAS Number: 915297-48-2). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Compound Identification and Hazard Assessment

While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to prudent laboratory safety practices is essential.[1] The compound is intended for scientific research and development purposes only and is not for human or animal use.[1]

Physical and Chemical Properties

PropertyValue
Chemical Name rac 2-Oleoyl-3-chloropropanediol, 95%
Synonyms (9Z)-9-Octadecenoic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester
CAS Number 915297-48-2
Molecular Formula C₂₁H₃₉ClO₃
Molecular Weight 374.99 g/mol

GHS Hazard Identification

Hazard ClassificationStatement
GHS Hazard Statements None
Signal Word None
Unclassified Hazards No data available

Data sourced from the Safety Data Sheet by Toronto Research Chemicals.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.

Body PartProtectionSpecification
Respiratory Particulate RespiratorNIOSH-approved N100 or CEN-approved FFP3. To be used as a backup to local exhaust ventilation. A full-face supplied air respirator is required if it is the sole means of protection.[1]
Hands Protective GlovesFollow standard laboratory practice for glove selection and use.
Eyes Safety Glasses/GogglesWear appropriate eye protection to prevent contact.[1]
Body Lab CoatWear a standard lab coat to protect clothing.

Operational and Disposal Plans

Adherence to the following step-by-step protocols for handling, storage, and disposal is mandatory for maintaining a safe laboratory environment.

Experimental Workflow and Handling Protocol

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_workspace Ensure Adequate Ventilation (Fume Hood or Exhaust Ventilation) prep_ppe->prep_workspace handle_weigh Weigh Compound in Ventilated Area (Avoid Dust Formation) prep_workspace->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_use Perform Experimental Procedures handle_dissolve->handle_use cleanup_spill Clean Spills Promptly (Sweep up, do not create dust) handle_use->cleanup_spill cleanup_waste Collect Waste in Sealed Containers cleanup_spill->cleanup_waste cleanup_dispose Dispose of Waste According to Institutional and Local Regulations cleanup_waste->cleanup_dispose cleanup_decon Decontaminate Work Surfaces cleanup_dispose->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash

Caption: Procedural workflow for the safe handling of this compound.

Handling Precautions:

  • Always work in a well-ventilated area, preferably with local exhaust ventilation or in a fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

  • Avoid direct contact with skin and eyes.[1]

  • Prevent the formation of dust when handling the solid compound.[1]

Storage:

  • Keep the container tightly closed.[1]

  • Store in a dry and well-ventilated place.[1]

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration and consult a physician.[1]
Skin Contact Wash the affected area with soap and water. If symptoms of exposure occur, consult a physician.[1]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting unless directed by a physician or Poison Control Center. Seek medical attention. Never give anything by mouth to an unconscious person.[1]
Spill and Disposal Procedures

Accidental Release Measures:

  • Evacuate personnel to safe areas.[1]

  • Wear appropriate personal protective equipment, including respiratory protection.[1]

  • Avoid breathing dust.[1]

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Do not allow the product to enter drains.[1]

  • Pick up and arrange for disposal without creating dust. Sweep up and shovel the material.[1]

  • Keep the spilled material in suitable, closed containers for disposal.[1]

Waste Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Consult with your institution's environmental health and safety office for specific disposal guidelines.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.